Dihydroresveratrol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h3-9,15-17H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITJFUSPLYBJPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=CC(=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973983 | |
| Record name | Dihydroresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58436-28-5 | |
| Record name | Dihydroresveratrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58436-28-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroresveratrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058436285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60973983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDRORESVERATROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBY43AY0TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Road Less Traveled: A Technical Guide to the Dihydroresveratrol Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol, a dihydrostilbenoid found in a variety of plants, has garnered increasing interest for its potential pharmacological activities. As a close structural analog of resveratrol, it exhibits distinct biological properties that warrant a deeper understanding of its natural synthesis. While often considered a microbial metabolite of resveratrol in the mammalian gut, a direct and distinct biosynthetic pathway to this compound exists within the plant kingdom. This technical guide provides an in-depth exploration of this pathway, offering a comprehensive resource for researchers in natural product chemistry, plant biology, and drug development. We will delve into the enzymatic steps, present quantitative data, detail experimental methodologies, and visualize the intricate molecular processes involved in the creation of this promising bioactive compound.
The Core Biosynthetic Pathway: From Phenylalanine to this compound
The biosynthesis of this compound in plants is a specialized branch of the well-characterized phenylpropanoid pathway. It diverges from the canonical stilbene route, which produces resveratrol, by an initial reduction step. The core pathway can be delineated into two primary stages: the formation of the precursor dihydro-p-coumaroyl-CoA and its subsequent condensation with malonyl-CoA to form the this compound backbone.
Stage 1: Synthesis of Dihydro-p-coumaroyl-CoA
The journey begins with the amino acid L-phenylalanine, which is converted to p-coumaroyl-CoA through the established general phenylpropanoid pathway. The key diversion towards this compound occurs at this juncture.
-
Phenylalanine to p-Coumaroyl-CoA:
-
Phenylalanine ammonia-lyase (PAL) deaminates L-phenylalanine to produce cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to yield p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
-
Reduction to Dihydro-p-coumaroyl-CoA:
-
A p-Coumaroyl-CoA Reductase (enzyme type not fully characterized in all species, but functionally identified) catalyzes the reduction of the double bond in the propanoid side chain of p-coumaroyl-CoA, yielding dihydro-p-coumaroyl-CoA. This is the critical step that commits the pathway to the synthesis of dihydrostilbenoids.
-
Stage 2: Formation of the this compound Scaffold
The final step in the biosynthesis of this compound is the condensation of the activated dihydro-p-coumaroyl-CoA with three molecules of malonyl-CoA.
-
Bibenzyl Synthase (BBS): This Type III polyketide synthase is the key enzyme responsible for the formation of the dihydrostilbene backbone. It catalyzes a series of decarboxylative condensation reactions, adding three acetate units from malonyl-CoA to the dihydro-p-coumaroyl-CoA starter molecule. This is followed by an intramolecular cyclization and aromatization to produce 3,5,4'-trihydroxydihydrostilbene, commonly known as this compound. This enzyme is distinct from stilbene synthase (STS), which utilizes p-coumaroyl-CoA to produce resveratrol.[1][2][3]
The following diagram illustrates this biosynthetic pathway:
Quantitative Data on Key Enzymes
The efficiency of the this compound biosynthesis pathway is largely determined by the kinetic properties of the key enzymes involved, particularly Bibenzyl Synthase (BBS). The following table summarizes the available quantitative data for BBS from different plant species.
| Enzyme | Plant Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | V_max_ (nmol·min⁻¹·mg⁻¹) | Reference(s) |
| CsBBS2 | Cannabis sativa | Dihydro-p-coumaroyl-CoA | 5.91 ± 3.95 | 0.00226 ± 0.000546 | - | [3] |
| DoBS1 | Dendrobium officinale | p-Coumaroyl-CoA | 300 ± 80 | - | 3.57 ± 0.23 | [3] |
| DoBBS8 | Dendrobium officinale | p-Hydroxyphenylpropionyl-CoA | 61.83 | 0.009 | - | [3] |
| DsBBS | Dendrobium sinense | p-Coumaroyl-CoA | - | - | 0.0528 ± 0.0042 | [4][5] |
Note: The variability in reported substrates and units highlights the need for standardized assay conditions for direct comparison of enzyme efficiencies.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of the this compound biosynthesis pathway.
Bibenzyl Synthase (BBS) Enzyme Activity Assay
This protocol is a composite based on methodologies described for Type III polyketide synthases.
Objective: To determine the in vitro catalytic activity of Bibenzyl Synthase.
Materials:
-
Purified recombinant BBS enzyme
-
Dihydro-p-coumaroyl-CoA (substrate)
-
[2-¹⁴C]Malonyl-CoA (radiolabeled substrate) or unlabeled malonyl-CoA for HPLC-based detection
-
Assay buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA
-
Stopping solution: Acetonitrile with 1% formic acid
-
Scintillation fluid (for radiolabeling)
-
HPLC system with a C18 column and a UV or mass spectrometry detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice:
-
85 µL of assay buffer
-
5 µL of dihydro-p-coumaroyl-CoA solution (final concentration 50 µM)
-
5 µL of [2-¹⁴C]Malonyl-CoA (final concentration 100 µM, specific activity ~2.2 GBq/mol) or unlabeled malonyl-CoA.
-
5 µL of purified BBS enzyme (final concentration 1-5 µg)
-
-
Incubation: Initiate the reaction by adding the enzyme. Vortex briefly and incubate at 30°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 100 µL of the stopping solution.
-
Product Extraction and Analysis (HPLC Method):
-
Centrifuge the terminated reaction mixture at 14,000 x g for 10 minutes to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject 20-50 µL onto a C18 reversed-phase column.
-
Elute with a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor the eluate at a wavelength of 280 nm.
-
Identify and quantify the this compound peak by comparison with an authentic standard.
-
-
Product Quantification (Radiolabeling Method):
-
After stopping the reaction, add 200 µL of ethyl acetate and vortex vigorously to extract the product.
-
Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a scintillation vial.
-
Evaporate the ethyl acetate and add scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
The following diagram illustrates the experimental workflow for the BBS enzyme assay:
Extraction and Quantification of this compound from Plant Tissues
This protocol is adapted from general methods for stilbenoid analysis in plant matrices.
Objective: To extract and quantify this compound from plant material.
Materials:
-
Fresh or freeze-dried plant tissue
-
Liquid nitrogen
-
Extraction solvent: 80% methanol in water
-
Solid Phase Extraction (SPE) C18 cartridges
-
HPLC system with a C18 column and a UV or mass spectrometry detector
-
This compound standard
Procedure:
-
Sample Preparation:
-
Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
-
Extraction:
-
Add 1 mL of extraction solvent to the tube.
-
Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 1 mL of extraction solvent.
-
Pool the supernatants.
-
-
Purification (SPE):
-
Condition an SPE C18 cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Load the pooled supernatant onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Quantification (HPLC):
-
Reconstitute the dried extract in 200 µL of 50% methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL onto a C18 reversed-phase column.
-
Use a gradient elution program with mobile phases of water (0.1% formic acid) and acetonitrile (0.1% formic acid).
-
Detect this compound at approximately 280 nm.
-
Quantify by comparing the peak area to a standard curve prepared with a this compound standard.
-
Regulation of this compound Biosynthesis
The biosynthesis of this compound is tightly regulated at the transcriptional level, often in response to environmental cues and hormonal signals.
-
Transcription Factors: The expression of bibenzyl synthase genes is known to be regulated by various transcription factors. In liverworts, a basic helix-loop-helix (bHLH) transcription factor, PabHLH1, has been shown to positively regulate the expression of genes in the phenylpropanoid pathway, leading to increased bibenzyl production.[1][2] Overexpression of PabHLH1 leads to an upregulation of PAL, 4CL, and stilbene/bibenzyl synthase-like genes.[1]
-
Phytohormones and Stress: The expression of genes involved in dihydrostilbenoid biosynthesis can be induced by phytohormones such as methyl jasmonate (MeJA) and salicylic acid (SA), as well as by abiotic stresses like UV radiation.[1][6][7] In Dendrobium officinale, MeJA treatment has been shown to promote the biosynthesis of bibenzyl compounds.[6][7] This suggests a role for these compounds as phytoalexins, defending the plant against pathogens and environmental stressors.
The following diagram illustrates the regulatory network influencing this compound biosynthesis:
Conclusion
The biosynthesis of this compound in plants represents a fascinating deviation from the more extensively studied resveratrol pathway. The identification of bibenzyl synthase as the key enzyme in this process has opened new avenues for understanding the chemical diversity of plant secondary metabolites. This technical guide provides a foundational resource for researchers, offering insights into the enzymatic machinery, quantitative parameters, experimental approaches, and regulatory mechanisms governing the production of this compound. Further research into the specific reductases involved in precursor formation and the detailed characterization of bibenzyl synthases from a wider range of plant species will undoubtedly enhance our ability to harness this pathway for the production of novel therapeutics and other valuable bioproducts.
References
- 1. Functional characterization of a liverworts bHLH transcription factor involved in the regulation of bisbibenzyls and flavonoids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A bHLH Transcription Factor Regulates Bisbibenzyl Biosynthesis in the Liverwort Plagiochasma appendiculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Characteristics of a Novel Bibenzyl Synthase (DoBS1) Gene from Dendrobium officinale Catalyzing this compound Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Dihydroresveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of dihydroresveratrol (DHR), a bioactive metabolite of resveratrol. It includes detailed experimental protocols, quantitative data for comparison, and visualizations of key processes and biological pathways.
Introduction
This compound (3,5,4'-trihydroxybibenzyl) is a dihydrostilbenoid naturally found in some plants and is a primary metabolite of trans-resveratrol, produced in the intestine by the hydrogenation of the double bond by microflora.[1][2] Exhibiting significant biological activities, including potent anti-inflammatory and anti-cancer effects, DHR is a molecule of high interest in the fields of pharmacology and drug development.[3][4] This guide details a common and effective method for its laboratory synthesis and purification.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol | [2][5] |
| Molecular Formula | C₁₄H₁₄O₃ | [2][5] |
| Molar Mass | 230.26 g/mol | [2][5] |
| CAS Number | 58436-28-5 | [2][5] |
| Appearance | Pale brown or white to off-white solid | [6] |
| Solubility in DMSO | 46 mg/mL (199.77 mM) | [7][8] |
| Water Solubility | Insoluble | [8][9] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.11 (s, 1H), 9.02 (s, 2H), 6.99 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.5 Hz, 2H), 6.06 (d, J = 2.1 Hz, 2H), 6.02 (t, J = 2.1 Hz, 1H), 2.64 (m, 4H) | [10] |
| ¹³C NMR | Data available in public databases such as PubChem, specific peak assignments may vary based on solvent and instrumentation. | [5] |
| MS/MS (ESI) | Deprotonated molecular ion [M-H]⁻ at m/z 229.0865. Diagnostic product ions at m/z 121.0652 and 107.0497. | [6] |
Chemical Synthesis of this compound
The most common and straightforward method for synthesizing this compound is through the catalytic hydrogenation of its precursor, trans-resveratrol. This method effectively reduces the alkene double bond of resveratrol to yield the dihydro- form.
Synthesis via Catalytic Hydrogenation
This reaction involves the use of a palladium on carbon (Pd/C) catalyst in an ethanol solvent under a hydrogen atmosphere.
Table 3: Summary of this compound Synthesis via Catalytic Hydrogenation
| Parameter | Condition/Value | Reference(s) |
| Starting Material | trans-Resveratrol | [5][6] |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [10] |
| Solvent | Ethanol | [10] |
| Temperature | Room Temperature | [10] |
| Pressure | Atmospheric Pressure | [10] |
| Reaction Time | 1 hour | [10] |
| Reported Yield | 64% | [6] |
| Reported Purity | >95% (by TLC) | [6] |
Alternative Synthesis Strategies
While catalytic hydrogenation of resveratrol is the most direct route, other established synthetic methodologies in organic chemistry could be adapted for the synthesis of dihydrostilbenoids like this compound. These include:
-
Wittig Reaction: This reaction can be used to form the carbon-carbon double bond in stilbene structures, which can then be reduced. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide.[7][11][12]
-
Heck Reaction: A palladium-catalyzed cross-coupling reaction that can form carbon-carbon bonds between aryl halides and alkenes. This is a powerful tool for creating the stilbene backbone.[13][14][15][16]
These methods are more complex and typically involve multiple steps with protection and deprotection of hydroxyl groups, but offer flexibility in synthesizing various analogs.
Purification of this compound
Effective purification is crucial to obtaining high-purity this compound for research and development. A multi-step approach involving chromatography and recrystallization is often employed.
Table 4: Summary of this compound Purification Techniques
| Technique | Key Parameters | Expected Purity | Reference(s) |
| Silica Gel Chromatography | Mobile Phase: Hexane/Ethyl Acetate (e.g., 7:3 v/v) | >95% | [6] |
| Recrystallization | Solvent System: Ethyl Acetate/Hexane | >98% | [6] |
| Preparative HPLC | Column: C18 reverse-phaseMobile Phase: Methanol/Water or Acetonitrile/Water gradient | ≥99% | [3][17][18] |
Experimental Protocols
The following are detailed protocols for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound by Catalytic Hydrogenation
Materials:
-
trans-Resveratrol
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (absolute)
-
Hydrogen gas supply (balloon or cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Celite
Procedure:
-
Dissolve trans-resveratrol (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the resveratrol).
-
Seal the flask and purge with hydrogen gas (a hydrogen-filled balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound as a solid residue.
Protocol 2: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a silica gel slurry in hexane and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase (7:3 hexane/ethyl acetate) or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the packed column.
-
Elute the column with a 7:3 (v/v) mixture of hexane and ethyl acetate.
-
Collect fractions and monitor by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.
Protocol 3: Purification by Recrystallization
Materials:
-
This compound (from column chromatography)
-
Ethyl acetate
-
Hexane
-
Erlenmeyer flask
-
Hot plate/water bath
Procedure:
-
Dissolve the this compound in a minimal amount of hot ethyl acetate.
-
Slowly add hexane to the hot solution until it becomes slightly cloudy (turbid).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to promote crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
Protocol 4: Purity Analysis by HPLC
Materials:
-
Purified this compound
-
HPLC-grade methanol and water
-
C18 reverse-phase analytical HPLC column
-
HPLC system with UV detector
Procedure:
-
Prepare a standard solution of this compound in methanol.
-
Set up the HPLC system with a C18 column.
-
Use a gradient elution method, for example, starting with a higher percentage of water and gradually increasing the percentage of methanol.
-
Set the UV detector to monitor at a wavelength of approximately 280 nm.
-
Inject the sample and analyze the chromatogram for peak purity.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Synthesis and Purification.
This compound-Mediated AMPK Activation Pathway
This compound has been shown to exert some of its biological effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][5] This pathway is a central regulator of cellular energy homeostasis.
Caption: this compound activates the AMPK signaling pathway.
Conclusion
This guide outlines a reliable and reproducible method for the synthesis and purification of this compound, a compound of growing interest in biomedical research. The provided protocols and data serve as a valuable resource for researchers aiming to produce high-purity this compound for further investigation into its biological activities and therapeutic potential. The visualization of the AMPK activation pathway highlights one of the key mechanisms through which this compound may exert its beneficial effects.
References
- 1. Detection and structural characterization of the metabolites of this compound in rats by liquid chromatography coupled to high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydro-resveratrol - Wikipedia [en.wikipedia.org]
- 3. Comprehensive analysis of resveratrol metabolites in rats using ultra high performance liquid chromatography coupled with high resolution mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 4. WO2001060774A1 - Synthesis of resveratrol - Google Patents [patents.google.com]
- 5. This compound | C14H14O3 | CID 185914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. selleckchem.com [selleckchem.com]
- 9. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Hydroxydibenzyl: a novel metabolite from the human gut microbiota after consuming resveratrol - Food & Function (RSC Publishing) DOI:10.1039/D2FO01475K [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
Dihydroresveratrol: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol (DHR), a natural dihydrostilbenoid, is a primary metabolite of resveratrol produced by the gut microbiota.[1] While resveratrol has been the subject of extensive research for its potential health benefits, recent attention has shifted towards its metabolites, such as this compound, which may possess greater bioavailability and unique biological activities.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, its known biological effects with associated signaling pathways, and detailed experimental protocols for its synthesis and analysis.
Physical and Chemical Properties
This compound, also known as 3,4',5-Trihydroxybibenzyl, is a phenolic compound with the chemical formula C₁₄H₁₄O₃.[3] Its physical and chemical characteristics are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₄O₃ | [3][4][5] |
| Molecular Weight | 230.26 g/mol | [3][4][5] |
| CAS Number | 58436-28-5 | [3][4] |
| Melting Point | 155-161 °C | [4][6] |
| Appearance | Off-white to white solid | [3][6] |
| Solubility | Soluble in DMSO (up to 46 mg/mL), Ethanol (up to 46 mg/mL), and Methanol (20 mg/mL). Insoluble in water. | [3][6][7] |
| pKa (Predicted) | 9.51 ± 0.10 | [6] |
| ¹H NMR (360 MHz, CD₃OD) | δ = 6.99 (d, 2H, J = 8.28 Hz), 6.65 (d, 2H, J = 8.64 Hz), 6.05 (s, 2H), 6.01 (s, 1H), 2.61 (ddt, 4H) | [8] |
| Infrared (IR) (Nujol) | υmax = 3254, 1599, 1512, 1330, 1226, 1151, 1101, 975, 820 cm⁻¹ | [8] |
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, primarily focusing on its anti-inflammatory and antioxidant properties. These effects are mediated through the modulation of several key signaling pathways.
Anti-Inflammatory Effects
This compound has been shown to exert anti-inflammatory effects, in some cases more potent than its parent compound, resveratrol.[9][10] One of the key mechanisms is its ability to suppress the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[9] This pathway is a critical regulator of the inflammatory response.
Another important anti-inflammatory mechanism of this compound involves the activation of the aryl hydrocarbon receptor (AHR).[11][12] Activation of AHR can modulate immune responses and has been linked to the amelioration of colitis.[11][12]
Antioxidant and Metabolic Effects
This compound has been reported to attenuate oxidative stress and improve insulin resistance through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[13][14][15] Activation of AMPK can lead to the upregulation of sirtuin 1 (SIRT1) and downstream antioxidant proteins like Nrf2, HO-1, and GPX4.[14]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through the catalytic hydrogenation of trans-resveratrol.[8]
Materials:
-
trans-Resveratrol
-
10% Palladium on carbon (Pd/C) catalyst
-
Methanol
-
Celite
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve trans-resveratrol (e.g., 150 mg, 0.66 mmol) in methanol (5 ml).
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture at room temperature under atmospheric pressure. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the catalyst by filtration through a pad of Celite.
-
Evaporate the filtrate to obtain a solid residue.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate solvent system (e.g., 7:3 v/v).
-
Recrystallize the purified product from ethyl acetate/hexane to yield this compound as a pale brown solid.[8]
-
Confirm the identity and purity of the synthesized compound using ¹H NMR and IR spectroscopy.[8]
High-Performance Liquid Chromatography (HPLC) Analysis of this compound in Plasma
This protocol describes a method for the quantification of this compound in rat plasma.[16][17]
Materials:
-
Rat plasma
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Acetic acid
-
Ascorbic acid
-
C18 solid-phase extraction (SPE) cartridges
-
HPLC system with a diode-array detector (DAD) and a C18 column
Sample Preparation:
-
Acidify plasma samples.
-
Load the acidified plasma onto a C18 SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with methanol.
-
Add ascorbic acid (e.g., 10 μL of 15% solution) to the eluate as an antioxidant.
-
Evaporate the eluate to a smaller volume (e.g., 400 μL) at 45 °C.
-
Transfer the concentrated sample to an amber vial for HPLC analysis.[16]
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: A gradient of solvent A (3% v/v acetic acid in water) and solvent B (20:80 v/v mixture of solvent A and acetonitrile).[16]
-
Flow Rate: 1.5 mL/min[16]
-
Column Temperature: 40 °C[16]
-
Injection Volume: 100 μL[16]
Method Validation: The method should be validated for linearity, precision (intraday and interday), accuracy, recovery, and limit of detection by spiking blank plasma samples with known concentrations of pure this compound.[16][17]
Conclusion
This compound is an important metabolite of resveratrol with distinct physical, chemical, and biological properties. Its enhanced bioavailability and potent anti-inflammatory and antioxidant activities make it a compound of significant interest for researchers in the fields of nutrition, pharmacology, and drug development. The provided technical information and experimental protocols serve as a valuable resource for further investigation into the therapeutic potential of this promising natural compound.
References
- 1. Dihydro-resveratrol - Wikipedia [en.wikipedia.org]
- 2. α,β-Dihydroresveratrol - LKT Labs [lktlabs.com]
- 3. This compound CAS No. 58436-28-5 Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound | C14H14O3 | CID 185914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 58436-28-5 [amp.chemicalbook.com]
- 7. This compound | Estrogen/progestogen Receptor modulator | Mechanism | Concentration [selleckchem.com]
- 8. Resveratrol, but not this compound, induces premature senescence in primary human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 10. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of this compound in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of this compound in rat plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroresveratrol: An In-Depth Technical Guide to In Vitro Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroresveratrol (DHR), a natural dihydroxystilbenoid and a primary metabolite of resveratrol, is emerging as a compound of significant interest in pharmacology and drug development. Its enhanced bioavailability compared to its parent compound, resveratrol, necessitates a thorough understanding of its direct biological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. We synthesize key findings from cellular and biochemical assays, present quantitative data in structured tables, detail common experimental protocols, and visualize the core signaling pathways modulated by this potent molecule.
Core Mechanisms of Action
In vitro studies have elucidated several key mechanisms through which this compound exerts its biological effects. These can be broadly categorized into direct antioxidant activity, modulation of critical cell signaling pathways related to inflammation and cytoprotection, and direct inhibition of key enzymes.
Antioxidant Properties: Direct and Indirect Action
This compound demonstrates potent antioxidant effects through a dual mechanism: direct radical scavenging and upregulation of endogenous antioxidant systems via the Nrf2 signaling pathway.
-
Direct Radical Scavenging: Like many polyphenolic compounds, DHR can directly neutralize free radicals by donating a hydrogen atom, thereby quenching reactive oxygen species (ROS). This activity is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1][2]
-
Nrf2-Mediated Antioxidant Response: A more profound antioxidant effect of DHR is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. DHR is shown to promote the phosphorylation of AMP-activated protein kinase (AMPK).[3] Activated AMPK can, in turn, activate SIRT1, leading to the dissociation of the Nrf2-Keap1 complex. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.[3][5] In vitro studies in HepG2 cells have confirmed that DHR treatment dose-dependently increases the expression of Nrf2 and its downstream targets, including heme oxygenase-1 (HO-1) and glutathione peroxidase 4 (GPX4).[3]
Anti-Inflammatory Effects
This compound modulates key inflammatory pathways, primarily through the inhibition of pro-inflammatory mediators and the suppression of the NF-κB signaling cascade.
-
Inhibition of Pro-Inflammatory Cytokines: In vitro studies using RAW 264.7 macrophages have shown that this compound can significantly reduce the mRNA expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6), IL-1β, and IL-18.[6]
-
Modulation of the NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[7] While resveratrol is a well-documented inhibitor of NF-κB activation[8][9], the direct effects of DHR are still being elucidated. Some studies suggest that related resveratrol metabolites are potent inhibitors of the TLR-4 mediated NF-κB pathway.[10] Inhibition of this pathway prevents the translocation of the p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes like cyclooxygenase-2 (COX-2).[7][8]
-
Cyclooxygenase (COX) Inhibition: The COX enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.[11] While direct kinetic data for DHR is limited, a closely related analogue, dihydrooxyresveratrol, has been shown to be a potent inhibitor of human COX-2.[12] This suggests that DHR likely shares this anti-inflammatory mechanism.
Enzyme Inhibition
-
Tyrosinase Inhibition: Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, making it a key target for agents addressing hyperpigmentation.[13] Stilbenoids, including resveratrol, are known to inhibit tyrosinase activity.[14][15][16] The mechanism can be competitive, uncompetitive, or mixed-type, where the inhibitor binds to the enzyme's active site or the enzyme-substrate complex.[13][14] DHR, as a member of this class, is predicted to possess tyrosinase inhibitory activity.
Key Signaling Pathway Modulation
This compound's pleiotropic effects stem from its ability to interact with and modulate multiple interconnected signaling pathways. The AMPK/SIRT1 axis appears to be a central node for its activity.[3][17]
-
AMPK/SIRT1 Pathway Activation: As a central energy sensor, AMPK activation by DHR triggers a cascade of beneficial metabolic and antioxidant effects.[3][17] This includes the activation of SIRT1 and subsequent modulation of Nrf2 and MAPK pathways.[3][4]
-
Inhibition of p38 MAPK: Studies have shown that activation of the AMPK/SIRT1 axis by DHR leads to the inhibition of p38 Mitogen-Activated Protein Kinase (p38MAPK) proteins, which are involved in cellular stress and inflammatory responses.[4]
Caption: this compound activates the AMPK/SIRT1 axis, leading to Nrf2 translocation and antioxidant gene expression.
Caption: General mechanism of NF-κB pathway inhibition by stilbenoids like this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies on this compound and its close analogues.
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | IC₅₀ (µM) | Exposure Time | Reference |
|---|---|---|---|---|
| HepG2 (Human Hepatocytes) | MTT | 558.7 | 48h | [3] |
| 3T3-L1 (Murine Preadipocytes)| MTT | 502.5 | 48h |[3] |
IC₅₀ (Half-maximal inhibitory concentration) reflects the concentration required to inhibit cell viability by 50%.
Table 2: Enzyme Inhibition by this compound Analogues
| Compound | Enzyme Target | Assay Type | IC₅₀ (µM) | Reference |
|---|
| Dihydrooxyresveratrol | Human COX-2 | PGE₂ Production | 11.50 ± 1.54 |[12] |
Data for the close analogue dihydrooxyresveratrol is presented as an indicator of the potential activity of the dihydro-stilbenoid structure.
Key Experimental Protocols
Detailed methodologies for common in vitro assays used to characterize the mechanism of action of this compound are provided below.
MTT Cell Viability Assay
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[18]
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, 3T3-L1) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for attachment.[18]
-
Compound Treatment: Treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control. Incubate for the desired period (e.g., 24 or 48 hours).[19]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium plus 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) to each well.[18][19]
-
Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution and measure the absorbance at 540-570 nm using a microplate reader.[18][19]
-
Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Caption: Standard experimental workflow for the MTT cell viability assay.
DPPH Radical Scavenging Assay
This assay is a standard method to evaluate the direct antioxidant or free radical scavenging activity of a compound.[20][21] The stable DPPH radical has a deep purple color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.[22][23]
Methodology:
-
Reagent Preparation: Prepare a working solution of DPPH in a suitable solvent like methanol or ethanol (e.g., 0.1 mM). The initial absorbance at 517 nm should be approximately 1.0.[21][23]
-
Sample Preparation: Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid, Trolox) in the same solvent.[21]
-
Reaction Setup: In a 96-well plate or cuvettes, add a defined volume of the sample or control to a larger volume of the DPPH working solution (e.g., 20 µL sample + 200 µL DPPH solution).[22] A blank containing only the solvent and DPPH is also required.
-
Incubation: Mix thoroughly and incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).[21]
-
Absorbance Measurement: Measure the absorbance of all samples, controls, and the blank at 517 nm using a spectrophotometer.[21][22]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100[21]
-
The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.
-
Caption: Standard experimental workflow for the DPPH radical scavenging assay.
Conclusion
This compound exhibits a multifaceted in vitro mechanism of action centered on its potent antioxidant and anti-inflammatory properties. Its ability to activate the master antioxidant regulator Nrf2 via the AMPK/SIRT1 signaling axis is a key cytoprotective mechanism. Concurrently, it mitigates inflammatory responses by inhibiting pro-inflammatory cytokine production and modulating pathways such as NF-κB and COX. The quantitative data and established protocols provided herein serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this promising natural compound. Further investigation is warranted to fully delineate its interactions with specific molecular targets and to translate these in vitro findings into preclinical and clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activity of Resveratrol in vitro [spkx.net.cn]
- 3. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. ruidera.uclm.es [ruidera.uclm.es]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol is cytotoxic and acts synergistically with NF-κB inhibition in osteosarcoma MG-63 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 11. Resveratrol Directly Targets COX-2 to Inhibit Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naturally-Occurring Tyrosinase Inhibitors Classified by Enzyme Kinetics and Copper Chelation [mdpi.com]
- 15. Resveratrol as a kcat type inhibitor for tyrosinase: potentiated melanogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory Effects of Resveratrol Analogs on Mushroom Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. turkjps.org [turkjps.org]
- 19. The Effect of Resveratrol on Cell Viability in the Burkitt’s Lymphoma Cell Line Ramos - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. acmeresearchlabs.in [acmeresearchlabs.in]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. mdpi.com [mdpi.com]
The Microbial Transformation of Resveratrol: A Technical Guide to Dihydroresveratrol Conversion
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol, a naturally occurring polyphenol found in grapes, berries, and other plants, has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and cardioprotective properties. However, the bioavailability of resveratrol is limited due to its rapid metabolism in the host. The gut microbiota plays a crucial role in the biotransformation of resveratrol into its metabolites, which may possess distinct or enhanced biological activities. One of the key microbial conversions is the reduction of resveratrol to dihydroresveratrol. This technical guide provides an in-depth overview of this microbial conversion, detailing the key bacterial players, the biochemical pathway, quantitative data on the conversion process, and comprehensive experimental protocols for its study.
Key Bacterial Species and Enzymes in this compound Production
The conversion of resveratrol to this compound is primarily carried out by a select group of anaerobic bacteria residing in the human gut. The most well-characterized species include:
-
Slackia equolifaciens : A Gram-positive, anaerobic, non-spore-forming bacterium.[1][2]
-
Adlercreutzia equolifaciens : Another Gram-positive, anaerobic bacterium.[3]
-
Eggerthella lenta : A common human gut commensal that has been shown to efficiently metabolize resveratrol.[4]
Recent research has identified a novel enzyme, resveratrol reductase (RER) , from Eggerthella lenta that is responsible for this biotransformation.[4] This enzyme and its homologs represent a new class of ene-reductases that catalyze the hydrogenation of the Cα-Cβ double bond of resveratrol.[4]
Biochemical Pathway of Resveratrol to this compound
The conversion of resveratrol to this compound is a reductive process involving the saturation of the double bond in the stilbene backbone of the resveratrol molecule. This single-step hydrogenation reaction is catalyzed by bacterial reductases, such as the RER enzyme from Eggerthella lenta.[4]
References
The Role of Dihydroresveratrol in Cellular Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroresveratrol (DHR), a natural dihydrostilbenoid and a primary metabolite of resveratrol, is emerging as a potent modulator of key cellular signaling pathways implicated in a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanisms through which this compound exerts its cellular effects, with a focus on pathways critical to metabolic regulation, oxidative stress, and inflammation. We present a comprehensive overview of its impact on the AMP-activated protein kinase (AMPK), Sirtuin 1 (SIRT1), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Mitogen-activated protein kinase (MAPK) signaling cascades. This document includes a compilation of quantitative data from various in vitro studies, detailed experimental protocols for key assays, and illustrative diagrams of the signaling pathways generated using the DOT language to facilitate a deeper understanding of the molecular interactions. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cellular biology, pharmacology, and drug development.
Introduction to this compound
This compound (3,5,4'-trihydroxybibenzyl) is a natural polyphenol found in certain plants and is also a significant metabolite of resveratrol produced by the gut microbiota.[1][2] Unlike its well-studied precursor, resveratrol, DHR is gaining attention for its distinct and sometimes more potent biological activities. Its ability to modulate critical cellular signaling networks positions it as a promising candidate for therapeutic interventions in a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. This guide delves into the core molecular mechanisms of DHR's action, providing the technical details necessary for its further investigation and potential therapeutic development.
Key Cellular Signaling Pathways Modulated by this compound
This compound has been shown to influence a network of interconnected signaling pathways that are central to maintaining cellular homeostasis. The subsequent sections will explore its role in the AMPK/SIRT1, Nrf2, and MAPK pathways in detail.
The AMPK/SIRT1 Signaling Axis: A Master Regulator of Metabolism
The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) are two critical energy sensors that work in concert to regulate cellular metabolism and stress responses. This compound has been identified as a potent activator of this axis.[1]
Activation of AMPK by DHR is a key event that triggers a cascade of downstream effects.[1] AMPK is a heterotrimeric enzyme that is activated by an increase in the cellular AMP:ATP ratio, a hallmark of energy stress.[2] Once activated, primarily through phosphorylation at Threonine 172 of its α-subunit, AMPK initiates catabolic pathways to generate ATP while inhibiting anabolic processes.[2] DHR treatment has been shown to dose-dependently increase the phosphorylation of AMPKα.[2]
SIRT1, a NAD+-dependent deacetylase, is another crucial regulator of cellular metabolism and is often activated downstream of AMPK. The activation of AMPK can lead to an increase in cellular NAD+ levels, which in turn enhances SIRT1 activity.[3] DHR has been shown to upregulate SIRT1 expression.[2] The synergistic activation of the AMPK/SIRT1 pathway by DHR leads to the modulation of various downstream targets involved in lipid metabolism, glucose homeostasis, and mitochondrial biogenesis.
The Nrf2-Mediated Antioxidant Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. This compound has been demonstrated to be a potent activator of the Nrf2 pathway, thereby enhancing the cellular defense against oxidative stress.[1][2]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by inducers like DHR, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to their transcription.
DHR treatment has been shown to upregulate the expression of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1), in a dose-dependent manner.[2] This activation of the Nrf2 pathway contributes to the antioxidant effects of DHR by reducing the levels of reactive oxygen species (ROS) and lipid peroxidation, as measured by malondialdehyde (MDA) levels.[2] The activation of Nrf2 by DHR is often linked to the upstream activation of the AMPK/SIRT1 pathway.[1]
Modulation of the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. This compound has been shown to modulate the activity of the MAPK pathway, particularly by inhibiting the phosphorylation of p38 MAPK.[1][2]
In the context of adipogenesis, the differentiation of preadipocytes into mature adipocytes is associated with the phosphorylation of p38 MAPK.[2] DHR treatment has been demonstrated to inhibit this phosphorylation, leading to a reduction in adipogenesis.[1][2] This inhibitory effect on p38 MAPK is often downstream of AMPK/SIRT1 activation. By suppressing p38 MAPK phosphorylation, DHR can downregulate the expression of key adipogenic transcription factors such as CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ), as well as their downstream target, Fatty Acid Synthase (FASN).[2]
Quantitative Data on this compound's Cellular Effects
The following tables summarize the quantitative data from various in vitro studies investigating the effects of this compound on different cell lines.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatocarcinoma | 558.7 | [2] |
| 3T3-L1 | Murine Preadipocytes | 502.5 | [2] |
Table 2: Dose-Dependent Effects of this compound on Signaling Molecules and Cellular Processes
| Cell Line | Treatment Condition | DHR Concentration (µM) | Observed Effect | Reference |
| HepG2 | H₂O₂ (100 µM) induced oxidative stress | 10, 20, 40 | Dose-dependent upregulation of Nrf2 and HO-1 protein expression. | [2] |
| HepG2 | H₂O₂ (100 µM) induced oxidative stress | 10, 20, 40 | Dose-dependent reduction in malondialdehyde (MDA) production. | [2] |
| 3T3-L1 | Adipocyte differentiation | 40, 80 | Reduction in adipocyte differentiation. | [2] |
| 3T3-L1 | Adipocyte differentiation | 40 | Downregulation of C/EBPα, PPARγ, and FASN protein expression. | [2] |
| HepG2 | Oleic acid-treated | Not specified | Increased phosphorylation of AMPKα and ACC. | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the cellular effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound and to assess cell viability after treatment.
-
Materials:
-
96-well plates
-
Cells of interest (e.g., HepG2, 3T3-L1)
-
Complete culture medium
-
This compound (DHR) stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 8,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DHR in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium and treat the cells with various concentrations of DHR for 48 hours. Include a vehicle control (DMSO only).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 3-4 hours, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control. The IC50 value can be determined by plotting cell viability against DHR concentration.[2]
-
Western Blot Analysis
This protocol is used to detect and quantify the expression levels of specific proteins in signaling pathways affected by this compound.
-
Materials:
-
Cells treated with DHR
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPKα, anti-AMPKα, anti-Nrf2, anti-HO-1, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the treated cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.[4][5]
-
Oil Red O Staining for Adipogenesis
This protocol is used to visualize and quantify lipid accumulation in differentiated adipocytes.
-
Materials:
-
Differentiated 3T3-L1 adipocytes
-
10% formalin
-
Oil Red O stock solution (0.3 g in 100 mL of 99% isopropanol)
-
60% isopropanol
-
Hematoxylin solution
-
DPBS
-
-
Procedure:
-
Wash the cells with DPBS and fix with 10% formalin for at least 30 minutes.
-
Prepare the Oil Red O working solution by mixing 3 parts of the stock solution with 2 parts of deionized water and filtering it.
-
Wash the fixed cells with water and then with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 10-15 minutes.
-
Wash the cells with water several times until the water is clear.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and then rinse with water.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at 510 nm.[6][7]
-
Malondialdehyde (MDA) Assay for Lipid Peroxidation
This protocol is used to measure the levels of MDA, a marker of oxidative stress and lipid peroxidation.
-
Materials:
-
Cell or tissue lysates
-
Thiobarbituric acid (TBA) reagent
-
MDA standard
-
Butylated hydroxytoluene (BHT)
-
Trichloroacetic acid (TCA)
-
-
Procedure:
-
Homogenize the cell or tissue sample in a suitable buffer containing BHT to prevent further oxidation.
-
Add TCA to the homogenate to precipitate proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Add TBA reagent to the supernatant.
-
Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
Cool the samples on ice and then measure the absorbance at 532 nm.
-
Calculate the MDA concentration based on a standard curve generated with known concentrations of MDA.[8][9][10]
-
Conclusion and Future Directions
This compound has demonstrated significant potential as a modulator of key cellular signaling pathways involved in metabolic regulation, antioxidant defense, and inflammation. Its ability to activate the AMPK/SIRT1 axis, induce the Nrf2-mediated antioxidant response, and inhibit pro-inflammatory MAPK signaling highlights its therapeutic promise for a variety of diseases. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this intriguing natural compound.
Future research should focus on elucidating the precise molecular targets of this compound and further dissecting the crosstalk between the signaling pathways it modulates. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of DHR. Furthermore, the development of optimized delivery systems could enhance its bioavailability and therapeutic efficacy. A deeper understanding of the mechanisms of action of this compound will undoubtedly pave the way for its potential clinical applications in preventing and treating a wide range of human diseases.
References
- 1. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicological Profile of Dihydroresveratrol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroresveratrol (DHR), a primary metabolite of resveratrol, has garnered interest for its potential contributions to the biological activities of its parent compound. However, a comprehensive toxicological profile for this compound remains largely undefined in publicly available literature. This technical guide synthesizes the currently available preliminary toxicological data for this compound, primarily from in vitro studies. Due to the scarcity of in vivo and genotoxicity data for this compound, this document also presents relevant toxicological findings for its parent compound, resveratrol, to provide a broader context for safety assessment. Detailed experimental protocols for key toxicological assays and diagrams of relevant signaling pathways are included to support further research in this area.
Introduction
This compound (3,5,4'-trihydroxy-bibenzyl) is a stilbenoid and a major metabolite of resveratrol, formed through the hydrogenation of the double bond in the stilbene structure by gut microbiota.[1] While resveratrol has been extensively studied for its various biological effects, the specific toxicological properties of its metabolites, including this compound, are less understood. This guide provides a consolidated overview of the existing preliminary toxicological data on this compound to aid researchers and drug development professionals in its safety evaluation.
In Vitro Cytotoxicity Studies
Preliminary in vitro studies have been conducted to assess the cytotoxicity of this compound in various cell lines, often in comparison to resveratrol.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro cytotoxicity of this compound.
| Cell Line | Assay | Endpoint | This compound (DHR) | Resveratrol (RES) | Reference |
| 3T3-L1 (Murine Preadipocytes) | MTT | IC50 | 502.5 µM | 162.6 µM | [1] |
| HepG2 (Human Hepatoma) | MTT | IC50 | 558.7 µM | Not Reported | [1] |
| 786-O (Renal Carcinoma) | MTT | % Inhibition (at 1x tissue conc.) | Not significant | Not Reported | [2] |
| A498 (Renal Carcinoma) | MTT | % Inhibition (at 1x tissue conc.) | Not significant | Not Reported | [2] |
Note: 1x tissue concentration for DHR was 14.3 nmol/g.[2]
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
3T3-L1 or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (DHR)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the DHR-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve DHR, e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of DHR that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
In Vivo Toxicology Studies
Resveratrol In Vivo Toxicity Data (for Context)
The following table summarizes selected in vivo toxicity data for resveratrol. It is crucial to note that these findings may not be directly extrapolated to this compound.
| Species | Study Duration | Route of Administration | Doses | Key Findings | Reference |
| Rat | 28 days | Oral gavage | 50, 150, 500 mg/kg/day | No adverse effects observed. | [3] |
| Rat | 90 days | Oral gavage | Up to 700 mg/kg/day | No adverse effects observed. | [3] |
| Rat | 90 days | Oral gavage | 0, 200, 400, 1000 mg/kg/day | Dose-related reductions in body weight gain in females at 1000 mg/kg/day. NOAEL: 200 mg/kg/day. | [4] |
| Dog | 90 days | Oral capsule | 0, 200, 600, 1200 mg/kg/day | Dose-related reductions in body weight gain at 1200 mg/kg/day. NOAEL: 600 mg/kg/day. | [4] |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocol: General Guideline for a 28-Day Repeated Dose Oral Toxicity Study (OECD 407)
This protocol provides a general framework for conducting a sub-acute oral toxicity study.
Principle: The test substance is administered orally in graduated daily doses to several groups of experimental animals for a period of 28 days.
Materials:
-
Rodent species (e.g., Sprague-Dawley rats), typically young adults.
-
This compound.
-
Vehicle for administration (e.g., corn oil, water with a suspending agent).
-
Standard laboratory animal diet and water.
-
Equipment for clinical observations, body weight measurement, food and water consumption, hematology, clinical chemistry, and histopathology.
Procedure:
-
Animal Acclimation: Acclimate animals to laboratory conditions for at least 5 days.
-
Group Assignment: Randomly assign animals to at least three dose groups and one control group (vehicle only). Each group should consist of an equal number of male and female animals (typically 5-10 per sex).
-
Dose Administration: Administer this compound daily by oral gavage for 28 consecutive days. Doses should be selected based on any available acute toxicity data or a preliminary dose-range finding study.
-
Clinical Observations: Conduct detailed clinical observations at least once daily. Note any changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight and Food/Water Consumption: Record body weights at least weekly. Measure food and water consumption weekly.
-
Hematology and Clinical Chemistry: At the end of the 28-day period, collect blood samples for hematological and clinical chemistry analysis. Parameters typically include red and white blood cell counts, hemoglobin, hematocrit, platelet count, and markers of liver and kidney function.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs. Preserve organs and tissues for histopathological examination.
-
Data Analysis: Analyze data for statistically significant differences between treated and control groups. Determine the No-Observed-Adverse-Effect-Level (NOAEL).
Experimental Workflow: 28-Day Oral Toxicity Study
Caption: General workflow for a 28-day repeated dose oral toxicity study.
Genotoxicity Studies
No specific genotoxicity studies for this compound were identified in the reviewed literature. The following section provides information on the genotoxicity of resveratrol and general protocols for standard genotoxicity assays.
Resveratrol Genotoxicity Data (for Context)
| Assay | System | Metabolic Activation | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames test) | S. typhimurium and E. coli | With and without | Non-mutagenic | [3] |
| In vitro Chromosomal Aberration Test | Human lymphocytes | Not specified | Clastogenic activity observed | [3] |
| In vivo Bone Marrow Micronucleus Test | Rats | N/A | Non-genotoxic | [3] |
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
Principle: This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a state that is independent of the amino acid.
Materials:
-
Bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA).
-
This compound.
-
S9 fraction (for metabolic activation).
-
Minimal glucose agar plates.
-
Top agar.
-
Positive and negative controls.
Procedure:
-
Bacterial Culture: Grow bacterial strains overnight in nutrient broth.
-
Plate Incorporation Method: a. To molten top agar, add the bacterial culture, the test substance at various concentrations, and either S9 mix or a buffer (for tests without metabolic activation). b. Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the background.
Experimental Workflow: Ames Test
Caption: Workflow for the bacterial reverse mutation (Ames) test.
Signaling Pathways
This compound has been shown to modulate several signaling pathways, which may be relevant to its biological effects and potential toxicity.
AMPK/SIRT1 Signaling Pathway
This compound has been reported to activate the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1] Activation of this pathway is involved in regulating cellular energy homeostasis, and its modulation can have various downstream effects.
References
- 1. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 3. Safety studies conducted on high-purity trans-resveratrol in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subchronic oral toxicity and cardiovascular safety pharmacology studies of resveratrol, a naturally occurring polyphenol with cancer preventive activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Dihydroresveratrol in Biological Matrices using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol, a primary metabolite of the well-studied polyphenol resveratrol, is gaining increasing attention for its own potential biological activities.[1][2] Formed in the intestine through the microbial hydrogenation of resveratrol's double bond, this compound is absorbed and further metabolized, contributing to the overall pharmacological effects attributed to resveratrol consumption.[1][3] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its physiological roles. This application note provides a detailed protocol for the quantification of this compound using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Principle
This method utilizes reversed-phase HPLC to chromatographically separate this compound from other matrix components. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive detection allows for accurate quantification of this compound even at low concentrations in complex biological samples such as plasma and urine.
Experimental Protocols
Sample Preparation (Human Plasma)
This protocol is a widely used protein precipitation method for the extraction of small molecules from plasma.[4]
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or a compound not endogenously present)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
HPLC system with a binary pump, degasser, autosampler, and column oven.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 10.0 |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
The following MRM transitions are recommended for this compound. It is crucial to optimize the declustering potential and collision energy for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) (Starting Point) | Collision Energy (eV) (Starting Point) |
| This compound | 229.1 | 144.1 | -50 | -25 |
| This compound | 229.1 | 123.1 | -50 | -30 |
| Internal Standard | To be determined based on the selected IS | To be determined | To be optimized | To be optimized |
Note: The fragmentation of this compound can yield multiple product ions. The transition 229.1 > 144.1 is a commonly cited fragmentation.[5] Other potential product ions include m/z 123, 122, and 81.[5] The most abundant and specific transition should be used for quantification (quantifier), while a second transition can be used for confirmation (qualifier).
Data Presentation
The following tables summarize typical quantitative data obtained from method validation studies for this compound.
Table 1: HPLC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
Table 2: Comparative Summary of LC Conditions from Published Methods for Resveratrol and its Metabolites
| Reference/Study | Column | Mobile Phase | Gradient/Isocratic |
| [This Application Note] | C18 (2.1 x 50 mm, 1.8 µm) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Gradient |
| [Published Method 1][6] | C18 (30 x 2.0 mm) | A: 5 mM Ammonium Acetate in Water:Isopropanol (98:2)B: Methanol:Isopropanol (98:2) | Gradient |
| [Published Method 2][7] | Sepax BR-C18 (1.0 x 100 mm, 5 µm) | Acetonitrile and 0.01% Formic Acid (60:40) | Isocratic |
| [Published Method 3][4] | Atlantis C18 (2.1 x 150 mm, 3 µm) | A: 5 mM Ammonium Acetate in Water with 2% Propan-2-olB: Methanol with 2% Propan-2-ol | Gradient |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of this compound.
References
- 1. Dihydro-resveratrol - Wikipedia [en.wikipedia.org]
- 2. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for the Separation of Resveratrol and Dihydroresveratrol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol with a wide range of reported biological activities. Its primary metabolite, dihydroresveratrol, is formed by the hydrogenation of the double bond in the stilbene structure, often by intestinal microflora. The distinct biological effects and pharmacokinetic profiles of resveratrol and this compound necessitate robust analytical methods for their simultaneous separation and quantification in various matrices. This document provides detailed application notes and protocols for the separation of these two compounds using High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
I. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC coupled with UV detection is a widely used, robust, and cost-effective method for the analysis of resveratrol and this compound. The primary challenge lies in achieving baseline separation due to their structural similarity. This compound, lacking the conjugated double bond of resveratrol, exhibits a different UV absorption maximum, which must be considered for optimal detection. The UV maximum for trans-resveratrol is typically around 306-325 nm, while this compound absorbs at a lower wavelength, around 276 nm[1][2]. A diode-array detector (DAD) is therefore highly recommended for simultaneous monitoring at multiple wavelengths.
Experimental Protocol: HPLC-DAD for Plasma Samples
This protocol is adapted from methodologies designed for the analysis of resveratrol and its metabolites in biological matrices[1][2][3].
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Acidify 200 µL of plasma with 6 µL of acetic acid and vortex for 2 minutes[2].
-
Condition a C18 SPE cartridge with 4 mL of methanol, followed by 10 mL of water[2].
-
Slowly load the acidified plasma onto the cartridge[2].
-
Wash the cartridge with 5 mL of water to remove interferences[2].
-
Elute this compound and resveratrol with 4 mL of methanol[2].
-
Add 10 µL of 15% ascorbic acid to the eluate as an antioxidant[2].
-
Evaporate the eluate to a final volume of 400 µL at 45 °C under a stream of nitrogen[2].
-
Transfer the concentrated sample to an amber HPLC vial for analysis[2].
2. HPLC-DAD Conditions
-
HPLC System: Agilent 1100 series or equivalent with a Diode Array Detector[4].
-
Column: Phenomenex C18 (250 x 4.6 mm, 5 µm) or Waters Atlantis C18 (150 x 4.6 mm, 3 µm)[1][4].
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20-80% B
-
15-20 min: 80% B
-
20-21 min: 80-20% B
-
21-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 35 °C[1].
-
Injection Volume: 20 µL.
-
Detection Wavelengths: 306 nm for resveratrol and 276 nm for this compound[2].
Quantitative Data Summary: HPLC
| Parameter | Resveratrol | This compound | Reference |
| Retention Time (min) | ~18.6 | ~15-17 (estimated) | [1] |
| Linearity Range (ng/mL) | 10 - 1000 | Not specified | [3] |
| Limit of Quantification (LOQ) (ng/mL) | 5 | Not specified | [1] |
| Recovery (%) | 57-68 | Not specified | [1] |
Note: Retention times can vary based on the specific HPLC system, column, and mobile phase composition.
II. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for analyzing low concentrations of resveratrol and this compound in complex biological matrices. The use of a mass spectrometer allows for definitive identification based on mass-to-charge ratio (m/z) and fragmentation patterns.
Experimental Protocol: UPLC-Q-TOF/MS for Biological Samples
This protocol is based on established methods for the metabolic profiling of resveratrol[5][6].
1. Sample Preparation: Protein Precipitation
-
To 250 µL of plasma, add 250 µL of methanol[1].
-
Vortex the mixture for 1 minute[1].
-
Incubate at -20 °C for 20 minutes to precipitate proteins[1].
-
Centrifuge at 13,000 x g for 15 minutes at 4 °C[1].
-
Carefully transfer the supernatant to a new tube.
-
Dry the supernatant under a gentle stream of nitrogen at room temperature[1].
-
Reconstitute the residue in 200 µL of 50:50 (v/v) methanol:water[1].
-
Centrifuge at 13,000 x g for 5 minutes at 4 °C.
-
Transfer the supernatant to a UPLC vial for analysis.
2. UPLC-MS Conditions
-
UPLC System: Agilent 1290 Infinity or Waters ACQUITY UPLC system[7].
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) mass spectrometer[5][7].
-
Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[8].
-
Mobile Phase A: 1 mM Ammonium Fluoride in water[7].
-
Mobile Phase B: Methanol[7].
-
Gradient Program:
-
0-1 min: 30% B
-
1-3 min: 30-95% B
-
3-4 min: 95% B
-
4-4.1 min: 95-30% B
-
4.1-5 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C[7].
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode[5][7].
-
MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 800 L/h
-
Quantitative Data Summary: UPLC-MS
| Parameter | Resveratrol | This compound | Reference |
| Retention Time (min) | ~7.27 | ~7.50 | [5] |
| Precursor Ion [M-H]⁻ (m/z) | 227.0713 | 229.0865 | [5] |
| Major Fragment Ions (m/z) | 185.0590, 143.0490 | 123.0445 | [5] |
| Linearity Range (ng/mL) | 0.5 - 100 | Not specified | [7] |
| Limit of Quantification (LOQ) (ng/mL) | 0.5 | Not specified | [8] |
| Recovery (%) | 85 ± 10 | Not specified | [7] |
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of resveratrol and this compound. However, due to the low volatility and polar nature of these compounds, derivatization is a mandatory step to convert them into more volatile and thermally stable analogs.
Experimental Protocol: GC-MS with Derivatization for Wine Samples
This protocol is based on methods developed for the analysis of resveratrol isomers in wine[9][10]. A similar approach can be adapted for this compound.
1. Sample Preparation and Derivatization
-
Liquid-Liquid Extraction:
-
To 5 mL of wine, add 2 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the upper organic layer.
-
Repeat the extraction twice more.
-
Combine the organic extracts and evaporate to dryness under nitrogen.
-
-
Derivatization (Acetylation):
-
To the dried extract, add 100 µL of pyridine and 100 µL of acetic anhydride.
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the reagents under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Conditions
-
GC-MS System: Agilent 6890 GC coupled with a 5973 Mass Selective Detector or equivalent[11].
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 min.
-
-
Injector Temperature: 250 °C[11].
-
Injection Mode: Splitless.
-
MSD Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV[11].
-
Scan Range: m/z 50-550.
Quantitative Data Summary: GC-MS
| Parameter | Resveratrol (as acetylated derivative) | This compound (as acetylated derivative) | Reference |
| Retention Time (min) | Varies with derivatization | Varies with derivatization | |
| Limit of Quantification (LOQ) (ng/mL) | 25 (cis), 50 (trans) | Not specified | [9] |
| Linearity Range (µg/L) | 1.0 - 2000 (cis), 5.0 - 2000 (trans) | Not specified | [12] |
IV. Diagrams
Caption: HPLC experimental workflow.
Caption: UPLC-MS experimental workflow.
Caption: GC-MS experimental workflow.
Conclusion
The choice of analytical technique for the separation of resveratrol and this compound depends on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. HPLC-DAD offers a reliable and accessible method for routine analysis. UPLC-MS provides the highest sensitivity and selectivity, making it the preferred method for pharmacokinetic studies and analysis of complex biological samples. GC-MS, while requiring a derivatization step, is a robust alternative, particularly for less polar matrices like wine. The protocols and data presented here provide a comprehensive guide for researchers to develop and validate methods for the accurate quantification of these two important stilbenoids.
References
- 1. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. japsonline.com [japsonline.com]
- 4. ijper.org [ijper.org]
- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 6. Comprehensive analysis of resveratrol metabolites in rats using ultra high performance liquid chromatography coupled with high resolution mass spectrometry - Arabian Journal of Chemistry [arabjchem.org]
- 7. Rapid Quantification of resveratrol in Mouse Plasma by Ultra high Pressure Liquid chromatography (UPLc) coupled to tandem Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid quantification of resveratrol in mouse plasma by ultra high pressure liquid chromatography (UPLC) coupled to tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 9. Ethylchloroformate Derivatization for GC-MS Analysis of Resveratrol Isomers in Red Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phytochemical Screening and Biological Activity of Female and Male Cones from Pinus nigra subsp. laricio (Poir.) Maire [mdpi.com]
- 12. researchgate.net [researchgate.net]
Protocol for In Vitro Cell Culture Studies with Dihydroresveratrol
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol (DHR), a natural polyphenol and a metabolite of resveratrol, has garnered significant interest in biomedical research for its potential therapeutic properties.[1] In vitro cell culture studies are fundamental to elucidating the molecular mechanisms underlying the biological activities of DHR and for evaluating its efficacy in various disease models. This document provides a comprehensive guide with detailed protocols for conducting in vitro cell culture experiments with this compound, focusing on its effects on cell viability, apoptosis, and key signaling pathways.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from in vitro studies.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay | IC50 (µM) | Reference |
| 3T3-L1 (murine preadipocytes) | MTT | 502.5 | [2] |
| HepG2 (human hepatocarcinoma) | MTT | 558.7 | [2] |
Table 2: Effects of this compound on Adipogenesis and Lipogenesis in 3T3-L1 Cells
| Treatment | Concentration (µM) | Effect | Reference |
| This compound | 40 | Similar reduction in adipocyte differentiation as resveratrol | [2] |
| This compound | 40 and 80 | Reduced adipocyte differentiation | [2] |
| This compound | Not specified | Downregulation of C/EBPα, PPARγ, and FASN protein expressions | [2] |
Experimental Protocols
Herein are detailed methodologies for key experiments to assess the in vitro effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound on various cell lines.[3][4][5]
Materials:
-
Cells of interest (e.g., 3T3-L1, HepG2)
-
Complete cell culture medium
-
This compound (DHR) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 8,000 to 10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5%.[2] Remove the overnight culture medium from the wells and add 100 µL of the DHR-containing medium to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest DHR concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8][9][10]
Materials:
-
Cells treated with this compound as described in the cell viability assay.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis
This protocol is for the detection of changes in protein expression in key signaling pathways affected by this compound, such as AMPK, SIRT1, and Nrf2.[2]
Materials:
-
Cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-SIRT1, anti-Nrf2, anti-HO-1, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR)
This protocol is used to measure changes in the gene expression of target molecules, such as antioxidant enzymes, in response to this compound treatment.[2][11]
Materials:
-
Cells treated with this compound.
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
SYBR Green qPCR Master Mix.
-
qPCR primers for target genes (e.g., Nrf2, HO-1, SOD) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR system.
Procedure:
-
RNA Extraction: Extract total RNA from treated cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR system using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its in vitro study.
Caption: this compound activates the AMPK/SIRT1 pathway, inhibiting p38 MAPK and reducing adipogenesis.
Caption: this compound mitigates oxidative stress via the AMPK-mediated activation of the Nrf2 pathway.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. kumc.edu [kumc.edu]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. Resveratrol Upregulates Antioxidant Factors Expression and Downmodulates Interferon-Inducible Antiviral Factors in Aging - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing Dihydroresveratrol Bioavailability and Metabolism: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data summaries for assessing the bioavailability and metabolism of dihydroresveratrol, a primary metabolite of resveratrol. The following sections outline established in vitro and in vivo methodologies, analytical techniques for quantification, and key metabolic pathways.
Introduction
This compound (DHR) is a significant metabolite of resveratrol, produced by the gut microbiota.[1] Understanding its bioavailability and metabolic fate is crucial for evaluating its potential therapeutic effects.[2] Unlike its parent compound, resveratrol, which has low bioavailability due to extensive metabolism, this compound's own metabolic profile and absorption characteristics are of significant interest.[3][4] This document provides a guide to the experimental assessment of these properties.
In Vitro Assessment of Metabolism and Permeability
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer with a brush border, is a widely used in vitro model to study the absorption and metabolism of xenobiotics in the small intestine.[3][5]
Caco-2 Cell Culture and Differentiation
Protocol:
-
Cell Seeding: Seed Caco-2 cells at a density of 6 x 104 cells/cm2 onto polycarbonate membrane inserts (e.g., Transwell®).
-
Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: Maintain the cell culture for 21 days to allow for differentiation into a monolayer mimicking the intestinal epithelium. The culture medium should be changed every 2-3 days.
-
Integrity Measurement: Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). A TEER value >500 Ω·cm² indicates a well-formed, intact monolayer.[5]
Transport and Metabolism Assay
Protocol:
-
Preparation: Wash the differentiated Caco-2 cell monolayers three times with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Compound Addition: Add a solution of this compound (typically 20 µM in HBSS) to the apical (AP) side of the insert. Add fresh HBSS to the basolateral (BL) side.
-
Sampling:
-
Take an initial sample (50 µL) from the AP side at time 0.
-
Incubate the plates on an orbital shaker (150 rpm) at 37°C in a 5% CO2 humidified atmosphere.
-
Collect samples from the BL compartment at specified time points (e.g., 0.5, 1, 1.5, 2, 3, and 4 hours). After each collection, replace the removed volume with fresh, pre-warmed HBSS.[5]
-
At the end of the experiment (e.g., 4 hours), collect the final sample from the AP side.
-
-
Cell Lysis: Wash the inserts with HBSS and then extract intracellular contents by adding 100% methanol to the inserts.[5]
-
Sample Storage: Store all collected samples at -80°C until analysis.[5]
In Vivo Assessment of Bioavailability and Metabolism in Animal Models
Rodent models are frequently used to study the in vivo pharmacokinetics and metabolism of this compound.
Animal Studies
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (or other appropriate rodent model). House the animals in accordance with institutional guidelines.
-
Administration: Administer this compound orally via gavage at a specific dose (e.g., 50 mg/kg).[6]
-
Sample Collection:
-
Blood: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points into heparinized tubes. Centrifuge the blood to obtain plasma.
-
Urine and Feces: House the animals in metabolic cages to allow for the separate collection of urine and feces.
-
Bile: For biliary excretion studies, cannulate the bile duct and collect bile samples.[6]
-
Tissues: At the end of the study, euthanize the animals and collect relevant organs (e.g., liver, kidney, intestine).[7][8]
-
-
Sample Preparation:
-
Plasma/Serum/Urine: Acidify the samples (e.g., with HCl or acetic acid) and precipitate proteins using a solvent like acetonitrile or methanol. Centrifuge to remove the precipitate, and evaporate the supernatant to dryness. Reconstitute the residue in a suitable solvent for analysis.[7][9]
-
Tissues: Homogenize the tissues in a suitable buffer (e.g., methanol/water/acetic acid solution). Centrifuge the homogenate and process the supernatant as described for plasma.[7][8]
-
-
Sample Storage: Store all biological samples at -80°C until analysis.
Analytical Methods for Quantification
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for identifying and quantifying this compound and its metabolites due to its high sensitivity and specificity.[10]
LC-MS/MS Analysis
Protocol:
-
Chromatographic System: Utilize a UHPLC or HPLC system.[5]
-
Column: A reversed-phase C18 column (e.g., Kinetex F5 or Zorbax SB-Aq) is commonly used for separation.[5][7][8]
-
Mobile Phase: A gradient elution with two solvents is typically employed:
-
Gradient Program: A typical gradient might start with a low percentage of solvent B, which is gradually increased to elute the compounds of interest. For example, a linear gradient from 15% to 70% of solvent B over 18 minutes.[7][8]
-
Mass Spectrometry: Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an electrospray ionization (ESI) source, often operated in negative ion mode.[7][8]
-
Data Analysis: Identify and quantify this compound and its metabolites by comparing their retention times and mass spectra with those of authentic standards.
Data Presentation
In Vitro Metabolism of this compound in Caco-2 Cells
| Compound | Initial Concentration (Apical) | Concentration after 4h (Basolateral) | Major Metabolite(s) | Reference |
| This compound | 20 µM | Traces of unchanged molecule | Glucuronide conjugate | [5] |
In Vivo Metabolites of this compound in Rats
| Biological Matrix | Major Metabolites Identified | Metabolic Pathways | Reference |
| Bile | Glucuronide conjugate (M12), Resveratrol (M14) | Glucuronidation, Dehydrogenation | [6] |
| Urine | Resveratrol (M14), Glucuronide conjugate (M12) | Dehydrogenation, Glucuronidation | [6] |
| Hepatocytes (in vitro) | 3'-hydroxylresveratrol (M6), Resveratrol (M14), Glucuronide conjugates, Glutathione conjugates, Methylated metabolites | Hydroxylation, Dehydrogenation, Glucuronidation, GSH conjugation, Methylation | [6] |
Pharmacokinetic Parameters of Resveratrol and its Metabolites in Humans
While specific pharmacokinetic data for this compound in humans is limited in the provided search results, data for its parent compound, resveratrol, highlights the extensive metabolism.
| Compound | Cmax (ng/mL) | AUC0-inf (ng·h/mL) | Reference |
| Resveratrol | 71.2 ± 42.4 | 179.1 ± 79.1 | [4] |
| Glucuronated Resveratrol | 4,083.9 ± 1,704.4 | 39,732.4 ± 16,145.6 | [4] |
| Sulfated Resveratrol | 1,516.0 ± 639.0 | 14,441.7 ± 7,593.2 | [4] |
Visualizations
Experimental Workflow for In Vitro Caco-2 Assay
Caption: Workflow for assessing this compound transport and metabolism using the Caco-2 cell model.
Metabolic Pathways of this compound
Caption: Key metabolic pathways of this compound involving Phase I and Phase II reactions.
Signaling Pathway Modulation by this compound
Caption: this compound modulates cellular processes through the AMPK/SIRT1 signaling pathway.[12]
References
- 1. Frontiers | Resveratrol and vascular health: evidence from clinical studies and mechanisms of actions related to its metabolites produced by gut microbiota [frontiersin.org]
- 2. [PDF] Resveratrol and Its Human Metabolites—Effects on Metabolic Health and Obesity | Semantic Scholar [semanticscholar.org]
- 3. Metabolism of cis- and trans-Resveratrol and this compound in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability and safety study of resveratrol 500 mg tablets in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Detection and structural characterization of the metabolites of this compound in rats by liquid chromatography coupled to high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 8. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Resveratrol Supported on Magnesium DiHydroxide (Resv@MDH) Represents an Oral Formulation of Resveratrol With Better Gastric Absorption and Bioavailability Respect to Pure Resveratrol [frontiersin.org]
- 12. mdpi.com [mdpi.com]
Application of Dihydroresveratrol in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol (DHR) is a natural polyphenol and a primary metabolite of resveratrol, a well-studied compound known for its diverse biological activities, including potent anti-cancer properties. Emerging research indicates that this compound may possess significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, suggesting its potential as a chemotherapeutic or chemopreventive agent.[1] This document provides detailed application notes and protocols for the use of this compound in cancer cell line studies, summarizing key findings and outlining methodologies for its investigation. While research on this compound is ongoing, this guide leverages existing data and adapts well-established protocols from studies on its analogue, resveratrol, to facilitate further exploration of DHR's therapeutic potential.
Data Presentation: Anti-proliferative Activity of this compound
The anti-proliferative activity of this compound is a critical parameter in assessing its potential as an anti-cancer agent. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| HepG2 | Hepatocellular Carcinoma | 558.7 | 48 | [2] |
| 3T3-L1 | Murine Preadipocyte | 502.5 | 48 | [2] |
Note: The available IC50 data for this compound is currently limited. The provided values indicate a relatively low cytotoxicity in the tested cell lines compared to its parent compound, resveratrol, in other cancer cell lines. For instance, resveratrol has shown IC50 values in the range of 200-500 µM in various cancer cell lines after 48 hours of exposure.[3] Further research across a broader panel of cancer cell lines is necessary to fully characterize the anti-proliferative efficacy of this compound.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The primary mechanism identified is the activation of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling cascade.
This compound-Mediated AMPK/SIRT1 Activation
Caption: this compound activates the AMPK/SIRT1 signaling pathway.
Inferred Signaling Pathways Based on Resveratrol Studies
Given that this compound is a metabolite of resveratrol, it is plausible that it may modulate similar downstream pathways. The following diagram illustrates the well-established effects of resveratrol on the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation. Further investigation is required to confirm the direct effects of this compound on this pathway.
Caption: Inferred inhibition of the PI3K/Akt/mTOR pathway by DHR.
Experimental Protocols
The following protocols are adapted from established methodologies used for resveratrol and can serve as a starting point for investigating the effects of this compound on cancer cell lines. It is crucial to optimize these protocols for each specific cell line and experimental condition.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.
Materials:
-
This compound (DHR)
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a stock solution of DHR in DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80, 100, 200, 400, 600 µM). Ensure the final DMSO concentration in the wells is less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the DHR-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound (DHR)
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of DHR (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by this compound.
Materials:
-
This compound (DHR)
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AMPK, AMPK, p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well or 10 cm plates and treat with DHR as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an ECL reagent and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound (DHR)
-
Cancer cell line of interest
-
Complete cell culture medium
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with DHR as described in the previous protocols.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for investigating the anti-cancer effects of this compound.
Caption: A logical workflow for studying this compound's effects.
Conclusion
This compound presents a promising avenue for cancer research. The protocols and data presented here provide a foundational framework for scientists to explore its anti-cancer properties. While leveraging knowledge from resveratrol studies is a practical approach, it is imperative to conduct DHR-specific investigations to fully elucidate its unique mechanisms of action and therapeutic potential. The provided methodologies, when optimized, will enable researchers to generate robust and reproducible data, contributing to the broader understanding of this compound as a potential anti-cancer agent.
References
- 1. Frontiers | Molecular mechanisms of resveratrol as chemo and radiosensitizer in cancer [frontiersin.org]
- 2. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol inhibits cancer cell proliferation by impairing oxidative phosphorylation and inducing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Dihydroresveratrol in Anti-Aging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol (DHR), a primary metabolite of resveratrol, is emerging as a compound of interest in the field of aging research. While resveratrol has been extensively studied for its potential anti-aging properties, the direct effects and mechanisms of DHR are still under investigation. These application notes provide a comprehensive overview of protocols to assess the anti-aging potential of this compound in both in vitro and in vivo models. The methodologies detailed below focus on key hallmarks of aging, including cellular senescence, oxidative stress, and the modulation of critical signaling pathways.
Key Signaling Pathways in this compound's Anti-Aging Effects
This compound is believed to exert its anti-aging effects through the modulation of interconnected signaling pathways that regulate cellular stress resistance, metabolism, and longevity. Two central pathways are the AMPK/SIRT1 and the Nrf2 pathways.
AMPK/SIRT1 Signaling Pathway
The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) pathway is a critical regulator of cellular energy homeostasis and stress resistance. Activation of AMPK, often in response to low cellular energy levels, can lead to the activation of SIRT1. SIRT1, a NAD+-dependent deacetylase, plays a crucial role in deacetylating various substrates, leading to beneficial effects on metabolism and lifespan. This compound has been shown to induce the activation of both AMPK and SIRT1.[1]
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of a wide array of antioxidant and cytoprotective genes. Studies have demonstrated that this compound can upregulate the expression of Nrf2 and its downstream targets, thereby enhancing the cell's ability to combat oxidative stress.[1][2]
Experimental Workflow for Assessing this compound's Anti-Aging Potential
A systematic approach is crucial for evaluating the anti-aging properties of this compound. The following workflow outlines the key experimental stages, from initial in vitro screening to more complex in vivo lifespan studies.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: Cytotoxicity of this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| 3T3-L1 | MTT | 502.5 | [1] |
| HepG2 | MTT | 558.7 | [1] |
| MRC5 Fibroblasts | Ki67 Staining | No effect up to 100 µM | [3] |
Table 2: Effects of this compound on Protein Expression and Activity
| Target Protein | Cell Line | DHR Concentration (µM) | Effect | Fold Change (approx.) | Reference |
| p-AMPKα (Thr172) | HepG2 | 10, 20, 40 | Dose-dependent increase | Not specified | [1] |
| SIRT1 | HepG2 | 10, 20, 40 | Dose-dependent increase | Not specified | [1] |
| Nrf2 | HepG2 | 10, 20, 40 | Rescued H₂O₂-induced reduction | Not specified | [1] |
| HO-1 | HepG2 | 10, 20, 40 | Dose-dependent increase | Not specified | [1] |
Detailed Experimental Protocols
Cellular Senescence Assay: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted for testing the ability of this compound to prevent induced cellular senescence.
Objective: To determine if this compound can prevent the increase in SA-β-gal activity in cells induced to senesce.
Materials:
-
Human primary fibroblasts (e.g., MRC5)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (DHR) stock solution (in DMSO)
-
Senescence-inducing agent (e.g., Doxorubicin or H₂O₂)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-gal staining solution:
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Nuclear Fast Red or Hematoxylin for counterstaining
-
Microscope
Protocol:
-
Seed human primary fibroblasts in 6-well plates or on coverslips in petri dishes and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induce senescence by treating the cells with a sub-lethal concentration of a senescence-inducing agent (e.g., 100 nM Doxorubicin for 24 hours). Include a control group with no senescence inducer.
-
Remove the senescence-inducing agent, wash the cells with PBS, and replace with fresh media containing the respective concentrations of this compound.
-
Incubate the cells for an additional 3-5 days, replacing the media with fresh DHR-containing media every 2 days.
-
After the incubation period, wash the cells twice with PBS.
-
Fix the cells with the fixative solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the SA-β-gal staining solution to each well, ensuring the cells are completely covered.
-
Incubate the plates at 37°C without CO₂ for 12-24 hours. Check for the development of a blue color.
-
After incubation, remove the staining solution and wash the cells with PBS.
-
Counterstain with Nuclear Fast Red or Hematoxylin for 5 minutes.
-
Wash with water and allow to air dry.
-
Observe the cells under a light microscope and count the percentage of blue-stained (senescent) cells out of the total number of cells in multiple random fields.
Antioxidant Capacity Assays
2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Objective: To measure the free radical scavenging activity of this compound.
Materials:
-
This compound stock solution (in methanol or ethanol)
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Methanol or ethanol
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a series of dilutions of this compound in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Prepare similar dilutions for the positive control.
-
In a 96-well plate, add 100 µL of each DHR dilution or control to separate wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank control (100 µL methanol + 100 µL DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of DHR required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of DHR.
2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Objective: To further assess the antioxidant capacity of this compound.
Materials:
-
This compound stock solution (in water or ethanol)
-
ABTS stock solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Ethanol or phosphate buffer (pH 7.4)
-
Ascorbic acid or Trolox as a positive control
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS radical solution with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and the positive control.
-
In a 96-well plate, add 20 µL of each DHR dilution or control to separate wells.
-
Add 180 µL of the diluted ABTS radical solution to each well.
-
Incubate the plate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC50 value.
Western Blot Analysis for AMPK and Nrf2 Activation
Objective: To quantify the effect of this compound on the protein levels and activation (phosphorylation) of AMPK and Nrf2.
Materials:
-
Cell line of interest (e.g., HepG2)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-Nrf2
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Lyse the cells in lysis buffer and collect the total protein.
-
Determine the protein concentration of each sample using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein levels.
In Vivo Lifespan Assay in Caenorhabditis elegans
Objective: To determine if this compound extends the lifespan of a model organism.
Materials:
-
Wild-type C. elegans (e.g., N2 strain)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source)
-
This compound stock solution (in DMSO)
-
5-fluoro-2'-deoxyuridine (FUDR) solution (to prevent progeny from hatching)
-
M9 buffer
-
Platinum wire worm pick
-
Incubator at 20°C
Protocol:
-
Prepare NGM plates containing different concentrations of this compound (e.g., 50, 100, 200 µM) and a vehicle control (DMSO). The DHR and FUDR should be added to the molten agar before pouring the plates. Seed the plates with E. coli OP50.
-
Synchronize a population of C. elegans by standard bleaching methods to obtain a population of age-matched L1 larvae.
-
Transfer the synchronized L1 larvae to the prepared NGM plates.
-
Incubate the worms at 20°C.
-
Once the worms reach the young adult stage, transfer a set number of worms (e.g., 30-50) to fresh plates of the same condition.
-
Starting from day 1 of adulthood, score the number of living and dead worms every day or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.
-
Transfer the worms to fresh plates every 2-3 days to separate them from their progeny (if FUDR is not used) and to ensure a consistent food source.
-
Continue scoring until all worms have died.
-
Construct survival curves and perform statistical analysis (e.g., Log-rank test) to determine if this compound significantly extends the lifespan of C. elegans.
References
- 1. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Dihydroresveratrol in Experimental Colitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework for evaluating the therapeutic potential of dihydroresveratrol (DHR) in a murine model of colitis. The protocols outlined below offer a step-by-step guide for inducing colitis, administering the test compound, and assessing its efficacy through a combination of clinical, histological, and molecular analyses.
Introduction
Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic inflammatory condition of the gastrointestinal tract. This compound, a primary metabolite of resveratrol produced by the gut microbiota, has emerged as a promising therapeutic agent due to its potent anti-inflammatory properties.[1][2] It is believed to exert its effects through the activation of the Aryl Hydrocarbon Receptor (AHR) and modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][3] These protocols are designed to rigorously test the efficacy of DHR in a preclinical model of colitis.
Experimental Design
This study utilizes the dextran sulfate sodium (DSS)-induced colitis model in mice, which recapitulates many of the clinical and histological features of human ulcerative colitis.
Animal Model
-
Species: C57BL/6 mice, 8-10 weeks old, male.
-
Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
Experimental Groups
| Group | Treatment | Rationale |
| 1. Healthy Control | Vehicle (e.g., 0.5% CMC-Na in sterile water) | To establish baseline parameters in the absence of colitis and treatment. |
| 2. DSS Control | Vehicle + 3% DSS in drinking water | To induce colitis and serve as the disease model control. |
| 3. DHR Low Dose | 40 mg/kg this compound + 3% DSS | To evaluate the efficacy of a lower dose of DHR in mitigating colitis. |
| 4. DHR High Dose | 80 mg/kg this compound + 3% DSS | To assess the dose-dependent effects of DHR on colitis severity. |
| 5. Positive Control | Sulfasalazine (e.g., 50 mg/kg) + 3% DSS | To compare the efficacy of DHR against a standard-of-care drug for colitis. |
This compound and Vehicle Preparation
This compound has low water solubility. A suspension for oral gavage can be prepared as follows:
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (CMC-Na) in sterile, distilled water.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or sonicating to ensure a uniform suspension.
-
Prepare fresh daily before administration.
Experimental Workflow
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for the DSS-induced colitis study.
Detailed Protocols
Induction of DSS Colitis
-
Prepare a 3% (w/v) DSS solution by dissolving dextran sulfate sodium (molecular weight 36,000-50,000 Da) in autoclaved drinking water.
-
Provide the DSS solution as the sole source of drinking water to the mice in the DSS, DHR, and positive control groups for 7 consecutive days.
-
The healthy control group will receive regular autoclaved drinking water.
-
Replace the DSS solution every 2-3 days to ensure its stability.
This compound Administration
-
Administer the prepared this compound suspension or vehicle control daily via oral gavage for 7 consecutive days, starting on the same day as DSS administration.
-
The volume of administration should not exceed 10 ml/kg of body weight.[4]
-
Use appropriate gavage needles (e.g., 20-22 gauge for adult mice) with a ball tip to prevent injury.[5]
Clinical Assessment of Colitis
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate the Disease Activity Index (DAI) based on the following scoring system:
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stool | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
DAI = (Weight Loss Score + Stool Consistency Score + Blood in Stool Score) / 3
Sample Collection and Macroscopic Evaluation
-
On day 8, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Carefully dissect the entire colon from the cecum to the anus.
-
Measure and record the length of the colon.
-
Collect a small distal portion for histological analysis and snap-freeze the remaining tissue in liquid nitrogen for molecular and biochemical assays.
Histological Analysis
-
Fix the distal colon segment in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the slides for inflammation severity and tissue damage by a blinded observer using a validated scoring system.
Histological Scoring System:
| Parameter | Score | Description |
| Inflammation Severity | 0 | None |
| 1 | Mild | |
| 2 | Moderate | |
| 3 | Severe | |
| Inflammation Extent | 0 | None |
| 1 | Mucosa | |
| 2 | Mucosa and Submucosa | |
| 3 | Transmural | |
| Crypt Damage | 0 | None |
| 1 | Basal 1/3 damaged | |
| 2 | Basal 2/3 damaged | |
| 3 | Only surface epithelium intact | |
| 4 | Entire crypt and epithelium lost | |
| Ulceration | 0 | None |
| 1 | 1-25% | |
| 2 | 26-50% | |
| 3 | 51-75% | |
| 4 | 76-100% |
Myeloperoxidase (MPO) Assay
This assay quantifies neutrophil infiltration in the colon tissue.
-
Homogenize a pre-weighed frozen colon sample in ice-cold potassium phosphate buffer (50 mM, pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
In a 96-well plate, add the supernatant.
-
Add a solution of o-dianisidine dihydrochloride and hydrogen peroxide.
-
Measure the change in absorbance at 450 nm over time using a microplate reader.
-
Express MPO activity as units per gram of tissue.
Western Blot Analysis
This technique is used to quantify the expression of key inflammatory proteins.
-
Extract total protein from frozen colon tissue using RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Phospho-NF-κB p65 (Ser536)
-
Total NF-κB p65
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-JNK
-
Total JNK
-
Phospho-ERK1/2
-
Total ERK1/2
-
β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band density using image analysis software and normalize to the loading control.
Immunofluorescence Staining for Tight Junction Proteins
This method visualizes the integrity of the intestinal barrier.
-
Use paraffin-embedded colon sections as prepared for histological analysis.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
-
Block the sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour.[6]
-
Incubate with primary antibodies against tight junction proteins (e.g., Occludin, Claudin-1, ZO-1) overnight at 4°C.[7]
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.
Data Presentation
Summarize all quantitative data in the following tables for clear comparison between experimental groups.
Table 1: Clinical and Macroscopic Parameters
| Group | Final Body Weight (g) | Disease Activity Index (DAI) | Colon Length (cm) |
| Healthy Control | |||
| DSS Control | |||
| DHR Low Dose | |||
| DHR High Dose | |||
| Positive Control |
Table 2: Histological and Biochemical Parameters
| Group | Histological Score | MPO Activity (U/g tissue) |
| Healthy Control | ||
| DSS Control | ||
| DHR Low Dose | ||
| DHR High Dose | ||
| Positive Control |
Table 3: Protein Expression Levels (Relative to Control)
| Group | p-p65/p65 | p-p38/p38 | p-JNK/JNK | p-ERK/ERK |
| Healthy Control | ||||
| DSS Control | ||||
| DHR Low Dose | ||||
| DHR High Dose | ||||
| Positive Control |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action of this compound in colitis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of this compound in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Role of this compound in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice | Semantic Scholar [semanticscholar.org]
- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Anti-inflammatory effects of resveratrol occur via inhibition of lipopolysaccharide-induced NF-κB activation in Caco-2 and SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.fsu.edu [research.fsu.edu]
Application Notes and Protocols for the Encapsulation of Dihydroresveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol, a primary and active metabolite of resveratrol, presents a promising therapeutic agent with potent antioxidant and anti-inflammatory properties. However, its clinical translation is significantly hampered by its low aqueous solubility and potential instability, which collectively contribute to poor bioavailability. Encapsulation technologies offer a viable strategy to overcome these limitations by protecting this compound from degradation, enhancing its solubility, and enabling controlled release to improve its pharmacokinetic profile and therapeutic efficacy.
This document provides a comprehensive overview of established techniques for the encapsulation of polyphenols, with a specific focus on adapting these methods for this compound. Due to the limited availability of direct studies on this compound encapsulation, the following protocols and data are primarily based on extensive research conducted on its parent compound, resveratrol. These methodologies serve as a robust starting point for the development and optimization of this compound delivery systems. Researchers should consider the distinct physicochemical properties of this compound when adapting these protocols.
Encapsulation Techniques: A Comparative Overview
Several nanoencapsulation strategies can be employed to enhance the delivery of this compound. The choice of method depends on the desired particle characteristics, release profile, and application. The table below summarizes typical characterization data for resveratrol encapsulated using various techniques, providing a benchmark for the development of this compound formulations.
Table 1: Comparative Data of Resveratrol Encapsulation Techniques
| Encapsulation Technique | Carrier Material | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Liposomes | Soy Phosphatidylcholine, Cholesterol | 110 - 161.5 | -6.9 to -33.4 | 84.7 - 90.7 | ~13.1 | [1][2] |
| Polymeric Nanoparticles | Chitosan, TPP | ~38 | Not Reported | ~61.6 | ~13.1 | |
| Polymeric Nanoparticles | PLGA | ~300 | 0 (precipitated) | Not Reported | Not Reported | |
| Cyclodextrin Complexes | Hydroxypropyl-β-Cyclodextrin | Aggregates | Not Reported | Not Applicable | Not Applicable | |
| Solid Lipid Nanoparticles | Various Lipids | 150 - 220 | -23 to -15.3 | ~96 | Not Reported |
Disclaimer: The data presented in this table is for resveratrol and should be used as a general guideline. Optimal parameters for this compound encapsulation may vary.
Experimental Protocols
Herein, we provide detailed protocols for three common encapsulation techniques.
Protocol 1: this compound-Loaded Liposomes via Thin-Film Hydration
This method is widely used for encapsulating hydrophobic molecules like this compound within the lipid bilayer of liposomes.
Materials:
-
This compound
-
Soy Phosphatidylcholine (or other suitable phospholipid)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder (optional)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, soy phosphatidylcholine, and cholesterol in a 1:25:5 ratio in a mixture of chloroform and methanol (1:1 v/v) in a round-bottom flask.[2]
-
Attach the flask to a rotary evaporator and remove the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid's phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication):
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or probe sonicator. Maintain the temperature during sonication.
-
-
Size Reduction (Extrusion - Optional but Recommended):
-
For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove non-encapsulated this compound by centrifugation, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Calculate the encapsulation efficiency and drug loading by quantifying the amount of encapsulated this compound using HPLC after lysing the liposomes with a suitable solvent (e.g., methanol).
-
Protocol 2: this compound-Loaded Polymeric Nanoparticles via Ionic Gelation
This method is suitable for forming nanoparticles with biodegradable polymers like chitosan.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Ultrapure water
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Chitosan Solution Preparation:
-
Prepare a chitosan solution (e.g., 1 mg/mL) in an aqueous acetic acid solution (e.g., 1% v/v). Stir until the chitosan is completely dissolved.
-
-
This compound Loading:
-
Disperse this compound in the chitosan solution.
-
-
Nanoparticle Formation:
-
Prepare an aqueous solution of TPP (e.g., 1 mg/mL).
-
Under constant magnetic stirring, add the TPP solution dropwise to the chitosan-dihydroresveratrol solution. Nanoparticles will form spontaneously via ionic gelation.
-
-
Sonication:
-
To achieve a smaller and more uniform particle size, sonicate the nanoparticle suspension using a probe sonicator.
-
-
Purification and Collection:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles with ultrapure water to remove unreacted reagents.
-
Lyophilize the nanoparticles for long-term storage.
-
-
Characterization:
-
Determine particle size, PDI, and zeta potential using DLS.
-
Quantify encapsulation efficiency and drug loading using HPLC after dissolving a known amount of nanoparticles in a suitable solvent to release the encapsulated this compound.
-
Protocol 3: this compound-Cyclodextrin Inclusion Complex Formation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, enhancing their solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Ethanol
-
Water
-
Magnetic stirrer
-
Rotary evaporator or freeze-dryer
Procedure:
-
Solution Preparation:
-
Dissolve this compound in ethanol.
-
Dissolve HP-β-CD in water.
-
-
Complexation:
-
Add the this compound solution to the HP-β-CD solution while stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Solvent Removal:
-
Remove the ethanol and water by rotary evaporation or freeze-drying to obtain a solid powder of the inclusion complex.
-
-
Characterization:
-
Confirm complex formation using techniques such as Fourier-transform infrared spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Determine the solubility enhancement by measuring the concentration of this compound in an aqueous solution of the complex compared to its intrinsic aqueous solubility.
-
Visualizations
Experimental Workflows
References
Application Note: Quantitative Analysis of Dihydroresveratrol and its Metabolites using LC/MS Q-TOF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol (DHR) is a key metabolite of resveratrol, a naturally occurring polyphenol found in grapes, berries, and other plants. Following oral ingestion, resveratrol undergoes extensive metabolism by both host enzymes and the gut microbiota, leading to the formation of various metabolites, including this compound and its conjugates.[1][2] Emerging evidence suggests that these metabolites, particularly this compound and lunularin, may significantly contribute to the biological activities attributed to resveratrol, such as its anti-inflammatory and anti-cancer effects.[1][3] Therefore, accurate and sensitive analytical methods are crucial for understanding the pharmacokinetics, bioavailability, and biological functions of this compound and its metabolites.
This application note provides a detailed protocol for the identification and quantification of this compound and its major metabolites in biological matrices using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC/MS Q-TOF). This technique offers high resolution and mass accuracy, enabling confident identification and robust quantification of metabolites.
Metabolic Pathway of Resveratrol to this compound
Resveratrol is metabolized in the gastrointestinal tract and the liver.[2][4] While host enzymes primarily produce sulfate and glucuronide conjugates of resveratrol, the gut microbiota is responsible for the hydrogenation of resveratrol to this compound.[1][2][5] this compound is further metabolized to other compounds like lunularin and can also undergo conjugation to form sulfates and glucuronides.[1][6]
Caption: Metabolic conversion of resveratrol by host enzymes and gut microbiota.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of this compound and its metabolites from plasma. Modifications may be required for other biological matrices such as urine, feces, or tissue homogenates.
Materials:
-
Plasma samples
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Internal Standard (IS) solution (e.g., 13C6-trans-resveratrol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen plasma samples at room temperature, ensuring they are protected from light.[7]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[8] For resveratrol metabolites, a mixture of acetonitrile and methanol can also be used.[8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC/MS Q-TOF analysis.
LC/MS Q-TOF Analysis
Instrumentation:
-
UHPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.[4]
LC Parameters (example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[9]
-
Mobile Phase A: 0.1% Formic acid in water.[8]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[8]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B (linear gradient)
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS Parameters (example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[8]
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
-
Mass Range: m/z 50-1000.
-
Acquisition Mode: MSE (a data-independent acquisition mode that collects both precursor and fragment ion information in a single run).
Caption: Experimental workflow for the analysis of this compound metabolites.
Data Presentation
The following tables summarize the key mass spectrometric information for the identification of this compound and its metabolites, along with representative quantitative data from literature.
Table 1: Mass Spectrometric Data for this compound and its Metabolites.
| Compound | Abbreviation | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |
| This compound | DHR | 229.0865 | 211, 185, 107 |
| This compound-sulfate | DHR-S | 309.0433 | 229, 149 |
| This compound-glucuronide | DHR-G | 405.1186 | 229, 175, 113 |
| This compound-biglucuronide | DHR-diG | 581.1506 | 405, 229 |
| This compound-sulfoglucuronide | DHR-SG | 485.0757 | 405, 309, 229 |
Data compiled from multiple sources.[1][9]
Table 2: Representative Concentrations of this compound and its Conjugates in Mouse Tissues after Oral Resveratrol Administration. [1]
| Tissue | DHR + DHR-conjugates (µmol/kg or L) |
| Bile | ~5.3-fold higher than RES + RES-conjugates |
| Serum | ~1.2-fold higher than RES + RES-conjugates |
| Liver | ~10.3-fold higher than RES + RES-conjugates |
| Kidney | ~2.9-fold higher than RES + RES-conjugates |
This table provides a relative comparison of metabolite abundance and highlights that this compound and its conjugates can be more abundant than resveratrol and its direct conjugates in various tissues.[1][2]
Signaling Pathway Involvement
This compound and lunularin have been shown to exhibit stronger anti-inflammatory effects than resveratrol.[1] One of the proposed mechanisms is through the regulation of the Toll-like receptor 4 (TLR-4) mediated NF-κB signaling pathway.[1][2] Additionally, the aryl hydrocarbon receptor (AHR) and tryptophan metabolism pathway have been implicated in the synergistic anti-inflammatory effects of resveratrol and probiotics, with this compound being a key metabolite in this interaction.[10]
Caption: Inhibition of the TLR4-mediated NF-κB inflammatory pathway by this compound.
Conclusion
The LC/MS Q-TOF methodology detailed in this application note provides a robust and sensitive platform for the comprehensive analysis of this compound and its metabolites. Accurate quantification of these compounds is essential for elucidating the complete pharmacokinetic profile of resveratrol and for understanding the contribution of its gut microbial metabolites to its overall biological effects. The provided protocols and data serve as a valuable resource for researchers in the fields of pharmacology, nutrition, and drug development.
References
- 1. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 2. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of cis- and trans-Resveratrol and this compound in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection and structural characterization of the metabolites of this compound in rats by liquid chromatography coupled to high-resolution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 10. The Role of this compound in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dihydroresveratrol Solubility Enhancement: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the aqueous solubility of dihydroresveratrol. Due to its structural similarity, many formulation strategies effective for its parent compound, resveratrol, are applicable and discussed herein.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in aqueous solutions?
A1: this compound, like its precursor resveratrol, is a polyphenolic compound with a hydrophobic structure.[1] This makes it practically insoluble in water (~3 mg/100 mL for resveratrol), while exhibiting high membrane permeability.[1] This characteristic classifies it as a Biopharmaceutical Classification System (BCS) Class II compound, where low aqueous solubility is the primary limiting factor for its absorption and bioavailability.[1][2]
Q2: What are the primary strategies to increase the aqueous solubility of this compound?
A2: Several formulation approaches have been successfully developed to overcome the poor solubility of resveratrol and related compounds. The most common and effective methods include:
-
Cyclodextrin Complexation: Encapsulating the hydrophobic molecule within the cavity of a cyclodextrin (a cyclic oligosaccharide) to form a water-soluble inclusion complex.[3][4]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level, which can enhance wettability and dissolution rates.[5][6][7]
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range, which increases the surface area-to-volume ratio, leading to enhanced saturation solubility and dissolution velocity.[8][9][10] Common types include solid lipid nanoparticles (SLNs) and polymeric nanoparticles.[2][11]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): An isotropic mixture of oils, surfactants, and cosurfactants that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, carrying the dissolved drug.[1]
-
pH Adjustment: The solubility and stability of these compounds are highly dependent on the pH of the solution.[12][13]
Q3: How does pH impact the solubility and stability of this compound in my experiments?
A3: The stability of trans-resveratrol, and by extension this compound, is strongly influenced by pH. It is relatively stable in acidic conditions (pH 1-6.8).[13][14] However, as the pH becomes alkaline (above 6.8), its degradation rate increases exponentially.[13][14] This is critical for in vitro experiments, as standard cell culture media (e.g., pH 7.4) can lead to significant degradation over time, resulting in inconsistent and inaccurate data.[13] While solubility may transiently increase at a higher pH, the concurrent instability often makes this approach impractical for long-term studies.[14]
Q4: I am observing precipitation of my compound during a cell culture assay. What is the likely cause and how can I fix it?
A4: Precipitation during in vitro assays is a common issue with poorly soluble compounds. The primary causes include:
-
Supersaturation: The final concentration in the cell culture medium may exceed the compound's thermodynamic solubility limit, leading to precipitation over time.
-
pH and Temperature Shifts: As mentioned, the compound is less stable at the physiological pH of 7.4 used in most cell culture media, which can lead to degradation and precipitation.[13]
-
Interaction with Media Components: Proteins and other components in the serum or media can interact with the compound, affecting its solubility.
To troubleshoot this, consider using a formulation strategy such as complexation with a water-soluble cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin) to keep the compound in solution.[3]
Q5: How can I accurately quantify the concentration of dissolved this compound in my aqueous preparations?
A5: Accurate quantification is crucial to validate your solubility enhancement methods. The most common and reliable analytical techniques are:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with a C18 column and UV detection (around 280-306 nm) is the gold standard for its specificity and sensitivity.[15][16]
-
UV-Vis Spectrophotometry: A simpler and faster method, but it can be less specific. It is crucial to be aware that this method may yield falsely high concentration readings in conditions where the compound is unstable (e.g., alkaline pH) due to interference from degradation products.[13][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most sensitive technique, ideal for detecting very low concentrations, especially in biological matrices like plasma or urine.[15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Solubility in Buffers | Incorrect pH of the solution. | Verify the pH of your buffer. This compound is more stable at an acidic pH. For experiments requiring neutral pH, use a solubilizing agent.[13][14] |
| Compound precipitation over time. | The solution may be supersaturated. Incorporate a stabilizer like cyclodextrin or a hydrophilic polymer to create a stable formulation.[3][6] | |
| Poor Bioavailability in Animal Studies Despite Initial Solubility | Rapid first-pass metabolism in the liver and intestines. | Use nanoformulations (e.g., liposomes, solid lipid nanoparticles) to protect the compound from metabolic enzymes and enhance absorption.[2][18][19] |
| Formulation instability in the gastrointestinal (GI) tract. | Design a pH-responsive or protected delivery system, such as enteric-coated nanoparticles, to ensure the compound is released at the site of absorption. | |
| High Variability in Experimental Results | Degradation of the compound due to light or alkaline pH. | Prepare solutions fresh and protect them from light. Ensure the pH of the experimental medium is controlled and accounted for, especially in long-term assays.[13] |
| Inaccurate quantification of the dissolved fraction. | Use a validated HPLC method to separate the dissolved compound from any undissolved particles or degradation products before quantification.[15] |
Data on Solubility Enhancement of Resveratrol
The following tables summarize quantitative data from studies on resveratrol, which can serve as a strong proxy for formulating this compound.
Table 1: Comparison of Common Solubility Enhancement Techniques for Resveratrol
| Technique | Principle of Solubilization | Reported Fold Increase in Solubility | Advantages | Disadvantages |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic drug within the cyclodextrin cavity. | ~9 to 438-fold[3][20] | High efficiency, simple preparation, use of water as solvent. | Can be expensive, potential for competitive displacement by other molecules. |
| Solid Dispersions | Dispersion of the drug in an amorphous state within a hydrophilic polymer matrix.[6] | >10-fold[21] | Suitable for industrial scale-up, improves dissolution rate, high drug loading.[22] | Potential for recrystallization during storage, may require organic solvents. |
| Nanoparticles (e.g., SLNs) | Increased surface area due to particle size reduction to the sub-micron level.[9] | ~3-fold[10] | Enhances bioavailability, can provide sustained release, protects the drug from degradation.[8][19] | Complex preparation process, potential for particle aggregation. |
| Effervescent Fusion | Modified solid dispersion technique using a water-soluble carrier and sodium bicarbonate. | ~10-fold[21] | Simple and effective method for significant solubility enhancement. | May not be suitable for all downstream applications due to excipients. |
| SEDDS | Formation of a fine oil-in-water emulsion upon dilution in aqueous media.[1] | Significantly improved dissolution rate over unprocessed drug.[1] | Enhances both solubility and permeability, suitable for lipophilic drugs. | Requires careful selection of oils and surfactants to avoid toxicity. |
Table 2: Quantitative Solubility Data for Resveratrol Formulations
| Formulation | Solvent/Medium | Solubility (mg/mL) | Reference |
| Free Resveratrol | Pure Water | 0.00953 ± 0.004 | |
| Free Resveratrol | Pure Water | ~0.03 | |
| Free Resveratrol | Distilled Water | 0.00417 | [21] |
| Free Resveratrol | Phosphate Buffer (pH 6.8) | 0.0205 | [21] |
| HP-β-CD Inclusion Complex | Pure Water | 4.18 ± 0.44 | |
| Cationic β-CD Derivative Complex | Water | ~4.7 | |
| Optimized Effervescent Dispersion | Distilled Water | 0.0401 | [21] |
| Optimized Effervescent Dispersion | Phosphate Buffer (pH 6.8) | 0.160 | [21] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol is based on the phase solubility method, which is simple and avoids the use of organic solvents.[23]
-
Preparation of Cyclodextrin Solution: Prepare an aqueous solution of a suitable cyclodextrin (e.g., 10 mM Hydroxypropyl-β-Cyclodextrin (HP-β-CD)) in your desired buffer (e.g., phosphate-citrate buffer, pH 6.0).
-
Complexation: Add an excess amount of solid this compound to the cyclodextrin solution.
-
Equilibration: Stir the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Protect the mixture from light.
-
Separation: Centrifuge the suspension at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved this compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated HPLC method.
-
(Optional) Lyophilization: The resulting complex in the supernatant can be freeze-dried to obtain a stable, water-soluble powder for long-term storage and easy handling.[23]
Protocol 2: Formulation of a this compound Solid Dispersion (Solvent Evaporation Method)
This method is widely used to create amorphous solid dispersions that enhance drug dissolution.[5][6]
-
Solution Preparation: Dissolve both this compound and a hydrophilic polymer (e.g., Polyethylene glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K30) in a suitable volatile organic solvent, such as ethanol. A common drug-to-polymer ratio to test is 1:4 (w/w).[6]
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum. The temperature should be kept low (e.g., 40-50°C) to minimize degradation.
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Evaluate the prepared solid dispersion for drug content, dissolution profile, and physical state (using techniques like XRD or DSC to confirm an amorphous state).
Protocol 3: Quantification of this compound by HPLC
This protocol provides a general framework for a reversed-phase HPLC method.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous phase (e.g., 0.05 M orthophosphoric acid, pH 2.0) and an organic solvent (e.g., methanol or acetonitrile). A sample composition could be 30% acidic buffer and 70% methanol.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection Wavelength: 280-306 nm (monitor at 306 nm for resveratrol).[16]
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent to generate a linear calibration curve.
-
Sample Analysis: Filter the experimental samples through a 0.45 µm syringe filter before injecting them into the HPLC system. Calculate the concentration based on the peak area relative to the standard curve.
Visualizations
Caption: Workflow for selecting a suitable solubility enhancement strategy.
Caption: Workflow for preparing a solid dispersion formulation.
Caption: Overcoming key challenges to enhance bioavailability.
References
- 1. Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Hydroxypropyl-β-Cyclodextrin-Complexed Resveratrol Enhanced Antitumor Activity in a Cervical Cancer Model: In Vivo Analysis [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Solubility Enhancement of BCS-Class II Drug Resveratrol Using Solid Dispersion | Semantic Scholar [semanticscholar.org]
- 6. Solubility Enhancement of BCS-Class II Drug Resveratrol Using Solid Dispersion | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 7. researchgate.net [researchgate.net]
- 8. Nanoparticles Enhance Solubility and Neuroprotective Effects of Resveratrol in Demyelinating Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Optimization of Resveratrol Nanosuspensions by Antisolvent Precipitation Using Box-Behnken Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubility Enhancement of Resveratrol by Formulation of Solid Lipid Nanoparticles | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 11. Solubility Enhancement of Resveratrol by Formulation of Solid Lipid Nanoparticles [wisdomlib.org]
- 12. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. | Semantic Scholar [semanticscholar.org]
- 13. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Simple spectrophotometric assessment of the trans-/cis-resveratrol ratio in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Enhancing the Bioavailability of Resveratrol: Combine It, Derivatize It, or Encapsulate It? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inclusion Complex of Resveratrol with γ-Cyclodextrin as a Functional Ingredient for Lemon Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rjpdft.com [rjpdft.com]
- 22. Sustained-Release Solid Dispersion of High-Melting-Point and Insoluble Resveratrol Prepared through Hot Melt Extrusion to Improve Its Solubility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inclusion Complex of a Cationic Mono-Choline-β-Cyclodextrin Derivative with Resveratrol: Preparation, Characterization, and Wound-Healing Activity - PMC [pmc.ncbi.nlm.nih.gov]
stability of dihydroresveratrol under different pH and temperature
Technical Support Center: Dihydroresveratrol Stability
Disclaimer: Direct experimental data on the stability of this compound under varying pH and temperature conditions is limited in publicly available scientific literature. The information provided here is largely extrapolated from studies on its parent compound, resveratrol, and general chemical principles. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound stock solution?
A1: Based on the stability of the related compound resveratrol, it is recommended to store this compound stock solutions at -20°C or -80°C in a suitable solvent such as DMSO. One study has confirmed the stability of this compound in DMSO for over 7 days when stored under these conditions. For aqueous solutions, it is advisable to prepare them fresh before each experiment.
Q2: At what pH is this compound expected to be most stable?
A2: While direct data is unavailable, its parent compound resveratrol is most stable in acidic to neutral pH (below 7). Significant degradation of resveratrol is observed in alkaline conditions. Therefore, it is prudent to assume that this compound will also be more stable in acidic environments. If your experiment requires a basic pH, it is crucial to minimize the exposure time to these conditions.
Q3: Can I heat my this compound solution to aid dissolution?
A3: Caution is advised when heating solutions of this compound. While phthalonitrile resins derived from this compound show high thermal stability (above 500°C), this is in a polymerized form. The stability of the free molecule at elevated temperatures in solution is unknown. As a general precaution, avoid prolonged heating. If heating is necessary for dissolution, use the lowest effective temperature for the shortest possible time.
Q4: What are the potential degradation products of this compound?
A4: The exact degradation products of this compound under various stress conditions have not been extensively characterized in the literature. Potential degradation could involve oxidation of the phenolic hydroxyl groups. It is recommended to use analytical techniques such as HPLC with mass spectrometry (LC-MS) to identify any new peaks that may appear in your chromatogram after subjecting the compound to stress conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound stock or working solutions. | Prepare fresh solutions for each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Verify the purity of your this compound standard. |
| Appearance of unknown peaks in HPLC/LC-MS analysis. | Degradation of this compound during sample preparation or analysis. | This may indicate the formation of degradation products. Investigate the effect of your sample matrix pH and temperature. Consider adjusting the pH of your mobile phase to be in the acidic range. |
| Loss of biological activity in cell-based assays. | Instability of this compound in the cell culture medium. | Cell culture media are typically buffered at a physiological pH (around 7.4), where resveratrol shows some instability. Minimize the incubation time of this compound in the medium before and during the experiment. Prepare fresh dilutions in media for each experiment. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility, which can be exacerbated by pH and temperature changes. | Ensure the concentration of this compound is within its solubility limit in your buffer system. The use of a co-solvent (e.g., a small percentage of DMSO or ethanol) may be necessary, but its compatibility with your experimental system must be verified. |
Data Summary: Stability of Resveratrol (for Comparative Insight)
The following table summarizes the stability of trans-resveratrol, the parent compound of this compound. This data is provided as a reference to infer the potential stability of this compound, but it should not be considered as a direct representation.
| pH | Temperature (°C) | Half-life of trans-Resveratrol |
| 3.0 | 25 | > 1 month |
| 5.0 | 25 | > 1 month |
| 7.0 | 25 | ~ 24-48 hours |
| 8.0 | 25 | < 12 hours |
| 3.0 | 40 | ~ 2 weeks |
| 7.0 | 40 | < 12 hours |
Note: This table is a qualitative summary based on typical stability data for trans-resveratrol and is intended for illustrative purposes only.
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound
This protocol outlines a general procedure for conducting a preliminary investigation into the stability of this compound under specific pH and temperature conditions using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound standard
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- Buffers of desired pH (e.g., phosphate buffer for pH 7, citrate buffer for acidic pH)
- HPLC system with a suitable detector (e.g., UV-Vis or PDA)
- C18 HPLC column
- Temperature-controlled incubator or water bath
- pH meter
2. Preparation of Solutions:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or DMSO).
- Prepare working solutions by diluting the stock solution in the desired aqueous buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
3. Experimental Procedure:
- Divide the working solutions for each pH into aliquots.
- Immediately analyze a "time zero" sample for each pH to establish the initial concentration.
- Store the remaining aliquots at the desired temperatures (e.g., 4°C, 25°C, 40°C).
- At specified time points (e.g., 1, 2, 4, 8, 24 hours), retrieve an aliquot from each condition.
- Analyze the samples by HPLC.
4. HPLC Analysis:
- Mobile Phase: A typical mobile phase for resveratrol and related compounds is a gradient of acetonitrile and water (with a small amount of acid like 0.1% formic acid to improve peak shape and maintain an acidic pH).
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Injection Volume: 10 µL
- Detection Wavelength: this compound has a UV absorbance maximum around 280 nm. A photodiode array (PDA) detector is recommended to monitor for the appearance of degradation products with different spectral properties.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
- Plot the percentage remaining versus time for each pH and temperature condition.
- Observe the appearance of any new peaks in the chromatograms, which may indicate degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Hypothetical degradation pathway for this compound.
preventing oxidation of dihydroresveratrol during experiments
Welcome to the technical support center for dihydroresveratrol (DHR). This resource provides researchers, scientists, and drug development professionals with practical guidance to mitigate the challenges of working with this promising bioactive compound. This compound, a primary metabolite of resveratrol, is known for its potential therapeutic effects but is also susceptible to oxidation, which can compromise experimental results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you ensure the stability and integrity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color. What does this indicate?
A change in the color of your this compound solution, often to a yellow or brownish hue, is a common indicator of oxidation or degradation. This can be triggered by several factors, including exposure to light, elevated temperatures, and alkaline pH. It is crucial to monitor your solutions for any visual changes, as this may signify a loss of the compound's activity. For instance, solutions of the related compound resveratrol have been observed to change from colorless to yellow-orange and then to a brown-gray color upon degradation[1].
Q2: What are the optimal storage conditions for this compound powder and stock solutions?
To ensure the long-term stability of this compound, adhere to the following storage recommendations:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| Stock Solution in DMSO | -80°C | Up to 1 year |
| Stock Solution in DMSO | -20°C | Up to 1 month |
To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes.
Q3: Which solvents are recommended for dissolving this compound?
This compound is soluble in various organic solvents. The choice of solvent will depend on your specific experimental requirements.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | High |
| Ethanol | Soluble |
| Methanol | Soluble |
Note: For cell culture experiments, ensure the final concentration of the organic solvent is not toxic to the cells. Typically, DMSO concentrations are kept below 0.1% (v/v).
Q4: How does pH affect the stability of this compound?
The stability of polyphenols like this compound is significantly influenced by pH. Acidic conditions generally favor stability, while neutral to alkaline conditions can accelerate degradation. For the closely related compound, resveratrol, stability is high at a low pH, but degradation increases exponentially above pH 6.8[2][3]. It is therefore advisable to prepare and maintain this compound solutions in a slightly acidic buffer (pH < 6.8) whenever experimentally feasible.
Troubleshooting Guide
Issue: Inconsistent results in cell-based assays with this compound.
dot
Caption: A flowchart for troubleshooting inconsistent experimental outcomes.
Solutions:
-
Prepare Fresh Solutions: Always prepare this compound solutions immediately before use. Avoid storing diluted solutions, even for short periods.
-
Minimize Light Exposure: Protect your solutions from light by using amber vials or wrapping containers in aluminum foil. Photodegradation is a known issue for similar polyphenols[9][10].
-
Control pH: If your experimental design allows, consider using a buffer system to maintain a slightly acidic pH in your solutions.
-
Consider Antioxidant Co-treatment: The addition of other antioxidants may help to stabilize this compound. Ascorbic acid (Vitamin C) and tocopherol (Vitamin E) are commonly used antioxidant excipients[11][12][][14][15][16][17][18][19]. When using co-treatments, it is essential to run appropriate controls to ensure the added antioxidant does not interfere with your experimental readouts.
-
Validate Concentration: Use analytical methods like HPLC to confirm the concentration of this compound in your stock and working solutions, as well as to monitor its stability over the course of your experiment[1][20][21].
Issue: Difficulty in achieving desired concentrations of this compound in aqueous solutions.
This compound has poor water solubility, which can present challenges in experimental setups that require aqueous buffers.
Solutions:
-
Use of Co-solvents: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. This stock can then be diluted to the final concentration in your aqueous medium. Ensure the final solvent concentration is compatible with your experimental system.
-
Encapsulation Techniques: For more advanced applications, consider using encapsulation methods such as cyclodextrins or liposomes to improve the solubility and stability of this compound[1].
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stable stock solution of this compound.
dot
Caption: Workflow for preparing a this compound stock solution.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
(Optional) 0.22 µm syringe filter
Procedure:
-
In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
(Optional) For cell culture applications, filter sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C.
Protocol 2: Monitoring this compound Stability by HPLC-UV
This protocol provides a general framework for assessing the stability of this compound in a given solution using High-Performance Liquid Chromatography with UV detection. This is based on methods developed for resveratrol, which can be adapted for this compound[1][20][21].
dot
Caption: Workflow for monitoring this compound stability via HPLC-UV.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile and water with a small percentage of formic or phosphoric acid to maintain an acidic pH)
-
This compound solution to be tested
-
Reference standard of this compound
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method that provides good separation of the this compound peak from any potential degradation products and solvent peaks. A UV detection wavelength of approximately 280-310 nm is a reasonable starting point, which should be optimized by determining the lambda max of this compound in the mobile phase.
-
Standard Curve: Prepare a series of dilutions of the this compound reference standard to create a standard curve of peak area versus concentration.
-
Sample Preparation: Prepare the this compound solution in the matrix to be tested (e.g., cell culture medium, buffer).
-
Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C, exposure to light).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect an aliquot of the solution.
-
HPLC Analysis: Inject the samples onto the HPLC system.
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time compared to the reference standard.
-
Integrate the peak area of this compound at each time point.
-
Use the standard curve to calculate the concentration of this compound remaining at each time point.
-
Plot the concentration of this compound as a function of time to determine its stability under the tested conditions.
-
Observe the appearance of new peaks in the chromatogram over time, which may correspond to degradation products.
-
By implementing these guidelines and protocols, researchers can enhance the reliability and reproducibility of their experiments involving this compound. For further assistance, please consult the relevant scientific literature or contact your chemical supplier for more specific handling instructions.
References
- 1. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. | Semantic Scholar [semanticscholar.org]
- 4. Polyphenol stability and bioavailability in cell culture medium: Challenges, limitations and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical and photocatalytic degradation of trans-resveratrol - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant Excipients - Protheragen [protheragen.ai]
- 12. Effect of resveratrol or ascorbic acid on the stability of α-tocopherol in O/W emulsions stabilized by whey protein isolate: Simultaneous encapsulation of the vitamin and the protective antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antioxidants - CD Formulation [formulationbio.com]
- 16. spectrumchemical.com [spectrumchemical.com]
- 17. researchgate.net [researchgate.net]
- 18. brieflands.com [brieflands.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroresveratrol Quantification in Biological Samples
Welcome to the technical support center for dihydroresveratrol quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical challenges encountered during the quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in biological samples?
A1: The primary challenges in this compound quantification stem from its extensive metabolism, the physicochemical properties of the molecule and its metabolites, and the complex nature of biological matrices. Key issues include:
-
Extensive Metabolism: this compound is a major metabolite of resveratrol, primarily formed by the gut microbiota.[1][2] It undergoes significant phase II metabolism in the body, leading to the formation of glucuronide and sulfate conjugates.[2][3] These conjugates are often more abundant in plasma and tissues than the parent this compound.[3]
-
Matrix Effects: Endogenous components in biological samples (e.g., phospholipids in plasma) can interfere with the analysis, particularly in LC-MS/MS, causing ion suppression or enhancement that leads to inaccurate quantification.[4][5]
-
Analyte Stability: this compound and its conjugates can be unstable under certain storage and experimental conditions.[6][7] They can be sensitive to light and temperature, and isomerization of the parent compound, resveratrol, can occur.[8]
-
Availability of Reference Standards: A significant hurdle is the limited commercial availability of authentic standards for this compound glucuronide and sulfate conjugates.[3][9] This often necessitates indirect quantification through enzymatic hydrolysis, which can introduce variability.[3]
-
Lack of a Standardized Internal Standard: The selection of a suitable internal standard is critical for accurate quantification to correct for extraction losses and matrix effects.[9] However, a universally accepted internal standard for this compound is not established.
Q2: Why can't I detect free this compound in my plasma samples after oral administration of resveratrol?
A2: It is common to detect very low or even undetectable levels of free this compound in plasma following oral administration of its precursor, resveratrol.[3][10] This is due to the rapid and extensive "first-pass" metabolism in the intestine and liver.[11] this compound is quickly converted into its glucuronidated and sulfated forms.[3][11] Therefore, the majority of the compound circulating in the blood is in its conjugated form.[3][11] To quantify the total amount of this compound, an enzymatic hydrolysis step is typically required to cleave the glucuronide and sulfate groups before analysis.[3]
Q3: What is the best analytical technique for this compound quantification?
A3: Both High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used for this compound quantification.[1][2][12]
-
HPLC-DAD: This method is robust and has been successfully validated for the quantification of this compound in rat plasma.[1][2] It is a good option when extremely high sensitivity is not required.
-
LC-MS/MS: This is the preferred method for detecting the low concentrations of this compound and its metabolites typically found in biological samples due to its superior sensitivity and selectivity.[12][13] LC-MS/MS is particularly effective in complex matrices like plasma and tissue homogenates.[12]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: Minimizing matrix effects is crucial for accurate LC-MS/MS quantification.[4][5] Strategies include:
-
Effective Sample Preparation: Employing a robust sample clean-up method such as solid-phase extraction (SPE) can effectively remove interfering matrix components like phospholipids.[4]
-
Chromatographic Separation: Optimizing the chromatographic conditions to separate this compound from co-eluting matrix components can significantly reduce interference.
-
Use of a Suitable Internal Standard: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., [13C6] trans-resveratrol for resveratrol metabolites).[6] If an isotopically labeled standard for this compound is unavailable, a structurally similar compound that co-elutes and experiences similar matrix effects should be used.
-
Matrix-Matched Calibrants: Preparing calibration standards in the same biological matrix as the samples can help to compensate for matrix effects.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound During Sample Extraction
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction from Plasma | Acidify the plasma sample with a small amount of acetic or hydrochloric acid before extraction. This can improve the extraction efficiency of stilbenoids.[1][9] |
| Analyte Degradation | Add an antioxidant, such as ascorbic acid, to the eluate after extraction to prevent degradation.[1] Protect samples from light and keep them on ice or at 4°C during processing.[9][14] |
| Improper SPE Cartridge Conditioning | Ensure the SPE cartridge is properly conditioned with methanol and equilibrated with water before loading the sample, as per the manufacturer's protocol.[1] |
| Protein Precipitation Issues | If using protein precipitation, ensure complete precipitation by adding a sufficient volume of cold organic solvent (e.g., methanol or acetonitrile) and vortexing thoroughly.[9][14] Centrifuge at a high speed and low temperature to ensure a clear supernatant.[14] |
Issue 2: Inconsistent Quantification Results
| Possible Cause | Troubleshooting Step |
| Incomplete Enzymatic Hydrolysis | Optimize the hydrolysis conditions, including the type and concentration of the enzyme (β-glucuronidase and sulfatase), incubation time, temperature, and pH.[3] It is crucial to validate the efficiency of the hydrolysis reaction. |
| Variable Matrix Effects | Implement a more rigorous sample clean-up procedure, such as a two-step liquid-liquid extraction or a more selective SPE protocol.[4] Evaluate the matrix effect for each new batch of biological samples. |
| Unstable Internal Standard | Verify the stability of the internal standard under the same extraction and storage conditions as the analyte. |
| Calibration Curve Issues | Prepare fresh calibration standards for each analytical run. Use matrix-matched calibrants to construct the calibration curve to minimize the impact of the biological matrix. |
Issue 3: Peak Tailing or Poor Peak Shape in Chromatography
| Possible Cause | Troubleshooting Step |
| Column Contamination | Wash the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | Adjust the pH of the mobile phase to ensure that this compound is in a single ionic form. The addition of a small amount of formic acid or ammonium acetate is common in reversed-phase chromatography for this class of compounds.[13] |
| Secondary Interactions with Stationary Phase | Use a column with end-capping to minimize interactions between the analyte and residual silanol groups on the silica-based stationary phase. |
Experimental Protocols
Protocol 1: Extraction of this compound from Rat Plasma for HPLC-DAD Analysis
This protocol is adapted from a validated method for the determination of this compound in rat plasma.[1][2]
-
Sample Preparation:
-
Take 200 µL of rat plasma and acidify it with 6 µL of acetic acid.
-
Vortex the sample for 2 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 4 mL of methanol, followed by equilibration with 10 mL of water.
-
Slowly load the acidified plasma sample onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove interfering substances.
-
Elute the this compound from the cartridge with 4 mL of methanol.
-
-
Post-Extraction Processing:
-
Add 10 µL of 15% ascorbic acid to the eluate as an antioxidant.
-
Evaporate the eluate at 45°C to a final volume of 400 µL.
-
Transfer the concentrated sample to a sealed amber vial for HPLC analysis.
-
Protocol 2: General Workflow for Quantification of this compound and its Conjugates using LC-MS/MS
This protocol outlines a general workflow for the quantification of total this compound (free and conjugated) in biological samples.
-
Sample Collection and Storage:
-
Collect biological samples (e.g., plasma, urine, tissue homogenate).
-
Immediately process or store samples at -80°C to minimize degradation.[9]
-
-
Enzymatic Hydrolysis (for total this compound):
-
Incubate the sample with a mixture of β-glucuronidase and sulfatase enzymes to cleave the conjugate moieties.[3]
-
Optimize incubation time, temperature, and pH for complete hydrolysis.
-
-
Sample Extraction and Clean-up:
-
Spike the sample with a suitable internal standard.[6]
-
Perform protein precipitation with a cold organic solvent (e.g., acetonitrile).[14]
-
Alternatively, use solid-phase extraction (SPE) for a cleaner sample.[1]
-
Evaporate the supernatant/eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
Quantitative Data Summary
Table 1: Method Validation Parameters for this compound Quantification in Rat Plasma by HPLC-DAD [1][2]
| Parameter | Value |
| Linearity | Linear correlation obtained |
| Interday Precision (CV%) | < 7% |
| Intraday Precision (CV%) | < 7% |
| Average Recovery | 96.7% |
| Limit of Detection (LOD) | 275 nM |
Table 2: Relative Abundance of this compound and its Conjugates Compared to Resveratrol and its Conjugates in Mouse Tissues and Fluids [3]
| Sample Type | Fold Increase of DHR + DHR-conjugates over RES + RES-conjugates |
| Bile | 5.3-fold |
| Serum | 1.2-fold |
| Liver | 10.3-fold |
| Kidney | 2.9-fold |
Visualizations
Caption: General workflow for this compound quantification.
Caption: Troubleshooting low this compound recovery.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of this compound in rat plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. eijppr.com [eijppr.com]
- 6. Metabolism of cis- and trans-Resveratrol and this compound in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transport, stability, and biological activity of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 11. mdpi.com [mdpi.com]
- 12. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated LC-MS/MS method for simultaneous quantification of resveratrol levels in mouse plasma and brain and its application to pharmacokinetic and brain distribution studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage for In Vivo Dihydroresveratrol Studies
Welcome to the technical support center for dihydroresveratrol (DHR) in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental protocols, and troubleshooting for studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound (DHR) in in vivo mouse studies?
A1: Based on current literature, a common starting dose for oral administration of DHR in mice is in the range of 40-80 mg/kg/day.[1] For instance, studies on high-fat diet-induced obesity have shown efficacy at these dosages.[1] The optimal dose will ultimately depend on the specific animal model and the therapeutic area being investigated.
Q2: What is the best vehicle for oral administration of DHR?
A2: A 0.5% aqueous solution of sodium carboxymethyl cellulose (Na-CMC) is a commonly used and effective vehicle for suspending DHR for oral gavage.[1]
Q3: How is this compound metabolized in vivo?
A3: DHR is a metabolite of resveratrol, primarily formed in the intestine by the hydrogenation of the double bond by gut microflora.[2] When administered directly, DHR undergoes further metabolism, including glucuronidation and sulfation.[2] Key metabolites to monitor in plasma and tissues include DHR-glucuronide and DHR-sulfate.[2]
Q4: What are the primary signaling pathways activated by this compound?
A4: this compound has been shown to modulate several key signaling pathways, including the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathway, the Aryl Hydrocarbon Receptor (AHR) pathway, and the serotonin pathway.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Bioavailability of DHR | - Poor solubility of the compound.- Rapid metabolism in the gut and liver. | - Ensure proper suspension of DHR in the vehicle (e.g., 0.5% Na-CMC) through sonication or vigorous vortexing before each administration.- Consider co-administration with inhibitors of phase II metabolizing enzymes, although this may introduce confounding variables.- For mechanistic studies, intraperitoneal (IP) injection can be considered to bypass first-pass metabolism, though this may not be relevant for orally-delivered therapeutic research. |
| High Variability in Animal Responses | - Inconsistent dosing due to settling of the DHR suspension.- Differences in gut microbiota composition among animals, affecting DHR metabolism.- Inaccurate oral gavage technique. | - Vortex the DHR suspension immediately before drawing each dose to ensure homogeneity.- House animals from the same source and on the same diet to minimize gut microbiota variations. Consider co-housing or using litter from a shared source to normalize microbiota.- Ensure all personnel performing oral gavage are properly trained and consistent in their technique. |
| Difficulty Detecting DHR or its Metabolites in Plasma/Tissues | - Inadequate sensitivity of the analytical method.- Rapid clearance of the compound.- Sample degradation. | - Utilize highly sensitive analytical methods such as LC-MS/MS for quantification.[3]- Perform a pharmacokinetic pilot study with a small number of animals to determine the optimal time points for sample collection post-dosing.- Ensure rapid processing and proper storage of biological samples (e.g., snap-freezing in liquid nitrogen and storing at -80°C).[3] |
| Unexpected Animal Health Issues | - Potential off-target effects at high doses.- Vehicle-related issues. | - Conduct a dose-ranging toxicity study to establish the maximum tolerated dose (MTD) in your specific animal model.- Always include a vehicle-only control group to differentiate between compound- and vehicle-related effects. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies involving this compound.
Table 1: In Vivo Dosage of this compound
| Animal Model | Species | Dose | Route of Administration | Key Findings | Reference |
| High-Fat Diet-Induced Obesity | Mouse | 40 mg/kg/day | Oral Gavage | Reduced body weight gain, improved glucose tolerance. | [1] |
| High-Fat Diet-Induced Obesity | Mouse | 80 mg/kg/day | Oral Gavage | More significant improvement in glucose tolerance and faster blood glucose clearance compared to the 40 mg/kg/day dose. | [1] |
| Colitis Model (as a metabolite of Resveratrol) | Mouse | Not directly administered; formed from 1.5 g/kg/day Resveratrol | Oral Gavage | DHR was the dominant metabolite and was associated with anti-inflammatory effects through AHR activation. | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Species | Dose | Route of Administration | Reference |
| Limit of Detection in Plasma | 275 nM | Rat | N/A | N/A (Analytical Method) | [2] |
| Major Metabolites Detected | DHR-glucuronide, DHR-sulfate | Rat | 60 mg/kg | Oral | [2] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound in a Mouse Model of High-Fat Diet-Induced Obesity
Objective: To assess the in vivo efficacy of this compound in a diet-induced obesity model.
Materials:
-
This compound (DHR) powder
-
Sodium carboxymethyl cellulose (Na-CMC)
-
Sterile water
-
High-fat diet (e.g., 60 kcal% fat)
-
Standard chow diet
-
Male C57BL/6J mice (6-8 weeks old)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
Procedure:
-
Animal Acclimation and Diet Induction:
-
Acclimate mice for at least one week upon arrival.
-
Induce obesity by feeding a high-fat diet for 6-8 weeks. A control group should be maintained on a standard chow diet.
-
-
Preparation of DHR Suspension (0.5% Na-CMC vehicle):
-
Prepare a 0.5% Na-CMC solution by slowly adding 0.5 g of Na-CMC to 100 mL of sterile water while stirring continuously until fully dissolved. This may take several hours.
-
Calculate the required amount of DHR based on the desired dose (e.g., 40 mg/kg) and the average body weight of the mice.
-
Weigh the DHR powder and suspend it in the 0.5% Na-CMC vehicle to the final desired concentration (e.g., 4 mg/mL for a 10 mL/kg dosing volume).
-
Vortex the suspension vigorously for 5-10 minutes to ensure homogeneity.
-
-
Oral Administration:
-
Administer the DHR suspension or vehicle control to the mice via oral gavage once daily.
-
The dosing volume is typically 10 mL/kg of body weight.
-
Vortex the suspension immediately before each administration to prevent settling of the compound.
-
Continue the treatment for the desired study duration (e.g., 3-5 weeks).
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and food intake regularly (e.g., weekly).
-
At the end of the study, perform relevant metabolic tests such as an Intraperitoneal Glucose Tolerance Test (IPGTT).
-
Collect blood and tissues for analysis of DHR and its metabolites, as well as for biomarkers of interest.
-
Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis Model for Studying DHR's Anti-Inflammatory Effects
Objective: To induce colitis in mice to study the anti-inflammatory effects of DHR, which is a major metabolite of resveratrol in this model.
Materials:
-
Dextran sulfate sodium (DSS), molecular weight 36-50 kDa
-
This compound (if administered directly) or Resveratrol
-
Vehicle (e.g., 0.5% Na-CMC)
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Oral gavage needles
Procedure:
-
Induction of Acute Colitis:
-
Administer 2-3% (w/v) DSS in the drinking water ad libitum for 5-7 days. The exact concentration and duration may need to be optimized for your specific DSS batch and mouse strain.
-
A control group should receive regular drinking water.
-
-
Treatment Administration:
-
If studying the effects of resveratrol leading to DHR production, administer resveratrol (e.g., 100 mg/kg/day) or vehicle by oral gavage daily, starting concurrently with or slightly before DSS administration.[4]
-
If administering DHR directly, follow the preparation and oral gavage procedure outlined in Protocol 1.
-
-
Monitoring of Colitis Severity:
-
Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Calculate a Disease Activity Index (DAI) score based on these parameters.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 7-10), sacrifice the mice.
-
Excise the colon and measure its length (colitis typically causes colon shortening).
-
Collect colonic tissue for histological analysis (e.g., H&E staining) and for measuring the expression of inflammatory markers (e.g., cytokines via qPCR or ELISA).
-
Collect cecal contents or fecal pellets for gut microbiota analysis.
-
Signaling Pathways and Experimental Workflows
AMPK/SIRT1 Signaling Pathway
This compound has been shown to activate the AMPK/SIRT1 signaling pathway, which is a key regulator of cellular energy homeostasis and has been implicated in the beneficial effects of DHR on metabolism.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
In the context of intestinal inflammation, this compound acts as a ligand for the Aryl Hydrocarbon Receptor (AHR), leading to the transcription of target genes that can modulate the immune response.
Serotonin Signaling Pathway Modulation
This compound can influence the serotonin pathway, which is implicated in intestinal inflammation. It has been shown to affect the expression of key proteins involved in serotonin synthesis and reuptake.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Determination of this compound in rat plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of cis- and trans-Resveratrol and this compound in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol alleviates DSS-induced IBD in mice by regulating the intestinal microbiota-macrophage-arginine metabolism axis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Bioavailability of Dihydroresveratrol in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydroresveratrol (DHR). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of DHR in animal models. Here, you will find curated information on potential strategies, detailed experimental protocols adapted from related compounds, and key insights into its biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound (DHR) in animal models?
A1: Direct studies on the oral bioavailability of exogenously administered this compound are limited. However, research in rats provides insight into its rapid metabolism and low systemic availability. Following a 60 mg/kg oral dose of DHR, the unchanged form was detected at very low concentrations (0.88 µM) in plasma after 30 minutes. The majority of circulating DHR was in the form of its glucuronide (33.5 µM) and sulphate (6.4 µM) conjugates, indicating extensive first-pass metabolism.[1] In vitro studies using Caco-2 cells further support this, showing that almost all DHR is metabolized during intestinal passage.
Q2: What are the primary reasons for the low oral bioavailability of this compound?
A2: The low oral bioavailability of this compound is attributed to several factors:
-
Extensive First-Pass Metabolism: Similar to its precursor resveratrol, DHR undergoes rapid and extensive metabolism in the intestines and liver, where it is converted into glucuronide and sulfate conjugates.[1]
-
Poor Water Solubility: Like many polyphenols, DHR has limited solubility in aqueous solutions, which can hinder its dissolution in the gastrointestinal tract and subsequent absorption.
-
Efflux by Transporters: Intestinal epithelial cells can actively transport DHR and its metabolites back into the intestinal lumen, reducing net absorption into the bloodstream.
Q3: What are potential strategies to enhance the bioavailability of this compound?
A3: While research specifically on enhancing DHR bioavailability is emerging, strategies proven effective for the structurally similar compound, resveratrol, can be adapted. These include:
-
Nanoformulations: Encapsulating DHR into nanoparticles can protect it from degradation and metabolism in the gut, improve its solubility, and enhance its absorption. Promising nano-delivery systems include solid lipid nanoparticles (SLNs), polymeric nanoparticles, and nanoemulsions.
-
Prodrugs: Modifying the chemical structure of DHR to create prodrugs can improve its solubility and ability to permeate cell membranes. These prodrugs are designed to be converted back to the active DHR form within the body.
-
Co-administration with Bioenhancers: Certain compounds can inhibit the enzymes responsible for metabolizing DHR, thereby increasing its systemic exposure. For instance, piperine, a compound from black pepper, has been shown to significantly increase the bioavailability of resveratrol.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like DHR, forming inclusion complexes with increased aqueous solubility and stability.[2][3][4]
Troubleshooting Guides
Issue 1: Very low or undetectable plasma concentrations of free this compound after oral administration.
| Potential Cause | Troubleshooting Step |
| Rapid metabolism | Co-administer with an inhibitor of glucuronidation and sulfation, such as piperine. See the experimental protocol section for a potential dosing regimen. |
| Poor dissolution | Formulate DHR into a nano-delivery system (e.g., solid lipid nanoparticles) or create an inclusion complex with cyclodextrins to improve solubility. |
| Insufficient dosage | While dose escalation can increase plasma levels, it may also saturate metabolic pathways, leading to non-linear pharmacokinetics. It is advisable to first explore formulation strategies to enhance absorption at a given dose. |
Issue 2: High variability in bioavailability between individual animals.
| Potential Cause | Troubleshooting Step |
| Differences in gut microbiota | The gut microbiome can metabolize resveratrol to this compound.[5][6][7] Variations in gut bacteria can lead to different metabolic profiles. Consider co-administration with specific probiotic strains, such as Ligilactobacillus salivarius Li01, which has been shown to enhance the conversion of resveratrol to DHR.[8][9] |
| Food effects | The presence of food in the gastrointestinal tract can alter the absorption of polyphenols. Standardize feeding protocols, such as fasting animals overnight before oral administration, to ensure consistency. |
Quantitative Data on Bioavailability Enhancement Strategies (Adapted from Resveratrol Studies)
| Formulation/Strategy | Animal Model | Key Findings | Reference |
| Co-administration with Piperine | Mice | Resveratrol (100 mg/kg) + Piperine (10 mg/kg) | [10] |
| - AUC increased by 229% | |||
| - Cmax increased by 1544% | |||
| Carboxymethyl Chitosan Nanoparticles | Rats | Resveratrol-loaded nanoparticles | [11] |
| - Relative bioavailability increased by 3.5-fold compared to free resveratrol | |||
| Solid Lipid Nanoparticles (SLNs) | Rats | Resveratrol-loaded SLNs for brain delivery | [12][13][14] |
| - Significantly increased brain concentration of resveratrol compared to free resveratrol | |||
| Layer-by-Layer Nanoparticles | Rats | Resveratrol-loaded nanoparticles (20 mg/kg) | [15] |
| - Systemic exposure increased 1.76 to 2.74-fold compared to free resveratrol suspension |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) (Adapted from Resveratrol Protocol)
This protocol is adapted from methods used for resveratrol and would require optimization for this compound.[16][17][18][19]
Materials:
-
This compound (DHR)
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., soy phosphatidylcholine, Poloxamer 188, Tween 80)
-
Organic solvent (e.g., acetone, ethanol)
-
Aqueous phase (e.g., distilled water)
Method (Emulsification-Solvent Evaporation Technique):
-
Dissolve DHR and the solid lipid in the organic solvent.
-
Prepare the aqueous phase containing the surfactant.
-
Heat both the oil and aqueous phases to a temperature above the melting point of the lipid.
-
Add the organic phase to the aqueous phase with continuous high-speed homogenization (e.g., 15,000 rpm for 30 minutes) to form a coarse oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure.
-
Allow the resulting nanoemulsion to cool to room temperature, leading to the precipitation of the lipid and the formation of SLNs.
-
The SLN suspension can be further processed (e.g., lyophilized) for storage.
Characterization:
-
Particle Size and Zeta Potential: Dynamic Light Scattering (DLS)
-
Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)
-
Entrapment Efficiency and Drug Loading: Quantify the amount of free DHR in the supernatant after centrifugation of the SLN suspension using HPLC.
Protocol 2: Oral Administration of this compound with Piperine in Mice (Adapted from Resveratrol Protocol)
This protocol is based on a study that successfully enhanced the bioavailability of resveratrol using piperine.[10]
Animal Model:
-
C57BL/6 mice
Dosing Regimen:
-
Prepare a suspension of this compound (e.g., 100 mg/kg) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Prepare a separate suspension of piperine (e.g., 10 mg/kg) in the same vehicle.
-
Administer the piperine suspension to the mice via oral gavage.
-
Immediately following the piperine administration, administer the this compound suspension via oral gavage.
-
For the control group, administer the vehicle in place of the piperine suspension.
Pharmacokinetic Analysis:
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-administration.
-
Process the blood to obtain plasma.
-
Extract DHR and its metabolites from the plasma.
-
Quantify the concentrations of DHR and its primary conjugates using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualizations
Signaling Pathways of this compound
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Evaluating DHR Bioavailability
Caption: Experimental workflow for assessing DHR bioavailability.
Logical Relationship of Bioavailability Enhancement Strategies
Caption: Strategies to overcome low DHR bioavailability.
References
- 1. Metabolism of cis- and trans-Resveratrol and this compound in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inclusion Complex of Resveratrol with γ-Cyclodextrin as a Functional Ingredient for Lemon Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 6. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of this compound in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and in vitro/in vivo evaluation of resveratrol-loaded carboxymethyl chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 13. In vivo pharmacokinetics and biodistribution of resveratrol-loaded solid lipid nanoparticles for brain delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. First-time oral administration of resveratrol-loaded layer-by-layer nanoparticles to rats – a pharmacokinetics study - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Resveratrol solid lipid nanoparticles to trigger credible inhibition of doxorubicin cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. [Study on preparation and characterization of resveratrol solid lipid nanoparticles and its anticancer effects in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroresveratrol Cell Viability Assay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cell viability assays involving dihydroresveratrol.
Frequently Asked Questions (FAQs)
Q1: My cell viability results with this compound are inconsistent. What are the common causes?
Inconsistent results in cell viability assays with this compound can stem from several factors:
-
Compound Stability and Solubility: this compound is known to be unstable in certain cell culture media.[1] Ensure your stock solutions are freshly prepared and protected from light. This compound is insoluble in water but soluble in organic solvents like DMSO and ethanol.[2] Incomplete solubilization can lead to variable concentrations in your experiments.
-
Pipetting Errors and Edge Effects: Inconsistent pipetting can introduce significant variability. To minimize "edge effects," where wells on the periphery of a microplate evaporate more quickly, avoid using the outer wells or ensure they are filled with a buffer or medium without cells.[3]
-
Cell Seeding Density: The initial number of cells seeded can impact the final assay readout. Ensure a uniform cell suspension and consistent seeding density across all wells.
-
Incubation Time and Compound Concentration: The effects of this compound can be time- and dose-dependent. A biphasic effect has been observed where low concentrations may stimulate proliferation, while higher concentrations are inhibitory.[4] Optimizing both incubation time and the concentration range is crucial.
Q2: I am observing lower than expected cytotoxicity with this compound compared to resveratrol. Is this normal?
Yes, this is a commonly observed phenomenon. Several studies have reported that this compound, a metabolite of resveratrol, exhibits lower cytotoxic potency in various cell lines.[2][5] The IC50 values for this compound are often higher than those for resveratrol, indicating that a greater concentration is required to achieve the same level of cell death.[5]
Q3: Can this compound interfere with the MTT assay?
While direct interference is not extensively documented, indirect effects are possible:
-
Mitochondrial Activity: The MTT assay measures cell viability by assessing mitochondrial reductase activity, which converts the MTT salt into formazan crystals.[6] this compound can modulate mitochondrial function, potentially affecting the NAD+/NADH ratio.[5][7] This modulation could, in theory, alter the rate of formazan production independent of cell death, leading to an over- or underestimation of viability.
-
Antioxidant Properties: As an antioxidant, this compound could potentially scavenge reactive oxygen species (ROS) that might be generated during the assay, which could subtly influence the cellular redox environment and, consequently, the MTT reduction.[8]
Q4: Are there potential issues with using the LDH assay for this compound-treated cells?
The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of LDH from damaged cells. Potential issues include:
-
Enzyme Inactivation: Some chemical compounds can directly inactivate the LDH enzyme released into the culture medium. While this has not been specifically reported for this compound, it is a possibility to consider if you observe unexpectedly low LDH release despite visible cell death.
-
Compound Interference: It is good practice to test whether this compound itself interferes with the LDH assay components. This can be done by adding the compound to a known amount of LDH and measuring the activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in MTT assay | Contamination of reagents or culture medium. This compound precipitation. | Use fresh, sterile reagents. Ensure complete solubilization of this compound in the stock solution and appropriate dilution in the final culture medium. |
| Low signal or unexpected results in LDH assay | This compound may be inhibiting LDH activity. Insufficient cell lysis. | Run a control experiment to test for direct inhibition of LDH by this compound. Ensure complete cell lysis in the positive control wells. |
| Biphasic dose-response curve (stimulation at low doses, inhibition at high doses) | This is a known biological effect of this compound.[4] | Widen the range of concentrations tested to fully characterize the dose-response curve. Include very low (picomolar to nanomolar) and high (micromolar) concentrations. |
| This compound precipitates in the culture medium | Poor solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration, ensuring the final solvent concentration is non-toxic to the cells (typically <0.5%).[2][6] |
| Results are not reproducible | Inconsistent experimental technique. Variability in cell passages. | Standardize pipetting techniques, cell seeding, and incubation times. Use cells within a similar passage number range for all experiments.[3] |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound and Resveratrol in Various Cell Lines
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| 3T3-L1 (Mouse preadipocytes) | This compound | 502.5 | MTT | [5] |
| 3T3-L1 (Mouse preadipocytes) | Resveratrol | 162.6 | MTT | [5] |
| HepG2 (Human hepatocarcinoma) | This compound | 558.7 | MTT | [5] |
| A549 (Human lung carcinoma) | Resveratrol | 25.5 | Trypan Blue | [6] |
| MRC5 (Human fetal lung fibroblast) | This compound | > 100 | Ki67 staining | [2] |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability.[5][6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound from a stock solution in DMSO. The final DMSO concentration in the culture medium should not exceed 0.5%.[6] Replace the medium in the wells with fresh medium containing the desired concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100% DMSO) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]
LDH Cytotoxicity Assay Protocol
This protocol is based on the principle of measuring lactate dehydrogenase released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a negative control (untreated cells).
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time. Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the treated, negative control, and positive control wells.
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow.
Caption: this compound's impact on cell fate via AMPK/SIRT1 and PI3K/Akt/mTOR pathways.
Caption: Workflow for assessing this compound's effect on cell viability.
References
- 1. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol, but not this compound, induces premature senescence in primary human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resveratrol Induces a Mitochondrial Complex I-dependent Increase in NADH Oxidation Responsible for Sirtuin Activation in Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol induces a mitochondrial complex I-dependent increase in NADH oxidation responsible for sirtuin activation in liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of combined resveratrol and high intensity interval training on the hippocampus in aged male rats: An investigation into some signaling pathways related to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant Activity of Resveratrol Diastereomeric Forms Assayed in Fluorescent-Engineered Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
Dihydroresveratrol Technical Support Center: Minimizing Off-Target Effects in Cell Culture
Welcome to the technical support center for researchers utilizing dihydroresveratrol (DHR) in cell culture experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target effect of this compound?
This compound is recognized as an activator of the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway.[1] This pathway plays a crucial role in cellular energy homeostasis, metabolism, and stress resistance. Activation of AMPK/SIRT1 by DHR can lead to reduced adipogenesis and lipogenesis.[1]
Q2: What are the potential off-target effects of this compound observed in cell culture?
While DHR is generally considered to have lower cytotoxicity than its analog resveratrol, it can exert off-target effects, particularly at higher concentrations.[1][2] Known potential off-target effects include:
-
Inhibition of p38 MAP Kinase (p38 MAPK): DHR has been shown to inhibit the p38 MAPK signaling pathway.[1]
-
Activation of Akt Signaling: DHR can promote insulin sensitivity through the activation of the Akt signaling pathway.[1]
-
Hormone Receptor Modulation: At very low (picomolar) concentrations, DHR has been observed to have a proliferative effect on certain prostate cancer cell lines, suggesting potential hormone receptor modulation.[3][4]
Q3: How does the cytotoxicity of this compound compare to resveratrol?
Studies have indicated that this compound exhibits lower cytotoxicity in some cell lines compared to resveratrol.[1][2] For example, the IC50 value of DHR in 3T3-L1 preadipocytes was found to be significantly higher than that of resveratrol, suggesting it is less harmful to these cells.[1]
Q4: What is a suitable starting concentration range for this compound in cell culture experiments?
Based on published data, a starting concentration range of 10 µM to 40 µM is often used to observe the on-target effects of DHR, such as the modulation of adipogenesis and reduction of oxidative stress, while minimizing cytotoxicity.[1] However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q5: How stable is this compound in cell culture medium?
While specific stability data for this compound in various culture media is limited, its structural analog resveratrol is known to be unstable in standard culture media, with its stability being influenced by pH and temperature. It is advisable to prepare fresh stock solutions of DHR and minimize its exposure to light and elevated temperatures to ensure consistent activity throughout the experiment.
Troubleshooting Guides
Issue 1: High Cell Death or Unexpected Cytotoxicity
Possible Cause: The concentration of this compound is too high for the specific cell line being used, leading to off-target cytotoxic effects.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay:
-
Recommendation: Use a colorimetric assay like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 value of DHR in your specific cell line.
-
Action: Plate cells at a suitable density and treat with a wide range of DHR concentrations (e.g., 1 µM to 500 µM) for the intended duration of your experiment. Measure cell viability to identify a non-toxic working concentration range.
-
-
Optimize Treatment Duration:
-
Recommendation: Shorter incubation times may be sufficient to observe the desired on-target effects without inducing significant cytotoxicity.
-
Action: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, non-toxic concentration of DHR to determine the optimal treatment duration.
-
-
Vehicle Control:
-
Recommendation: Ensure that the solvent used to dissolve DHR (e.g., DMSO) is not contributing to cytotoxicity.
-
Action: Include a vehicle-only control group in all experiments, with the solvent concentration matching that in the highest DHR treatment group.
-
Issue 2: Inconsistent or Non-Reproducible Results
Possible Cause: Degradation of this compound in stock solutions or culture medium.
Troubleshooting Steps:
-
Proper Stock Solution Handling:
-
Recommendation: Prepare small aliquots of your DHR stock solution to avoid repeated freeze-thaw cycles.
-
Action: Store stock solutions at -20°C or -80°C, protected from light. Use fresh or properly stored aliquots for each experiment.
-
-
Fresh Media Preparation:
-
Recommendation: Add DHR to the cell culture medium immediately before treating the cells.
-
Action: Avoid pre-incubating DHR in culture medium for extended periods before adding it to the cells.
-
Issue 3: Observing Effects Inconsistent with AMPK/SIRT1 Activation
Possible Cause: Off-target effects are dominating the cellular response at the concentration used.
Troubleshooting Steps:
-
Verify On-Target Pathway Activation:
-
Recommendation: Confirm that DHR is activating the intended AMPK/SIRT1 pathway at your working concentration.
-
Action: Use Western blotting to assess the phosphorylation status of AMPK (p-AMPK) and the expression level of SIRT1.
-
-
Investigate Potential Off-Target Pathways:
-
Recommendation: Assess the activity of known off-target pathways of DHR, such as p38 MAPK and Akt.
-
Action: Use Western blotting to measure the phosphorylation status of p38 (p-p38) and Akt (p-Akt) and their key downstream effectors.
-
-
Gene Expression Analysis:
-
Recommendation: Use quantitative PCR (qPCR) to analyze the expression of target genes known to be regulated by AMPK/SIRT1 and potential off-target pathways.
-
Action: Design primers for genes downstream of AMPK/SIRT1 (e.g., PGC-1α), p38 MAPK (e.g., ATF2), and Akt (e.g., FOXO1).
-
Quantitative Data Summary
| Cell Line | Assay | IC50 of this compound (µM) | IC50 of Resveratrol (µM) | Reference |
| 3T3-L1 (preadipocytes) | MTT | 502.5 | 162.6 | [1] |
| MRC5 (fibroblasts) | Ki67 Staining | > 100 | > 25 (senescence induction) | [2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures.
Materials:
-
Cells of interest
-
This compound (DHR)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of DHR or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Western Blot for Signaling Pathway Analysis
This protocol provides a general workflow for analyzing protein expression and phosphorylation.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-SIRT1, anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring changes in gene expression.
Materials:
-
Treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from treated cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and gene-specific primers.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the amplification data to determine the relative expression of target genes, normalized to a stable housekeeping gene.
Visualizations
References
- 1. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol, but not this compound, induces premature senescence in primary human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-, cis-, and dihydro-resveratrol: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-, cis-, and dihydro-resveratrol: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydroresveratrol Extraction from Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction protocols for dihydroresveratrol from plasma. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from plasma?
A1: Solid-phase extraction (SPE) is a widely used and effective method for extracting this compound and its metabolites from plasma.[1][2] SPE with a C18 cartridge is frequently reported, offering good recovery and precision.[1]
Q2: Should I be concerned about the stability of this compound in plasma samples?
A2: Yes, like many polyphenols, this compound can be susceptible to degradation. It is crucial to handle and store plasma samples appropriately. This includes minimizing exposure to light and elevated temperatures.[3] For long-term storage, temperatures of -70°C or -80°C are recommended to ensure analyte stability.[3]
Q3: My recovery of this compound is consistently low. What are the likely causes?
A3: Low recovery can stem from several factors during solid-phase extraction (SPE). Common causes include improper conditioning of the SPE cartridge, the sample solvent being too strong and causing premature elution, or the elution solvent being too weak to fully recover the analyte.[4][5][6] Additionally, issues like high flow rates during sample loading or elution can also lead to incomplete binding or recovery.[4][7]
Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?
A4: Matrix effects are a common challenge in bioanalysis.[8] To mitigate these, ensure your sample preparation method, such as SPE, is effectively removing interfering substances from the plasma. Optimizing the wash steps in your SPE protocol can help remove phospholipids and other matrix components.[6] In some cases, a liquid-liquid extraction (LLE) following protein precipitation may offer a cleaner extract, though recovery may vary.
Q5: Do I need to account for metabolites of this compound in my analysis?
A5: Yes, this compound is known to be metabolized in vivo, primarily into glucuronide and sulfate conjugates.[1] Depending on the scope of your research, it may be necessary to include an enzymatic hydrolysis step (using β-glucuronidase and sulfatase) in your protocol to measure the total this compound concentration.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the extraction of this compound from plasma using solid-phase extraction (SPE).
| Symptom | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Improper cartridge conditioning. | Ensure the C18 cartridge is conditioned with an appropriate organic solvent (e.g., methanol) followed by an equilibration with an aqueous solution similar to the sample matrix.[4] |
| Sample solvent is too strong. | If the sample is dissolved in a solvent with high organic content, the analyte may not bind effectively to the SPE sorbent. Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) before loading.[4] | |
| Elution solvent is too weak. | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the organic content of the elution solvent or try a different solvent with a higher elution strength.[5] | |
| High flow rate during loading/elution. | A high flow rate can prevent complete interaction between the analyte and the sorbent. Decrease the flow rate to allow for proper binding and elution.[4][7] | |
| Poor Reproducibility | Inconsistent sample processing. | Ensure all samples are treated identically throughout the extraction process. Use consistent volumes, incubation times, and flow rates for all steps. |
| Cartridge variability. | Use SPE cartridges from the same lot to minimize variation in sorbent packing and performance. | |
| Incomplete drying of the sorbent bed. | Residual water on the sorbent can interfere with the elution of the analyte with an organic solvent. Ensure the cartridge is adequately dried with nitrogen or vacuum after the wash step and before elution. | |
| Dirty Extracts (High Matrix Effects) | Ineffective removal of interferences. | Optimize the wash step by using a solvent that is strong enough to remove interfering substances but not so strong that it elutes the this compound. A methanol-water mixture is often a good starting point.[2] |
| Inappropriate sorbent selection. | While C18 is common, for highly complex matrices, a more selective sorbent might be necessary. Consider polymeric SPE sorbents which can offer different selectivity.[8] |
Data Presentation
Table 1: Performance of a Validated HPLC Method for this compound in Rat Plasma
| Parameter | Value | Reference |
| Extraction Method | Solid-Phase Extraction (C18 cartridge) | [1] |
| Average Recovery | 96.7% | [1] |
| Linearity Range | 5 - 100 µM | [1] |
| Limit of Detection (LOD) | 275 nM | [1] |
| Intraday Precision (%RSD) | 1.30% - 6.66% | [1] |
| Interday Precision (%RSD) | <7% | [1] |
Table 2: Comparison of Extraction Techniques for General Bioanalysis
| Feature | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Selectivity | High, can be tailored by sorbent choice. | Moderate, based on analyte partitioning. |
| Recovery | Generally high and consistent.[8] | Can be variable, especially for polar compounds.[8] |
| Cleanliness of Extract | Good, effective at removing matrix interferences.[8] | Can be less effective at removing certain interferences. |
| Speed | Faster than LLE, especially with modern formats.[8] | Can be more time-consuming due to manual steps. |
| Automation Potential | High. | Moderate. |
Experimental Protocols
Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a generalized procedure based on commonly cited methods.[1][2] Optimization may be required for your specific application.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature, protected from light.
-
Vortex the plasma sample to ensure homogeneity.
-
Acidify the plasma sample. For example, add 6 µL of acetic acid to 200 µL of plasma and vortex for 2 minutes.[1]
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 4 mL of methanol through it.
-
Equilibrate the cartridge by passing 10 mL of water through it. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Slowly load the acidified plasma sample onto the conditioned C18 cartridge. A slow flow rate is crucial for efficient binding.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
An optional wash with a weak organic solvent mixture (e.g., 25:75 v/v methanol:water) can be performed to remove less polar interferences.[2]
-
-
Elution:
-
Elute the this compound from the cartridge with 4 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in a suitable volume of the mobile phase used for your analytical method (e.g., 200 µL of 50:50 methanol:water).[3]
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis (e.g., by HPLC-UV or LC-MS/MS).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction from plasma.
Caption: this compound activates the AMPK signaling pathway.
References
- 1. Determination of this compound in rat plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of trans-resveratrol in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 5. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - US [thermofisher.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicycle.com [silicycle.com]
- 8. waters.com [waters.com]
Technical Support Center: Addressing Photodegradation of Stilbenoids in Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the photodegradation of stilbenoids in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of stilbenoid photodegradation?
A1: Stilbenoids are highly sensitive to light, particularly UV and fluorescent light.[1][2] The primary mechanisms of photodegradation are:
-
Trans-to-Cis Isomerization: The most common degradation pathway is the isomerization of the biologically active trans-isomer to the less active cis-isomer upon exposure to light.[2][3]
-
Photocyclization: Following isomerization to the cis form, extended UV irradiation can induce an intramolecular cyclization, leading to the formation of phenanthrene structures.[2]
-
Oxidation: In the presence of oxygen and light, oxidative degradation of the phenolic moieties can occur, leading to the formation of various byproducts, including resveratrone.[4][5]
Q2: I'm observing unexpected results in my cell-based assay with a stilbenoid. Could photodegradation be a factor?
A2: Yes, it is highly likely. The degradation of stilbenoids can significantly impact experimental outcomes. The cis-isomers and other degradation byproducts may have different biological activities or could even be inactive.[3] For instance, trans-resveratrol is known to influence signaling pathways such as AMPK, caspases, and PARP.[6][7][8] If your stilbenoid solution has been exposed to light, the altered composition of the solution could lead to inconsistent or erroneous results in your assays.
Q3: My stilbenoid solution has changed color. What does this indicate?
A3: A color change in your stilbenoid solution, particularly a yellowish tint, can be an indicator of degradation.[4] This is often associated with the formation of oxidation products like resveratrone, which has a maximum absorbance at 426 nm.[4] It is recommended to discard any discolored solutions and prepare a fresh batch, ensuring minimal light exposure.
Q4: How can I minimize photodegradation during my experiments?
A4: To minimize photodegradation, it is crucial to protect stilbenoid solutions from light at all stages of the experiment.[5][9] Key strategies include:
-
Use of amber-colored or foil-wrapped containers: Store stock solutions and working solutions in light-protecting vials.
-
Work in a dimly lit environment: When preparing solutions or conducting experiments, minimize exposure to ambient light.
-
Formulation strategies: Encapsulating stilbenoids in delivery systems like liposomes or microemulsions can significantly enhance their photostability.[10][11]
-
Use of photostabilizers: Certain compounds can be added to the formulation to help protect the stilbenoid from light-induced degradation.
Q5: What is the best way to prepare and store stilbenoid stock solutions?
A5: Prepare concentrated stock solutions in a suitable solvent like DMSO or ethanol.[12] Aliquot the stock solution into smaller volumes in amber-colored vials and store them at -20°C or -80°C to prevent repeated freeze-thaw cycles.[13] When preparing working solutions for your experiments, dilute the stock solution immediately before use and keep it protected from light.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible results in biological assays.
-
Possible Cause: Photodegradation of the stilbenoid leading to a mixture of isomers and byproducts with varying activities.
-
Troubleshooting Steps:
-
Assess Purity: Analyze your working solution using HPLC-UV to determine the ratio of trans- to cis-isomers and identify any degradation peaks.[14]
-
Fresh Preparation: Prepare a fresh working solution from a protected stock solution immediately before each experiment.
-
Light Protection: Ensure all steps of your assay, from cell treatment to incubation, are performed with minimal light exposure. Use foil-wrapped plates or a dark room where possible.
-
Control Experiments: Include controls with light-exposed and freshly prepared stilbenoid solutions to assess the impact of degradation on your specific assay.
-
Issue 2: Unexpected peaks in HPLC/LC-MS analysis.
-
Possible Cause: The presence of cis-isomers or other degradation products.
-
Troubleshooting Steps:
-
Peak Identification: Compare the retention times and UV spectra of the unexpected peaks with known standards of cis-isomers and potential degradation products.[1][4] The cis-isomer typically has a different retention time and a UV absorption maximum at a shorter wavelength (around 280-286 nm) compared to the trans-isomer (around 306-320 nm).[1][14]
-
Forced Degradation Study: Intentionally degrade a sample of your stilbenoid standard by exposing it to UV light.[4] Analyze this sample by HPLC to confirm the retention times of the degradation products.
-
Optimize Chromatography: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of all isomers and degradation products.[15]
-
Issue 3: Low recovery of the stilbenoid from experimental samples.
-
Possible Cause: Degradation of the stilbenoid during sample processing and analysis.
-
Troubleshooting Steps:
-
Protect Samples: Keep all samples, including cell lysates or plasma, protected from light during collection, processing, and storage.[13]
-
Optimize Extraction: Ensure your extraction procedure is efficient and does not contribute to degradation. Consider performing extractions on ice and in a dimly lit environment.
-
Use an Internal Standard: Incorporate an internal standard in your analytical method to correct for any losses during sample preparation.[16]
-
Data Presentation
Table 1: Photodegradation of Common Stilbenoids Under UV Light
| Stilbenoid | Light Source/Wavelength | Solvent/Medium | Duration | Degradation/Isomerization | Reference |
| trans-Resveratrol | UV Light (λ = 365 nm) | Ethanol/Water (1/1 v/v) | 120 h | Significant degradation, formation of cis-resveratrol and resveratrone | [4] |
| trans-Resveratrol | UV-Vis Irradiation | Aqueous Solution | 5 min | Follows first-order degradation kinetics | [17] |
| trans-Isorhapontin | UV Light | Methanol | Extended | Isomerization to cis-isorhapontin and formation of phenanthrene structures | [2] |
| trans-Piceid | UV Light | Methanol | Extended | Isomerization to cis-piceid | [2] |
| Piceatannol | Ambient Light | Methanol | 2 weeks | Formation of derivatives, more unstable at higher temperatures | [12] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Resveratrol
This protocol allows for the separation and quantification of trans-resveratrol, cis-resveratrol, and potential degradation products.
1. Materials and Reagents:
-
trans-Resveratrol standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (or phosphoric acid)
-
Mobile Phase A: 2% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm)
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Detection Wavelengths: Monitor at 306 nm for trans-resveratrol and 286 nm for cis-resveratrol.[14]
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 40% B
-
25-28 min: 40% B
-
28-30 min: Linear gradient from 40% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
3. Sample Preparation:
-
Dilute samples to an appropriate concentration within the linear range of the assay using the initial mobile phase composition.
-
Filter samples through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Identify peaks based on the retention times of the standards. Typically, trans-resveratrol elutes before cis-resveratrol.[14]
-
Quantify the concentration of each isomer using a calibration curve prepared from the respective standards.
Protocol 2: Liposomal Encapsulation of Stilbenoids by Thin-Film Hydration
This protocol describes a common method to encapsulate stilbenoids to enhance their stability.[18][19]
1. Materials and Reagents:
-
Stilbenoid of interest
-
Phosphatidylcholine (e.g., DSPC)
-
Cholesterol
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
2. Procedure:
-
Lipid Film Formation:
-
Dissolve the stilbenoid, phosphatidylcholine, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio is 7:3 (DSPC:Cholesterol) with the stilbenoid at a desired concentration (e.g., 1:20 w/w to lipids).[19]
-
Attach the flask to a rotary evaporator and rotate at a constant speed at a temperature above the lipid transition temperature (e.g., 40°C) under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[19]
-
-
Hydration:
-
Add PBS (pH 7.4) to the flask. The volume will depend on the desired final lipid concentration.
-
Hydrate the lipid film by rotating the flask at a temperature above the lipid transition temperature for approximately 1 hour. This will form multilamellar vesicles (MLVs).[18]
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (LUVs), sonicate the liposome suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[18]
-
3. Characterization:
-
Determine the particle size and polydispersity index using dynamic light scattering (DLS).
-
Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and quantifying the drug in the liposomal fraction.
Mandatory Visualizations
Caption: Photodegradation pathway of stilbenoids.
Caption: Workflow for minimizing stilbenoid photodegradation.
Caption: Troubleshooting decision tree for stilbenoid experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of trans-Resveratrol and cis-Resveratrol in an Injectable Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Resveratrol protects photoreceptors by blocking caspase- and PARP-dependent cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Resveratrol activates autophagy and protects from UVA-induced photoaging in human skin fibroblasts and the skin of male mice by regulating the AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhancing Solubility and Bioefficacy of Stilbenes by Liposomal Encapsulation—The Case of Macasiamenene F - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 13. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Technical Support Center: Enhancing the Therapeutic Efficacy of Dihydroresveratrol Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dihydroresveratrol (DHR) formulations. Due to the limited availability of formulation data specific to this compound, many of the recommendations provided are based on established strategies for its parent compound, resveratrol, which shares similar physicochemical challenges.
Troubleshooting Guides
This section addresses common experimental issues encountered during the formulation of this compound.
Issue 1: Poor Solubility of this compound in Aqueous Media
Question: My this compound is not dissolving sufficiently in my aqueous buffer for in vitro assays. How can I improve its solubility?
Answer: Poor aqueous solubility is a known challenge for stilbenoids like this compound. Several strategies, proven effective for resveratrol, can be employed:
-
Co-solvents: The use of pharmaceutically acceptable co-solvents can significantly enhance solubility. Based on data for resveratrol, solvents like ethanol, polyethylene glycol 400 (PEG 400), and DMSO are effective. However, for cell-based assays, ensure the final concentration of the organic solvent is non-toxic to the cells.
-
pH Adjustment: The solubility of phenolic compounds like DHR can be pH-dependent. While resveratrol is more stable in acidic pH, its solubility can be influenced by the deprotonation of its hydroxyl groups in more alkaline conditions.[1][2] Experiment with a range of pH values to find an optimal balance between solubility and stability for your specific application.
-
Encapsulation Technologies: Nanoencapsulation can dramatically improve the aqueous dispersibility and effective solubility of hydrophobic compounds.
-
Lipid-Based Nanocarriers: Liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) encapsulate the hydrophobic drug within a lipid core, allowing for dispersion in aqueous media.[3][4]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that encapsulate DHR.[5]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, increasing their water solubility.[6]
-
Table 1: Solubility of Resveratrol in Common Solvents (as a reference for this compound)
| Solvent | Solubility (mg/mL) | Reference |
| Water | 0.05 | [1] |
| Ethanol | 87.98 | [1] |
| Polyethylene glycol 400 (PEG 400) | 373.85 | [1] |
| DMSO | ~65 | [7] |
| PBS (pH 7.2) | ~0.1 | [7] |
Issue 2: Suspected Degradation of this compound in Formulation
Question: I am observing a loss of active compound in my this compound formulation over time. What could be the cause and how can I prevent it?
Answer: this compound, like resveratrol, is susceptible to degradation, particularly from light and oxidative stress.
-
Light Sensitivity: Resveratrol is known to isomerize from the more active trans-form to the less active cis-form upon exposure to UV light. It is prudent to assume DHR has similar photosensitivity. All experiments involving DHR should be conducted in light-protected conditions (e.g., using amber vials, minimizing exposure to ambient light).
-
Oxidative Degradation: As a polyphenolic compound, DHR is prone to oxidation. Consider the following to mitigate oxidative degradation:
-
Inert Atmosphere: When preparing stock solutions or formulations, purging with an inert gas like nitrogen or argon can displace oxygen and reduce oxidation.
-
Antioxidants: The inclusion of other antioxidants in the formulation could potentially protect DHR, though this would need to be validated to ensure no interference with the experimental outcomes.
-
Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like EDTA may improve stability.
-
-
pH and Temperature Stability: The stability of resveratrol is significantly influenced by pH and temperature, with degradation increasing exponentially above pH 6.8.[2] It is crucial to perform stability studies for your specific DHR formulation under your experimental conditions (pH, temperature, and storage duration).
Table 2: Stability of Resveratrol under Different pH Conditions (as a reference for this compound)
| pH | Stability | Reference |
| < 6.0 | Relatively Stable | [1] |
| > 6.8 | Exponential Degradation | [2] |
| 8, 9, 10 | < 2% remaining after 50-80 hours | [1] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to resveratrol?
This compound (DHR) is a primary metabolite of resveratrol.[8] Following oral administration, resveratrol is extensively metabolized by the gut microbiota, which hydrogenates the double bond of resveratrol to form DHR.[8]
Q2: What are the known biological activities of this compound?
DHR has demonstrated significant biological activities, including:
-
Anti-inflammatory effects: DHR has been shown to ameliorate colitis in animal models.[9]
-
Aryl Hydrocarbon Receptor (AhR) Activation: DHR is considered a potential ligand for the AhR, a key regulator of cellular responses to environmental stimuli.[9]
-
Modulation of Metabolic Pathways: DHR can attenuate oxidative stress, adipogenesis, and insulin resistance through the activation of the AMPK/SIRT1 signaling pathway.[10]
Q3: What are the main challenges in developing effective this compound formulations?
The primary challenges are similar to those of resveratrol and include:
-
Low aqueous solubility: This limits its use in aqueous-based formulations and can hinder absorption.
-
Chemical instability: Susceptibility to oxidation and potential light-induced degradation can reduce its potency.
-
Extensive metabolism: DHR itself is further metabolized in the intestine and liver, primarily into glucuronide and sulphate conjugates, which affects its bioavailability.
Q4: What are the most promising formulation strategies to enhance the therapeutic efficacy of this compound?
Based on extensive research on resveratrol, nano-delivery systems are a highly promising approach. These include:
-
Lipid-based nanoparticles (e.g., SLNs, NLCs): These can improve solubility, protect DHR from degradation, and enhance its absorption.[3]
-
Polymeric nanoparticles: These offer controlled release and can be functionalized for targeted delivery.[5]
-
Solid dispersions: Mixing DHR with a hydrophilic carrier can improve its dissolution rate and bioavailability.[11]
Q5: How can I quantify the amount of this compound in my formulation and in biological samples?
High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection (DAD) is a common and reliable method for quantifying this compound.[12][13] For higher sensitivity, especially in biological matrices with low concentrations, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[14] A validated HPLC-DAD method for DHR in rat plasma involved solid-phase extraction with a C18 cartridge and detection at 276 nm.[12][13]
Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Objective: To determine the saturation solubility of this compound in a chosen solvent.
-
Materials: this compound powder, selected solvents (e.g., water, PBS pH 7.4, ethanol, PEG 400), vortex mixer, incubator/shaker at a controlled temperature (e.g., 25°C or 37°C), centrifuge, 0.22 µm syringe filters, HPLC system.
-
Method:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a validated HPLC method.
-
Express the solubility in mg/mL or µg/mL.
-
Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Objective: To encapsulate this compound in SLNs to improve its aqueous dispersibility and stability.
-
Materials: this compound, solid lipid (e.g., glyceryl monostearate, Compritol®), surfactant (e.g., Poloxamer 188, Tween® 80), purified water, heating magnetic stirrer, high-speed homogenizer or sonicator.
-
Method:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Dissolve the accurately weighed this compound in the molten lipid to form the lipid phase.
-
In a separate beaker, heat the aqueous phase (water containing the surfactant) to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize at high speed for 5-10 minutes.
-
Disperse the resulting hot pre-emulsion in cold water (2-5°C) under continuous stirring to facilitate the solidification of the lipid nanoparticles.
-
The resulting SLN dispersion can be further characterized for particle size, zeta potential, and encapsulation efficiency.
-
Protocol 3: In Vitro Dissolution Testing of this compound Formulations
-
Objective: To evaluate the release profile of this compound from a formulation in a simulated physiological fluid.
-
Materials: this compound formulation, dissolution apparatus (e.g., USP Apparatus II - paddle), dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8), 0.45 µm filters, HPLC system.
-
Method:
-
Add 900 mL of the pre-warmed (37°C) dissolution medium to the dissolution vessel.
-
Place a known amount of the this compound formulation into the vessel.
-
Start the paddle rotation at a specified speed (e.g., 50-100 rpm).
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the collected samples through a 0.45 µm filter.
-
Analyze the concentration of dissolved this compound in the samples using a validated HPLC method.
-
Plot the cumulative percentage of drug released versus time.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. miislibrarysearch.middlebury.edu [miislibrarysearch.middlebury.edu]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of transdermal drug delivery systems of resveratrol: High efficiency of deformable liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Role of Drug Delivery System in Improving the Bioavailability of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijper.org [ijper.org]
- 8. Dihydro-resveratrol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioactivity of Dihydroresveratrol and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivities of resveratrol and its principal in vivo metabolite, dihydroresveratrol. While resveratrol has been the subject of extensive research, emerging evidence indicates that this compound may be a key contributor to the physiological effects observed after resveratrol consumption. This document synthesizes experimental data on their comparative bioavailability, antioxidant, anti-inflammatory, and antiproliferative properties, offering a resource for researchers investigating the therapeutic potential of these stilbenoids.
Bioavailability and Metabolism: The Metabolite Advantage
A critical distinction between resveratrol (RES) and this compound (DHR) lies in their bioavailability following oral administration. Resveratrol itself is poorly bioavailable; it is extensively and rapidly metabolized in the intestines and liver into various conjugates (glucuronides and sulfates) and microbially-derived metabolites.[1][2]
This compound is a major metabolite of resveratrol, produced by the hydrogenation of the parent compound by gut microbiota.[1] Studies in mice have shown that after oral administration of resveratrol, DHR and its conjugates are found in significantly higher concentrations in tissues, the gastrointestinal tract, and other biological fluids compared to resveratrol and its own conjugates.[1] In fact, resveratrol is often barely detectable in plasma and tissues, a phenomenon termed the "resveratrol paradox," which suggests that its metabolites are responsible for many of its in vivo biological effects.[1]
In vitro studies using Caco-2 intestinal cell models further highlight their different metabolic fates. While a significant portion of resveratrol is transported across the epithelial barrier unchanged, this compound is almost completely metabolized, primarily into glucuronide conjugates.
Comparative Bioactivity Data
The following tables summarize quantitative data from various in vitro assays, comparing the biological activities of this compound and resveratrol. It is important to note that the activities can be highly cell-type and concentration-dependent.
Table 1: Antioxidant Activity
| Compound | Assay | IC₅₀ / Activity Value | Reference |
| Resveratrol | DPPH Radical Scavenging | 131 µM | [3] |
| Resveratrol | ORAC | 0.64 Trolox Equivalents | [4] |
| This compound | DPPH Radical Scavenging | Data Not Available | - |
Note: Direct comparative studies providing IC₅₀ values for this compound in common antioxidant assays are limited. The available data suggests both compounds possess antioxidant properties, but quantitative comparison is challenging.
Table 2: Anti-inflammatory Activity
| Compound | Assay / Cell Line | Key Finding | Reference |
| Resveratrol | LPS-stimulated RAW264.7 | Dose-dependent inhibition of NO production & iNOS expression. | [5][6] |
| This compound | LPS-stimulated RAW264.7 | Reported to have stronger anti-inflammatory effects than RES at physiologically relevant concentrations. | [1] |
| Resveratrol | TNF-α-stimulated Endothelial Cells | Attenuates vascular inflammation via NF-κB inhibition. | [7] |
| This compound | Caco-2 Cells | Significantly increases Aryl Hydrocarbon Receptor (AHR) mRNA, suggesting an alternative anti-inflammatory pathway. |
Table 3: Antiproliferative Activity
The antiproliferative effects of these compounds are highly context-dependent, varying significantly with the cell line and concentration.
| Compound | Cell Line | Activity / IC₅₀ | Key Observation | Reference |
| Resveratrol | Pancreatic Cancer (AsPC-1) | IC₅₀: 67.9 µM | Dose-dependent inhibition. | [8] |
| Resveratrol | Pancreatic Cancer (BxPC-3) | IC₅₀: 88.7 µM | Dose-dependent inhibition. | [8] |
| Resveratrol | Pancreatic Cancer (Capan-2) | IC₅₀: 64.9 µM | Dose-dependent inhibition. | [8] |
| Resveratrol | Prostate Cancer (PC-3, DU-145) | Inhibitory | Cytotoxic effect observed from 0.1 µM to 100 µM. | [9][10] |
| This compound | Prostate Cancer (PC-3, DU-145) | Biphasic | Proliferative at low concentrations (pM to nM); Inhibitory at high concentrations (>10 µM). | [9][10] |
| Resveratrol | Normal Human Fibroblasts (MRC5) | Inhibitory | Induces senescence and reduces proliferation at >25 µM. | [2] |
| This compound | Normal Human Fibroblasts (MRC5) | No Effect | No effect on proliferation up to 100 µM. | [2] |
Key Signaling Pathways
The bioactivities of resveratrol and this compound are mediated through various signaling pathways. This compound often exhibits greater potency in modulating these pathways at the lower, physiologically relevant concentrations achieved in vivo.
Anti-inflammatory Signaling
This compound and other resveratrol metabolites have been shown to exert potent anti-inflammatory effects by suppressing the TLR4-mediated NF-κB pathway.[1] Resveratrol also inhibits NF-κB signaling, but often at higher concentrations.[5][7][11] this compound can also activate the Aryl Hydrocarbon Receptor (AHR), which plays a role in regulating immune responses at mucosal surfaces.
Caption: this compound inhibits the TLR4-mediated NF-κB pathway, preventing inflammatory gene expression.
Antioxidant and Metabolic Signaling
Both compounds can activate the AMPK/SIRT1 pathway, which plays a central role in cellular energy homeostasis and antioxidant defense. This activation can lead to the downstream activation of Nrf2, a master regulator of antioxidant response element (ARE)-driven gene expression.
Caption: AMPK/SIRT1 pathway activation by DHR/RES leads to Nrf2-mediated antioxidant enzyme expression.
Experimental Protocols
Detailed methodologies for key in vitro bioactivity assays are provided below.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)
This assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM working solution of DPPH in methanol. Keep the solution protected from light.
-
Dissolve test compounds (this compound, Resveratrol) and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol) to create stock solutions.
-
Perform serial dilutions of the stock solutions to obtain a range of test concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of each sample dilution to triplicate wells.
-
Add 50 µL of the solvent as a blank control.
-
Initiate the reaction by adding 150 µL of the 0.1 mM DPPH working solution to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (where A_control is the absorbance of the DPPH solution without sample, and A_sample is the absorbance with the sample).
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting scavenging percentage against compound concentration.
-
Caption: Workflow for the DPPH radical scavenging assay to determine antioxidant capacity.
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)
This assay quantifies the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW264.7).
-
Cell Culture:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Treatment and Stimulation:
-
Pre-treat the cells for 1-2 hours with various concentrations of this compound or Resveratrol. Include a vehicle control.
-
Stimulate the cells by adding LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Test):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measurement and Calculation:
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
-
Protocol 3: Cell Viability Assay (MTT)
This assay is crucial to ensure that observed effects are not due to cytotoxicity. It is typically run in parallel with bioactivity assays.
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and treatment protocol as the primary bioactivity assay.
-
-
MTT Incubation:
-
After the treatment period (e.g., 24 hours), remove the culture medium.
-
Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the absorbance at 570 nm.
-
-
Calculation:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Discussion and Conclusion
The comparison between this compound and resveratrol reveals a complex and nuanced relationship.
-
Superior Bioavailability of the Metabolite: The most significant finding is that this compound, a gut microbial metabolite, is present in the body at much higher concentrations than resveratrol itself after oral intake.[1] This strongly suggests that DHR is a primary mediator of the in vivo effects attributed to resveratrol.
-
Potent Anti-inflammatory and Anti-cancer Activity: At these physiologically relevant concentrations, DHR and other metabolites often exhibit stronger anti-inflammatory and, in some cases, anti-cancer effects than the parent compound.[1]
-
Context-Dependent Antiproliferative Effects: The antiproliferative activity of DHR is highly dependent on concentration and cell type. Its biphasic effect in prostate cancer cells—proliferative at low doses and inhibitory at high doses—contrasts with resveratrol's consistent inhibitory action.[9][10] This highlights the critical importance of dose selection and model systems in research. Furthermore, DHR appears to be non-toxic to normal fibroblasts at concentrations where resveratrol induces senescence, suggesting a potentially better safety profile.[2]
References
- 1. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resveratrol, but not this compound, induces premature senescence in primary human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxygen radical absorbance capacity (ORAC) of cyclodextrin-solubilized flavonoids, resveratrol and astaxanthin as measured with the ORAC-EPR method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of resveratrol occur via inhibition of lipopolysaccharide-induced NF-κB activation in Caco-2 and SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Natural Compound Resveratrol Attenuates TNF-Alpha-Induced Vascular Dysfunction in Mice and Human Endothelial Cells: The Involvement of the NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resveratrol Derivative Exhibits Marked Antiproliferative Actions, Affecting Stemness in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trans-, cis-, and dihydro-resveratrol: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Dihydroresveratrol: A Potent Metabolite in the Spotlight for In Vivo Anti-Inflammatory Efficacy
A comparative analysis of dihydroresveratrol's (DHR) in vivo anti-inflammatory effects against its precursor, resveratrol, and other metabolites reveals its significant potential as a therapeutic agent. Accumulating evidence from various animal models of inflammation, including colitis and neuroinflammation, demonstrates that DHR often exhibits superior or distinct bioactivities compared to resveratrol.
This compound, a primary metabolite of resveratrol produced by the gut microbiota, is increasingly recognized for its potent anti-inflammatory properties.[1][2][3] In vivo studies have consistently shown that DHR can effectively modulate key inflammatory pathways, leading to reduced production of pro-inflammatory mediators and amelioration of disease pathology. This guide provides a comparative overview of the in vivo anti-inflammatory effects of this compound, presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Comparative Efficacy in a Colitis Model
In a dextran sulfate sodium (DSS)-induced colitis mouse model, the combination of Ligilactobacillus salivarius Li01 and resveratrol (RSV) demonstrated a synergistic anti-inflammatory effect, which was largely attributed to the enhanced conversion of RSV to DHR.[4][5] The study highlighted that a higher this compound to resveratrol (DHR/RSV) ratio was associated with a more pronounced anti-inflammatory response.
Table 1: Effect of Resveratrol and its Metabolite this compound on Serum Cytokine Levels in DSS-Induced Colitis Mice
| Treatment Group | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-17A (pg/mL) |
| Control | Undetectable | Undetectable | Undetectable |
| DSS Model | High | High | Low |
| RSV + Li01 | Reduced | Reduced | Increased |
Data adapted from a study on the synergistic effect of Ligilactobacillus salivarius Li01 and resveratrol in ameliorating colitis in mice.[4][5] The RSV + Li01 group exhibited a significantly higher DHR/RSV ratio.
Experimental Protocol: DSS-Induced Colitis in Mice
A widely used model for inducing acute colitis involves the oral administration of dextran sulfate sodium (DSS) to mice in their drinking water. Typically, mice receive 3-5% (w/v) DSS for 5-7 days. The development of colitis is monitored by daily measurements of body weight, stool consistency, and the presence of blood in the feces, which are used to calculate a disease activity index (DAI). At the end of the treatment period, animals are euthanized, and colon length is measured. Serum and colon tissue samples are collected for the analysis of inflammatory markers such as cytokines (e.g., IL-1β, IL-6, TNF-α) and myeloperoxidase (MPO) activity, a marker of neutrophil infiltration. Histological analysis of the colon tissue is also performed to assess the degree of inflammation and tissue damage.
Superior Anti-Inflammatory Activity in Macrophage Models
Further studies have directly compared the anti-inflammatory effects of resveratrol and its gut microbiota-derived metabolites, this compound and lunularin. These investigations have revealed that at physiologically relevant concentrations found in the colon, DHR and lunularin exhibit stronger anti-inflammatory effects than resveratrol.[1] A key measure of inflammation, the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, was significantly inhibited by these metabolites.
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Compound | Concentration | % Inhibition of NO Production |
| Resveratrol | 1x Colonic Conc. | Moderate |
| This compound | 1x Colonic Conc. | Moderate |
| Lunularin | 1x Colonic Conc. | Significant (Dose-dependent) |
| DHR + Lunularin | 1x Colonic Conc. | Significant |
Data synthesized from a study comparing the biological activities of resveratrol and its metabolites.[1] "1x Colonic Conc." refers to the physiological concentrations of the compounds found in the mouse colon after oral administration of resveratrol.
Experimental Protocol: Nitric Oxide Measurement in Macrophages
RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of the test compounds (resveratrol, this compound, lunularin) for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL). After an incubation period of 24 hours, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-treated control group.
Neuroinflammation Amelioration in Alzheimer's Disease Models
This compound has also demonstrated potent anti-neuroinflammatory effects in in vivo models of Alzheimer's disease.[6] Studies have shown that DHR administration can restore cognitive function by attenuating the activation of the NLRP3 inflammasome and subsequent neuroinflammation in both LPS-induced and transgenic mouse models of Alzheimer's.[6]
Table 3: Effect of this compound on NLRP3 Inflammasome Activation in the Brain
| Treatment Group | NLRP3 Expression | Caspase-1 Activation | IL-1β Levels |
| Control | Baseline | Baseline | Baseline |
| AD Model | Increased | Increased | Increased |
| DHR-treated AD Model | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Qualitative summary based on findings from a study on this compound's effect on neuroinflammation in Alzheimer's disease.[6]
Signaling Pathway: DHR-Mediated Inhibition of Neuroinflammation
The anti-neuroinflammatory effects of this compound are, in part, mediated through the activation of Bnip3-dependent mitophagy, which in turn suppresses the activation of the NLRP3 inflammasome.[6] This pathway highlights a novel mechanism by which DHR exerts its protective effects in the central nervous system.
The Role of AMPK Signaling in DHR's Anti-Inflammatory Action
Another key mechanism underlying the anti-inflammatory effects of this compound involves the activation of AMP-activated protein kinase (AMPK).[3] AMPK signaling is a critical regulator of cellular energy homeostasis and has been shown to suppress inflammatory responses. In a high-fat diet-induced mouse model, DHR treatment was found to activate AMPK, leading to reduced inflammation and improved metabolic parameters.[3]
Signaling Pathway: AMPK-Mediated Anti-Inflammation
Activation of AMPK by this compound can lead to the downregulation of pro-inflammatory signaling pathways, such as NF-κB, and a reduction in the production of inflammatory cytokines.
References
- 1. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 2. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Role of this compound in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dihydro-resveratrol ameliorates NLRP3 inflammasome-mediated neuroinflammation via Bnip3-dependent mitophagy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroresveratrol: A Comparative Analysis of Its Antioxidant Efficacy Against Other Polyphenols
For Immediate Release
In the landscape of antioxidant research, dihydroresveratrol is emerging as a noteworthy polyphenol with significant therapeutic potential. A comprehensive comparison with other well-known polyphenols, including resveratrol, quercetin, catechin, epicatechin, and taxifolin, reveals its standing in terms of antioxidant capacity. This guide provides a detailed analysis of its performance in various antioxidant assays, delves into the underlying molecular mechanisms, and offers clear experimental protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound and other selected polyphenols has been evaluated using common in vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results, presented as IC50 values (the concentration required to inhibit 50% of the radicals), provide a quantitative measure of their antioxidant strength. A lower IC50 value indicates a higher antioxidant activity.
| Polyphenol | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | Data not available | Data not available |
| Resveratrol | 15.54[1] | 2.86[1] |
| Quercetin | 5.5[2][3] | 1.89[4] |
| Catechin | 6.7[2][3] | 3.12[4] |
| Epicatechin | 6.8[2][3] | Data not available |
| Taxifolin | Data not available | Data not available |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. The absence of data for this compound and taxifolin in direct comparative studies with the other listed polyphenols highlights a gap in the current research literature.
Signaling Pathways: The Role of Nrf2 in Antioxidant Defense
Polyphenols exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress, electrophiles, or certain polyphenols, this complex is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding initiates the transcription of a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.
Both resveratrol and its metabolite, this compound, have been shown to activate the Nrf2 pathway, contributing to their protective effects against oxidative stress.[5][6][7] The activation of this pathway by these polyphenols underscores their potential as therapeutic agents for conditions associated with oxidative damage.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol.
-
Various concentrations of the test compound (polyphenol) are prepared.
-
A fixed volume of the DPPH solution is added to a series of test tubes or microplate wells.
-
Different concentrations of the polyphenol solutions are added to the respective tubes or wells. A control containing only the DPPH solution and the solvent is also prepared.
-
The reaction mixtures are incubated in the dark at a constant temperature (e.g., room temperature) for a specific period (e.g., 30 minutes).
-
The absorbance of each solution is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the polyphenol.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound (polyphenol) are prepared.
-
A small volume of the polyphenol solution is added to a fixed volume of the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition of the ABTS•+ radical is calculated.
-
The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Procedure:
-
A fluorescent probe (e.g., fluorescein) is mixed with the antioxidant (polyphenol) in a multi-well plate.
-
A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the mixture to initiate the reaction.
-
The fluorescence decay is monitored over time using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).
-
The area under the fluorescence decay curve (AUC) is calculated for the sample, a blank (without antioxidant), and a series of Trolox standards.
-
The net AUC of the sample is calculated by subtracting the AUC of the blank.
-
The ORAC value is determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as Trolox equivalents (TE).
This comparative guide underscores the antioxidant potential of this compound and other polyphenols. While existing data indicates the potent antioxidant activities of resveratrol and quercetin, further direct comparative studies are warranted to fully elucidate the relative efficacy of this compound. The activation of the Nrf2 signaling pathway by these compounds represents a significant mechanism for their protective effects and a promising avenue for future therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol confers endothelial protection via activation of the antioxidant transcription factor Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Dihydroresveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of dihydroresveratrol, a key metabolite of resveratrol. This compound has garnered significant interest for its potential biological activities, making robust and reliable analytical methods crucial for its study in various matrices. This document outlines the performance characteristics and experimental protocols of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods, providing supporting data from published studies. A general methodology for Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on its performance characteristics. The following table summarizes the key validation parameters for HPLC and LC-MS methods for the determination of this compound.
| Parameter | HPLC-DAD | LC-MS | GC-MS (Illustrative for a similar compound) |
| Linearity Range | Not explicitly stated | 5 - 800 ng/mL | 5.0 - 2000.0 μg/L (for cis/trans-resveratrol) |
| Correlation Coefficient (r²) | Linear correlation obtained | 0.9906 | > 0.99 (for cis/trans-resveratrol) |
| Limit of Detection (LOD) | 275 nM | 10.4 ng/mL | Not Available |
| Limit of Quantification (LOQ) | Not explicitly stated | 13.6 ng/mL | 1.0 - 5.0 μg/L (for cis/trans-resveratrol) |
| Accuracy/Recovery | 96.7% | 3.15% RSD | Not Available |
| Precision (RSD) | < 7% (Intra- and Inter-day) | Not explicitly stated | < 15% (Intra- and Inter-day for cis/trans-resveratrol) |
| Matrix | Rat Plasma | Caco-2 cell model | Wine (for cis/trans-resveratrol) |
| Reference | Juan et al., 2010 | Havlíková et al., 2020 | Rocha et al., 2019 |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and reproducible experimental protocols are fundamental to successful analytical method implementation. Below are the methodologies for the HPLC-DAD and LC-MS methods for this compound analysis.
HPLC-DAD Method for this compound in Rat Plasma
This method, as described by Juan et al. (2010), is suitable for the quantification of this compound in a biological matrix.
-
Sample Preparation:
-
Acidify rat plasma samples.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to extract this compound.
-
Elute the analyte from the cartridge with methanol.
-
Concentrate the eluate before HPLC analysis.
-
-
Instrumentation and Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode-Array Detector (HPLC-DAD).
-
Detection Wavelength: 276 nm.
-
Validation: The method was validated by spiking blank plasma samples with pure this compound, demonstrating a linear correlation and good interday and intraday precision (coefficient of variation <7%). The average recovery was 96.7% and the limit of detection was 275 nM.
-
LC-MS Method for this compound in an Intestinal Epithelial Model
This method, reported by Havlíková et al. (2020), offers high sensitivity and is applicable to in vitro models of drug metabolism.
-
Instrumentation and Conditions:
-
Instrument: Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
-
Validation Parameters:
-
Linearity: The method demonstrated linearity in the range of 5-800 ng/mL with a correlation coefficient (r²) of 0.9906.
-
Limit of Detection (LOD): 10.4 ng/mL.
-
Limit of Quantification (LOQ): 13.6 ng/mL.
-
Accuracy: The accuracy, expressed as Relative Standard Deviation (RSD), was 3.15%.
-
-
General GC-MS Methodology for Phenolic Compounds (Illustrative)
While a specific validated GC-MS method for the quantification of this compound was not found in the reviewed literature, a general approach for analyzing phenolic compounds like resveratrol can be adapted. This typically involves a derivatization step to increase the volatility of the analyte.
-
Sample Preparation and Derivatization:
-
Extraction of the analyte from the matrix.
-
Derivatization of the extract. A common method is silylation, which replaces active hydrogens on the phenolic hydroxyl groups with trimethylsilyl (TMS) groups. This increases the volatility of the compound, making it suitable for GC analysis.
-
-
Instrumentation and Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Performance (based on resveratrol analysis): A validated GC-MS/MS method for cis- and trans-resveratrol in wine showed linearity from 1.0 to 2000.0 μg/L and 5.0 to 2000.0 μg/L, respectively, with correlation coefficients greater than 0.99. The precision (as CV) was less than 15%.
-
Visualizing the Workflow and Pathways
To further clarify the processes involved in analytical method validation and the biological context of this compound, the following diagrams are provided.
A Comparative Analysis of Resveratrol and Dihydroresveratrol on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of resveratrol and its primary metabolite, dihydroresveratrol, on gene expression. The information presented is collated from various experimental studies to support further research and drug development. While direct comparative high-throughput screening studies are limited, this guide synthesizes available data on their differential impacts on key signaling pathways and target genes.
Introduction
Resveratrol (trans-3,5,4'-trihydroxystilbene) is a well-studied polyphenol with a range of biological activities. In vivo, resveratrol is rapidly metabolized, with this compound being one of its principal and most abundant metabolites. Understanding the distinct and overlapping effects of these two compounds on gene expression is crucial for elucidating their mechanisms of action and therapeutic potential. This guide presents a comparative overview of their known effects on gene expression, supported by experimental data.
Comparative Effects on Gene Expression
| Target Gene/Pathway | Resveratrol Effect | This compound Effect | Cell Type/Model | Reference |
| Aryl Hydrocarbon Receptor (AHR) | Downregulates mRNA expression | Significantly increases mRNA and protein expression | Caco-2 cells | [1] |
| Cytochrome P450 1A1 (CYP1A1) | Downregulates mRNA expression | Upregulates mRNA and protein expression | Caco-2 cells | [1] |
| Tryptophan hydroxylase 1 (Tph1) | Upregulates mRNA expression | No significant effect on mRNA expression | Caco-2 cells | [1] |
| Serotonin transporter (SERT) | Reduces mRNA expression | No significant effect on mRNA expression | Caco-2 cells | [1] |
| 5-HT7 Receptor (5-HT7R) | Upregulates mRNA expression | Slightly lowers mRNA expression | Caco-2 cells | [1] |
| Nuclear factor erythroid 2-related factor 2 (Nrf2) | Activates the Nrf2 signaling pathway, upregulating target genes like NQO1, GCLC, and HO-1.[2][3] | Mediates antioxidant effects through the Nrf2 pathway.[4] | Endothelial cells, various cancer cell lines | [2][3][4] |
| Sirtuin 1 (SIRT1) | Activates SIRT1, which is involved in regulating metabolism and inflammation.[5][6] | Activates AMPK/SIRT1 signaling.[4] | Various cell types | [4][5][6] |
Signaling Pathways and Experimental Workflows
The differential effects of resveratrol and this compound can be visualized through their impact on key signaling pathways.
Experimental Protocols
The following are summaries of methodologies used in the cited studies to assess gene expression.
Quantitative Real-Time PCR (qPCR)
-
Objective: To quantify the mRNA expression levels of specific target genes.
-
Protocol Summary:
-
RNA Extraction: Total RNA is isolated from treated and control cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR Reaction: The qPCR reaction is performed using a thermal cycler with a reaction mixture containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target gene is calculated using the comparative CT (2-ΔΔCT) method, normalized to a housekeeping gene (e.g., GAPDH).[4]
-
Western Blot Analysis
-
Objective: To determine the protein expression levels of specific target proteins.
-
Protocol Summary:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[1]
-
Discussion and Future Directions
The available data suggests that resveratrol and its metabolite, this compound, have distinct effects on gene expression, particularly in the context of xenobiotic metabolism (AHR and CYP1A1) and neurotransmitter pathways (Tph1, SERT). While both compounds appear to activate the Nrf2 antioxidant pathway, the precise mechanisms and downstream gene targets may differ.
The contrasting effects on the AHR pathway are particularly noteworthy. This compound's activation of AHR and subsequent upregulation of CYP1A1, a phase I metabolizing enzyme, suggests a role in the detoxification of certain compounds.[1] Conversely, resveratrol's inhibition of this pathway could have implications for its anticancer properties by preventing the activation of pro-carcinogens.[7]
It is important to note that many of the observed in vitro effects of resveratrol occur at concentrations that may not be physiologically achievable through oral supplementation due to its rapid metabolism.[8] Therefore, the biological activities of this compound, which is found at higher concentrations in vivo, are of significant interest.
Future research should focus on direct, global transcriptomic and proteomic comparisons of resveratrol and this compound in various cell types and in vivo models. Such studies will be invaluable for a comprehensive understanding of their respective roles in health and disease, and for the rational design of therapeutic interventions.
References
- 1. The Role of this compound in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol confers endothelial protection via activation of the antioxidant transcription factor Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruidera.uclm.es [ruidera.uclm.es]
- 4. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Sirtuins, brain and cognition: A review of resveratrol effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of resveratrol on drug‐ and carcinogen‐metabolizing enzymes, implications for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Dihydroresveratrol in Oncology: A Comparative Analysis of Anticancer Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroresveratrol, a primary metabolite of the well-studied polyphenol resveratrol, is emerging as a compound of interest in cancer research. While resveratrol has demonstrated notable anticancer properties, its rapid metabolism in vivo has prompted investigation into its metabolites, such as this compound, which may contribute significantly to its biological activity. This guide provides a comparative analysis of the anticancer effects of this compound in xenograft models, drawing upon available preclinical data to evaluate its performance against its parent compound, resveratrol, and the standard chemotherapeutic agent, 5-Fluorouracil (5-FU). This document aims to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive overview to inform future research and therapeutic development.
Comparative Anticancer Efficacy: this compound vs. Alternatives
Direct comparative studies of this compound against other anticancer agents in xenograft models are limited in the publicly available scientific literature. However, in vitro studies and in vivo studies on its parent compound, resveratrol, provide valuable insights into its potential efficacy.
This compound vs. Resveratrol: In Vitro Proliferative Effects
In vitro studies offer a preliminary comparison of the cytotoxic effects of this compound and resveratrol on various cancer cell lines. Notably, the effects of this compound can be concentration-dependent, exhibiting a biphasic effect in some cancer cell lines, where it can be proliferative at very low concentrations and inhibitory at higher concentrations.
| Compound | Cancer Cell Line | Concentration | Effect | Citation |
| This compound | PC-3 (Prostate) | 10⁻¹⁰ to 10⁻⁷ M | Increased cell growth | [1] |
| 10⁻⁵ to 10⁻³ M | Decreased cell growth | [1] | ||
| DU-145 (Prostate) | 10⁻¹⁰ to 10⁻⁸ M | Increased cell growth | [1] | |
| 10⁻⁵ to 10⁻³ M | Decreased cell growth | [1] | ||
| trans-Resveratrol | PC-3 (Prostate) | 10⁻⁷ to 10⁻⁴ M | Cytotoxic effect | [1] |
| DU-145 (Prostate) | 10⁻⁷ to 10⁻⁴ M | Cytotoxic effect | [1] | |
| This compound | Lung Carcinoma (A549) | Not specified | Nearly no effect in potentiating doxorubicin | [2] |
| Resveratrol | Lung Carcinoma (A549) | Not specified | Potentiated doxorubicin effects | [2] |
| This compound & Lunularin | Colon Cancer (HCT-116, HT-29) | Physiologically relevant concentrations | Stronger anti-cancer effects than resveratrol | [3] |
Resveratrol in Combination with 5-Fluorouracil (5-FU): A Potential Benchmark
While direct xenograft data for this compound is scarce, numerous studies have evaluated resveratrol's efficacy in vivo, particularly in combination with the standard chemotherapeutic agent 5-FU for colorectal cancer. These findings offer a potential, albeit indirect, benchmark for the anticipated in vivo performance of this compound.
| Treatment Group | Xenograft Model | Key Findings | Citation |
| 5-FU alone | Colorectal Cancer | Decrease in tumor growth compared to control | [4] |
| Resveratrol + 5-FU | Colorectal Cancer | Dramatic decrease in tumor volume and weight compared to 5-FU alone | [4] |
| Resveratrol alone | Colorectal Cancer (RKO cells) | Significantly inhibited tumor growth | [5] |
| Resveratrol alone | Colorectal Cancer (WiDr cells) | No significant inhibition of tumor growth | [5] |
Experimental Protocols
A standardized protocol for establishing and evaluating the efficacy of anticancer compounds in a subcutaneous xenograft mouse model is detailed below. This protocol is a representative synthesis from established methodologies and should be adapted based on the specific cell line and animal model.
Subcutaneous Xenograft Mouse Model Protocol
-
Cell Culture and Preparation:
-
Human cancer cells (e.g., colorectal, melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in serum-free media or PBS at a concentration of 2 x 10⁶ cells per 100 µL.
-
-
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old, are used.
-
Animals are allowed to acclimatize for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
A suspension of 2 x 10⁶ cells in 100 µL is injected subcutaneously into the flank of each mouse.
-
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
Control Group: Receives vehicle control (e.g., saline, DMSO solution) via the same administration route as the treatment groups.
-
This compound Group: this compound is administered at a predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage). Dose selection should be based on prior in vitro IC50 data and toxicity studies.
-
Comparator Group (e.g., Resveratrol or 5-FU): The alternative compound is administered at a clinically relevant or previously published effective dose and schedule.
-
-
Data Collection and Analysis:
-
Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).
-
Statistical analysis (e.g., ANOVA) is used to compare tumor growth between groups.
-
Signaling Pathways and Mechanisms of Action
The anticancer effects of resveratrol, and by extension likely its metabolite this compound, are mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
References
- 1. Trans-, cis-, and dihydro-resveratrol: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Studies of Resveratrol, Oxyresveratrol and Dihydrooxyresveratrol on Doxorubicin-Treated Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacology of Resveratrol and its Metabolites in Colorectal Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dihydroresveratrol and Lunularin: A Comparative Analysis of Two Key Resveratrol Metabolites
A deep dive into the experimental data reveals that the biological activities of resveratrol, a well-studied polyphenol, may be largely attributable to its gut microbiota-derived metabolites, dihydroresveratrol (DHR) and lunularin (LUN). This guide provides a comprehensive comparison of these two metabolites, presenting key experimental findings, detailed methodologies, and visual representations of their metabolic relationship and experimental assessment.
Resveratrol has long been investigated for its potential health benefits, including anti-inflammatory, anti-cancer, and antioxidant properties.[1] However, its low bioavailability has posed a "paradox" as only trace amounts of resveratrol are detected in plasma and tissues after oral consumption.[1][2] Emerging research strongly suggests that its metabolites, produced by gut microbiota, are found in much higher concentrations and exhibit significant biological effects, in some cases surpassing those of the parent compound.[1][2] Among the numerous metabolites identified, this compound and lunularin have been identified as particularly abundant and bioactive.[1][2][3]
Comparative Biological Activity: In Vitro Evidence
Recent studies have demonstrated that at physiologically relevant concentrations found in mouse tissues, DHR and LUN exhibit stronger anti-inflammatory and anti-cancer effects than resveratrol itself.[1]
Anti-Cancer Effects
In studies using human colon and kidney cancer cell lines, LUN, in particular, has shown potent anti-proliferative and anti-clonogenic effects. While DHR alone showed moderate activity, its combination with LUN often resulted in a synergistic inhibitory effect on cancer cell growth.[2]
Anti-inflammatory Effects
Both DHR and LUN have been shown to possess anti-inflammatory properties. For instance, they have been observed to suppress inflammation by regulating the TLR4-mediated NF-κB signaling pathway.[2] The combined treatment of DHR and LUN also led to a significant decrease in the production of nitric oxide (NO), a key inflammatory mediator.[2]
Quantitative Data Summary
The following tables summarize key quantitative findings from comparative studies on this compound and lunularin.
Table 1: Relative Abundance of Resveratrol and its Metabolites in Mouse Tissues [1][2]
| Tissue/Fluid | DHR + DHR-conjugates vs. RES + RES-conjugates (Fold Increase) | LUN + LUN-conjugates vs. RES + RES-conjugates (Fold Increase) |
| Bile | 5.3 | 4.6 |
| Serum | 1.2 | 4.8 |
| Liver | 10.3 | 3.4 |
| Kidney | 2.9 | 3.1 |
Data from a study involving male CD-1 mice receiving a diet with 0.05% (w/w) resveratrol for 4 weeks.[2]
Table 2: Anti-proliferative Effects on Human Cancer Cell Lines [2]
| Cell Line | Compound | Concentration (nmol/g tissue equivalent) | Inhibition of Cell Growth (%) |
| HCT-116 (Colon) | DHR | 42.8 | Tendency to suppress, not statistically significant |
| HCT-116 (Colon) | LUN | 60.5 | ~12.7% (P < 0.01 vs. RES) |
| HCT-116 (Colon) | DHR + LUN | 42.8 + 60.5 | ~24.8% (P < 0.01 vs. single compounds) |
| 786-O (Kidney) | LUN | 1.5x kidney tissue concentration | ~25.4% |
| 786-O (Kidney) | DHR + LUN | 1x kidney tissue concentration | ~23.2% (P < 0.05 vs. LUN alone) |
Concentrations are based on levels detected in the colonic and kidney tissues of mice from the aforementioned study.[1][2]
Metabolic Pathway and Experimental Workflow
The biotransformation of resveratrol into this compound and subsequently into lunularin is a critical process mediated by the gut microbiota.[4][5][6] This metabolic cascade highlights the importance of the gut microbiome in unlocking the therapeutic potential of dietary polyphenols.
Caption: Metabolic conversion of resveratrol by gut microbiota.
The investigation into the biological activities of these metabolites often follows a structured experimental workflow, from in vivo studies to in vitro assays.
Caption: A typical experimental workflow for studying resveratrol metabolites.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings, detailed experimental protocols are essential. Below are summaries of key methodologies employed in the comparative studies of this compound and lunularin.
Animal Experiments
-
Animal Model: Male CD-1 mice (6 weeks old) are typically used.[2]
-
Diet: After a one-week acclimation period, mice are randomly assigned to a standard AIN93G diet or the same diet containing 0.05% (w/w) resveratrol.[2]
-
Duration: The feeding study is conducted for a period of 4 weeks.[2]
-
Sample Collection: Urine and feces are collected using metabolic cages. At the end of the study, mice are euthanized, and various tissues (liver, kidney, gastrointestinal tract) and biological fluids (serum, bile) are collected and stored at -80°C for analysis.[2]
Cell Proliferation Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines such as HCT-116 (colon) and 786-O (kidney) are used.[2]
-
Plating: Cells are seeded in 96-well plates at a specific density (e.g., 8000 cells/well).[7]
-
Treatment: Cells are treated with varying concentrations of this compound, lunularin, or their combination, based on the concentrations detected in the in vivo study.[1][2] A vehicle control (e.g., DMSO) is also included.[7]
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 hours).[7]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.[7]
-
Measurement: The formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.[7]
Metabolite Identification and Quantification (HPLC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer (MS/MS) is used for analysis.[8]
-
Column: A suitable chromatography column, such as a Kinetex F5 column, is employed for separation.[8]
-
Metabolite Identification: Metabolites are identified by comparing their retention times and mass spectral data (including parent and fragment ions) with those of authentic standards or by detailed spectral interpretation.[2][8] For instance, glucuronidated metabolites are tentatively identified by a mass increase of 176 Da compared to the parent compound.[2]
-
Quantification: The concentration of each metabolite is determined based on the peak area from the chromatogram, often using a standard curve generated from known concentrations of the analytes.
References
- 1. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 2. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lunularin Producers versus Non-producers: Novel Human Metabotypes Associated with the Metabolism of Resveratrol by the Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Dihydroresveratrol vs. Its Glycosylated Forms: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dihydroresveratrol (DHR), a primary and highly bioactive metabolite of resveratrol, and its glycosylated forms. While direct comparative studies on the glycosides of DHR are still emerging, this document synthesizes available data on DHR and inferences from studies on resveratrol glycosides to offer a comprehensive overview for research and development.
I. Comparative Efficacy Data
The following table summarizes the known biological activities of this compound and provides a comparative perspective on its glycosylated derivatives based on existing literature. It is important to note that data directly comparing DHR with its own glycosides is limited, and some points are inferred from studies on resveratrol and its glycoside, piceid.
| Efficacy Parameter | This compound (DHR) | Glycosylated this compound | Supporting Evidence & Remarks |
| Bioavailability | Rapidly and almost completely metabolized into glucuronide and sulfate conjugates in the intestine and liver.[1][2] | Potentially increased water solubility may enhance absorption, but likely undergoes deglycosylation and metabolism. | Glycosylation is a known strategy to improve the solubility of polyphenols.[3] However, the oral absorption of flavonoid glycosides is generally low.[4] |
| Antioxidant Activity | Potent antioxidant activity.[5] Activates the Nrf2-related antioxidative cascade.[5] | Expected to possess antioxidant activity. Some studies on resveratrol glycosides show comparable or even higher radical scavenging activity in certain assays.[6] | DHR has been shown to upregulate antioxidant proteins like Nrf2, HO-1, and GPX4.[5] The antioxidant capacity of glycosides can be influenced by the type and position of the sugar moiety. |
| Anti-inflammatory Activity | Exhibits significant anti-inflammatory effects.[7][8] Can reduce the expression of pro-inflammatory cytokines. | Glycosylation of resveratrol has been shown to improve its anti-inflammatory action in some models. | DHR has been shown to have stronger anti-inflammatory effects than resveratrol in some contexts.[7] Glycosylation of other stilbenes has enhanced their inhibitory action on histamine release.[3] |
| Anti-cancer Activity | Shows anti-proliferative effects at higher concentrations but may have proliferative effects at very low (picomolar) concentrations on certain cancer cell lines.[5] | Limited direct data available. One study found that a this compound glucoside significantly reduced melanin content in melanoma cells, indicating anti-melanogenesis activity.[9] | DHR and another resveratrol metabolite, lunularin, have demonstrated stronger anti-cancer effects than resveratrol at physiologically relevant concentrations.[7] |
| Cellular Uptake | Readily taken up by cells. | Cellular uptake may be lower than the aglycone form. Glycosides often require enzymatic hydrolysis to the aglycone for cellular absorption. | Studies on flavonoid glycosides in Caco-2 cells have shown low permeability.[4] |
II. Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Caco-2 Cell Permeability Assay
This assay is a standard in vitro model to predict human intestinal absorption of compounds.
Objective: To determine the apparent permeability coefficient (Papp) of this compound and its glycosylated forms across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment (Apical to Basolateral):
-
The culture medium in the apical (upper) and basolateral (lower) chambers is replaced with pre-warmed transport buffer.
-
The test compound (this compound or its glycoside) is added to the apical chamber.
-
Samples are collected from the basolateral chamber at specific time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of the compound in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial concentration of the compound in the donor chamber.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
Objective: To evaluate and compare the antioxidant activity of this compound and its glycosylated forms.
Methodology:
-
Reagent Preparation: A stock solution of DPPH in methanol is prepared. The test compounds are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing only DPPH and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.
-
Western Blot for Nrf2 Activation
This technique is used to detect the translocation of the transcription factor Nrf2 to the nucleus, indicating the activation of the antioxidant response pathway.
Objective: To assess the ability of this compound and its glycosylated forms to activate the Nrf2 signaling pathway.
Methodology:
-
Cell Culture and Treatment: A suitable cell line (e.g., HepG2) is cultured and treated with the test compounds for a specific duration.
-
Nuclear and Cytoplasmic Fractionation: The cells are harvested, and the nuclear and cytoplasmic fractions are separated using a commercial kit or a standard protocol.
-
Protein Quantification: The protein concentration in both fractions is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from the nuclear and cytoplasmic extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for Nrf2.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the Nrf2 band in the nuclear fraction is quantified and normalized to a nuclear loading control (e.g., Lamin B).
III. Visualizations
Experimental Workflow: Caco-2 Permeability Assay```dot
References
- 1. Anti-Inflammatory Action and Mechanisms of Resveratrol [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and pharmacological evaluation of glycosides of resveratrol, pterostilbene, and piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 8. The Role of this compound in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Analysis of Resveratrol and its Metabolite, Dihydroresveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of resveratrol, a well-studied polyphenol, and its primary gut microbiota-derived metabolite, dihydroresveratrol. The information presented is supported by experimental data to aid in research and development decisions.
Introduction
Resveratrol, a naturally occurring stilbenoid found in grapes, berries, and peanuts, has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and cardioprotective properties. However, its clinical utility is often hampered by its low bioavailability due to extensive and rapid metabolism. A key player in the metabolic fate of resveratrol is its conversion to this compound by the gut microbiota. Understanding the comparative pharmacokinetics of these two compounds is crucial for elucidating their respective contributions to the biological activities observed after resveratrol consumption and for developing strategies to enhance their therapeutic potential.
Comparative Pharmacokinetic Data
Direct comparative in vivo pharmacokinetic studies administering both resveratrol and this compound are limited. However, in vitro studies and in vivo analyses of resveratrol's metabolites provide significant insights into their relative metabolic stability and permeability.
In Vitro Metabolism and Permeability
An in vitro study utilizing the Caco-2 cell line, a model for the human intestinal epithelium, offers a direct comparison of the metabolism of trans-resveratrol, cis-resveratrol, and this compound.[1][2]
| Compound | % Metabolized | Primary Metabolite | Key Findings |
| trans-Resveratrol | ~20% | Sulphate conjugate | Majority was transported unchanged across Caco-2 cells. |
| cis-Resveratrol | ~62% | Glucuronide conjugate | Was mostly metabolized during transport. |
| This compound | ~99% | Glucuronide conjugate | Was almost completely metabolized, with only trace amounts of the unchanged molecule detected. |
Data summarized from an in vitro study using Caco-2 cell lines.[1][2]
These findings suggest that this compound is significantly more susceptible to metabolism within the intestinal epithelium compared to trans-resveratrol.
In Vivo Pharmacokinetics of Resveratrol in Humans
Numerous studies have characterized the pharmacokinetic profile of resveratrol in humans following oral administration. A consistent finding is its low systemic bioavailability.
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability | Study Population |
| 25 mg | < 5 | - | - | < 1% | Healthy Volunteers |
| 500 mg | ~539 | 1.5 | - | - | Healthy Volunteers[3] |
| 180 mg (pure) | ~2.2 µM | ~1.9 h | 248 nmol/mL·min** | - | Healthy Volunteers[4] |
| 180 mg (Resv@MDH) | ~6.3 µM | ~0.5 h | 526 nmol/mL·min** | - | Healthy Volunteers[4] |
*Converted from µM to ng/mL for consistency would require molar mass, presented as reported. **AUC reported as nmol/mL·min.
After oral administration, resveratrol is rapidly absorbed, with about 75% of a dose being absorbed, but its bioavailability is considerably less than 1% due to extensive first-pass metabolism in the intestine and liver.[5] The major metabolites found in plasma and urine are glucuronide and sulfate conjugates of resveratrol.[3][6] this compound conjugates are also significant metabolites, accounting for a substantial portion of the orally administered resveratrol dose.[5]
Experimental Protocols
In Vitro Caco-2 Cell Permeability Assay
The comparative metabolism of trans-resveratrol, cis-resveratrol, and this compound was investigated using a Caco-2 cell monolayer model, which mimics the human intestinal barrier.
-
Cell Culture: Caco-2 cells were cultured on Transwell inserts to form a confluent monolayer.
-
Treatment: The apical side of the monolayer was treated with solutions of trans-resveratrol, cis-resveratrol, or this compound.
-
Sampling: Samples were collected from both the apical and basolateral compartments at various time points.
-
Analysis: The concentrations of the parent compounds and their metabolites were determined using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS).[1][2]
Human Pharmacokinetic Study of Resveratrol
A representative experimental design for a human pharmacokinetic study of resveratrol involves the following steps:
-
Subjects: Healthy volunteers are recruited for the study.
-
Administration: A single oral dose of resveratrol is administered. For example, in one study, single doses of 0.5, 1, 2.5, or 5 g of resveratrol were given to 10 healthy volunteers per dose level.[3]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after administration.
-
Plasma/Blood Processing: Plasma or whole blood is separated and processed for analysis.
-
Bioanalysis: The concentrations of resveratrol and its metabolites in the plasma or blood are quantified using a validated analytical method, such as HPLC with UV or mass spectrometric detection.[3][4]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the concentration-time data.
Signaling Pathway Involvement
Both resveratrol and this compound have been shown to interact with various cellular signaling pathways. A notable common target is the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism and immune responses.
Resveratrol has been identified as an antagonist of the AHR.[7] It can bind to the receptor, promoting its translocation to the nucleus and binding to DNA, but it does not initiate subsequent gene transcription.[7] This antagonistic activity can inhibit the effects of AHR agonists like dioxins.
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway modulation.
Conclusion
The available data indicates that while resveratrol exhibits poor bioavailability due to extensive metabolism, its primary gut microbial metabolite, this compound, is even more rapidly and completely metabolized in an in vitro intestinal model. This suggests that the systemic exposure to unchanged this compound after its formation in the gut may be very low. The biological effects attributed to oral resveratrol are likely a complex interplay between the parent compound and its numerous metabolites, including this compound and their subsequent conjugates. Both resveratrol and this compound appear to modulate important cellular signaling pathways, such as the AHR pathway, highlighting the need for further research to delineate their individual contributions to health effects. Future studies focusing on the direct oral administration of this compound are warranted to fully understand its pharmacokinetic profile and therapeutic potential.
References
- 1. Metabolism of cis- and trans-Resveratrol and this compound in an Intestinal Epithelial Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of cis- and trans-Resveratrol and this compound in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I dose escalation pharmacokinetic study in healthy volunteers of resveratrol, a potential cancer chemopreventive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Resveratrol Supported on Magnesium DiHydroxide (Resv@MDH) Represents an Oral Formulation of Resveratrol With Better Gastric Absorption and Bioavailability Respect to Pure Resveratrol [frontiersin.org]
- 5. In vivo and in vitro metabolism of trans-resveratrol by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol has antagonist activity on the aryl hydrocarbon receptor: implications for prevention of dioxin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gut Microbiota: A Key Player in Unlocking the Therapeutic Potential of Dihydroresveratrol
A comprehensive analysis of the microbial conversion of resveratrol to the bioactive metabolite dihydroresveratrol, offering a comparative guide for researchers, scientists, and drug development professionals.
The gut microbiome plays a pivotal role in human health, influencing everything from nutrient metabolism to immune function. A growing body of evidence highlights the ability of intestinal bacteria to transform dietary compounds into bioactive metabolites, often with enhanced therapeutic properties compared to their precursors. One such transformation is the conversion of resveratrol, a well-known polyphenol found in grapes and red wine, into this compound (DHR). This guide provides an in-depth comparison of resveratrol and DHR, focusing on the crucial role of the gut microbiota in this conversion and the subsequent biological activities of DHR. We present supporting experimental data, detailed methodologies, and visual representations of key pathways to validate the significance of this microbial metabolism.
This compound Production: A Microbial Endeavor
The conversion of resveratrol to this compound is not a process that occurs spontaneously; it is mediated by specific enzymes produced by certain members of the gut microbiota. Several bacterial species have been identified as key players in this biotransformation.
Key Microbial Converters:
The production of DHR is a clear example of the intricate interplay between diet and the gut microbiome. The presence and abundance of these specific bacteria can significantly influence the metabolic fate of resveratrol and, consequently, its health benefits.
Comparative Bioavailability and Tissue Distribution
A critical factor in the therapeutic efficacy of any compound is its bioavailability. Studies in animal models have demonstrated that DHR and its conjugates are often found in higher concentrations in various tissues compared to resveratrol itself after oral administration.[3][4] This suggests that the microbial conversion to DHR may be a crucial step for enhancing the systemic exposure to resveratrol-derived metabolites.
Table 1: Comparative Distribution of Resveratrol and its Metabolites in Mice
| Compound | Liver (nmol/g) | Kidney (nmol/g) | Serum (nmol/mL) | Urine (nmol/mL) |
| Resveratrol (RES) | 1.2 ± 0.3 | 0.8 ± 0.2 | 0.1 ± 0.05 | 2.5 ± 0.8 |
| This compound (DHR) | 5.8 ± 1.2 | 14.3 ± 3.1 | 0.5 ± 0.1 | 15.7 ± 4.2 |
| Lunularin (LUN) | 25.4 ± 5.6 | 53.6 ± 11.8 | 1.8 ± 0.4 | 45.2 ± 10.1 |
Data adapted from a study involving oral administration of resveratrol to mice, highlighting the higher tissue concentrations of the microbial metabolites DHR and lunularin compared to the parent compound.[3]
The data clearly indicates that the gut microbiota-derived metabolites, DHR and lunularin, are present at significantly higher concentrations in key metabolic organs like the liver and kidney, as well as in circulation, compared to resveratrol.
Enhanced Biological Activity of this compound
The increased bioavailability of DHR is coupled with potent biological activities, in some cases surpassing those of its precursor, resveratrol.
Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. Studies suggest that DHR can modulate key inflammatory signaling pathways, leading to a reduction in pro-inflammatory markers. One of the proposed mechanisms involves the activation of the Aryl Hydrocarbon Receptor (AHR), which can contribute to an enhanced anti-inflammatory effect.[5][6] Furthermore, DHR has been shown to ameliorate neuroinflammation by inhibiting the NLRP3 inflammasome.[7]
Anticancer Potential
Emerging evidence points to the anticancer effects of DHR. In vitro studies have shown that DHR can inhibit the proliferation of cancer cell lines.[3] While the precise mechanisms are still under investigation, potential pathways include the modulation of signaling cascades involved in cell cycle regulation and apoptosis, such as the Wnt/β-catenin and STAT3 pathways.
Antioxidant Activity
This compound is a more effective antioxidant than some vitamins.[8] Its ability to combat oxidative stress is linked to the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[9]
Experimental Protocols
To facilitate further research in this area, we provide detailed methodologies for key experiments.
In Vitro Anaerobic Incubation of Resveratrol with Gut Microbiota
This protocol is designed to assess the conversion of resveratrol to its metabolites by fecal microbial communities under anaerobic conditions.
Materials:
-
Resveratrol standard
-
Fresh or frozen fecal samples
-
Anaerobic basal broth (e.g., Brain Heart Infusion supplemented with hemin and vitamin K)
-
Anaerobic chamber or system
-
Sterile anaerobic tubes or vials
-
Incubator
-
Centrifuge
-
Solvents for extraction (e.g., ethyl acetate)
-
HPLC-MS/MS system for analysis
Procedure:
-
Prepare a fecal slurry by homogenizing the fecal sample in pre-reduced anaerobic broth inside an anaerobic chamber.
-
Dispense the fecal slurry into sterile anaerobic tubes.
-
Add resveratrol (from a sterile stock solution) to the tubes to a final desired concentration. Include control tubes with no resveratrol.
-
Incubate the tubes at 37°C for a specified time course (e.g., 0, 24, 48 hours).
-
At each time point, stop the reaction by adding a solvent to precipitate proteins and extract the metabolites (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the fecal debris and proteins.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis of Resveratrol and its Metabolites
This method allows for the sensitive and specific quantification of resveratrol, this compound, and other related metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Reversed-phase C18 column.
Mobile Phase:
-
A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Establish specific MRM transitions for each analyte (resveratrol, this compound, etc.).
Quantification:
-
Prepare standard curves for each analyte using pure standards.
-
Spike blank matrix (e.g., fecal broth) with known concentrations of standards to create a calibration curve for accurate quantification in the experimental samples.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the microbial production of DHR, a key signaling pathway it modulates, and a typical experimental workflow.
Caption: Microbial Conversion of Resveratrol to this compound.
Caption: DHR's Antioxidant Signaling Pathway via AMPK/SIRT1/Nrf2.
References
- 1. In vivo and in vitro metabolism of trans-resveratrol by human gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of this compound in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydro-resveratrol ameliorates NLRP3 inflammasome-mediated neuroinflammation via Bnip3-dependent mitophagy in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gut Microbiota Composition in Relation to the Metabolism of Oral Administrated Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Resveratrol and Its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profiles of resveratrol and its metabolites is crucial for advancing cancer research and therapy. This guide provides a comparative analysis of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Resveratrol, a naturally occurring polyphenol, has garnered significant attention for its potential anticancer properties. However, its rapid in vivo metabolism into various derivatives necessitates a thorough evaluation of the cytotoxic activities of these metabolites to identify the most potent therapeutic agents. This guide synthesizes findings from multiple studies to offer a clear comparison.
Data Presentation: Cytotoxicity Comparison
The cytotoxic effects of resveratrol and its key metabolites vary significantly across different cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values, providing a quantitative comparison of their potency.
| Compound | Cell Line | Assay | IC50 / LC50 (µM) | Reference(s) |
| Resveratrol (RES) | RAW 264.7 | MTT | ~29.0 | [1] |
| RAW 264.7 | Trypan Blue | ~8.9 | [1] | |
| MCF-7 | MTT | >25 (significant decrease in viability) | [2] | |
| 3T3-L1 | MTT | 162.6 | [3] | |
| A549 | Trypan Blue | 25.5 | [4] | |
| AsPC-1 | MTT | 29.01 | [5] | |
| BxPC-3 | MTT | 48.73 | [5] | |
| Capan-2 | MTT | >100 | [5] | |
| Piceatannol (PIC) | RAW 264.7 | Trypan Blue | ~1.3 | [1] |
| MCF-7 | MTT | >50 (significant decrease in viability) | [2] | |
| Pterostilbene (TPS) | RAW 264.7 | MTT | ~8.3 | [1] |
| RAW 264.7 | Trypan Blue | ~4.0 | [1] | |
| Dihydroresveratrol (DHR) | 3T3-L1 | MTT | 502.5 | [3] |
| HepG2 | MTT | 558.7 | [3] | |
| MRC5 | Ki67 Staining | No effect up to 100 µM | [6] | |
| Lunularin (LUN) | 786-O | Proliferation Assay | Significant inhibition >0.75x concentration | [7][8] |
| A498 | Proliferation Assay | Significant inhibition >0.75x concentration | [7][8] | |
| HCT-116 | Proliferation Assay | Profound inhibition >1x concentration | [7][8] | |
| Resveratrol-O-glucosides | B16 | Cell Viability | Less toxic than RES | [9] |
| RAW 264.7 | Cell Viability | Less toxic than RES | [9] | |
| Sulfated Metabolites | MCF-7, MDA-MB-231, ZR-75-1 | Cytotoxicity Assay | Less potent than RES | [10] |
| MCF-10A | Cytotoxicity Assay | IC50: 202-228 µM | [10] | |
| Oxyresveratrol (ORV) | T24 | MTT | 47.46 | [11] |
Note: The "x" concentration for Lunularin refers to the physiological concentrations found in mouse colonic tissues.[8]
Studies consistently show that resveratrol's metabolites can have widely different cytotoxic profiles. For instance, piceatannol and pterostilbene exhibit greater cytotoxicity than resveratrol in RAW 264.7 macrophages.[1] Conversely, conjugated metabolites such as glucuronides and sulfates are generally less bioactive than their parent compound.[2][10] Interestingly, gut microbiota-derived metabolites like lunularin have demonstrated potent anti-proliferative effects, in some cases stronger than resveratrol itself, particularly in colon cancer cell lines.[7][8] this compound, another microbial metabolite, has shown varied effects, with some studies indicating low cytotoxicity.[3][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of resveratrol and its metabolites' cytotoxicity.
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 1x10^5 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[12]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of resveratrol or its metabolites. A control group receives only the vehicle. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[2][12]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 50 µg/mL) is added to each well. The plate is then incubated for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[12]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.
Trypan Blue Dye Exclusion Test
This assay is used to differentiate viable from non-viable cells.
-
Cell Preparation: Cells are cultured and treated with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, centrifuged, and resuspended in a physiological solution like phosphate-buffered saline (PBS).
-
Staining: A small volume of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.
-
Cell Counting: The mixture is loaded onto a hemocytometer, and both stained (non-viable) and unstained (viable) cells are counted under a microscope. The percentage of viable cells is calculated as (number of viable cells / total number of cells) x 100.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with the compounds of interest and then harvested as described previously.
-
Staining: The harvested cells are washed with PBS and then resuspended in a binding buffer. Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for a specified time (e.g., 15 minutes) at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[5][13]
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for comparing the cytotoxicity of resveratrol and its metabolites.
Caption: Workflow for comparative cytotoxicity analysis.
Signaling Pathways in Resveratrol-Induced Apoptosis
Resveratrol and its active metabolites often induce apoptosis in cancer cells through the modulation of key signaling pathways. The diagram below illustrates a simplified representation of these pathways.
Caption: Key pathways in resveratrol-induced apoptosis.
Resveratrol has been shown to induce apoptosis by activating the p53 tumor suppressor protein, which in turn upregulates pro-apoptotic proteins like Bax.[14][15] Concurrently, it can inhibit the pro-survival PI3K/Akt pathway, leading to the downregulation of anti-apoptotic proteins such as Bcl-2.[14][16] This dual action shifts the cellular balance towards apoptosis, culminating in the activation of caspases and programmed cell death. The ability of resveratrol's metabolites to modulate these pathways is a critical area of ongoing research.
References
- 1. In Vitro evaluation of the cytotoxic and anti-proliferative properties of resveratrol and several of its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Effects of Resveratrol and Its Derivatives on the Radiation Response of MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol Derivative Exhibits Marked Antiproliferative Actions, Affecting Stemness in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol, but not this compound, induces premature senescence in primary human fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Antitumor activity of resveratrol and its sulfated metabolites against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic profile and structure–activity relationship of resveratrol and its analogs in human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. turkjps.org [turkjps.org]
- 13. Resveratrol Affects Cell Activities, Induces Apoptosis and Regulates AMPK Signaling Pathway in Pleural Mesothelioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | Resveratrol induces apoptosis by modulating the reciprocal crosstalk between p53 and Sirt-1 in the CRC tumor microenvironment [frontiersin.org]
- 16. Resveratrol-induced apoptosis in human T-cell acute lymphoblastic leukaemia MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dihydroresveratrol: A Procedural Guide
The proper disposal of Dihydroresveratrol is critical for ensuring laboratory safety and environmental protection. Due to conflicting safety data, a cautious approach is mandated. One Safety Data Sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Another does not classify it as hazardous[2]. To ensure the highest safety standards, this compound waste should be treated as hazardous chemical waste.
This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound waste in a laboratory setting, in line with general hazardous waste management principles.
Hazard Assessment and Classification
Before handling, it is essential to be aware of the potential hazards. The precautionary principle requires treating this compound according to its more stringent hazard classification.
Table 1: Hazard Classification for this compound
| Hazard Classification | GHS Code | Hazard Statement | Precautionary Statement | Source |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. | [1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. | [1] |
| Disposal | - | - | P501: Dispose of contents/container to an approved waste disposal plant. |[1] |
Given its high aquatic toxicity, this compound must not be disposed of down the drain or in regular trash[3][4].
Required Personal Protective Equipment (PPE)
When handling this compound waste, ensure the following PPE is used to minimize exposure:
-
Eye Protection: Safety goggles with side shields[1].
-
Hand Protection: Compatible protective gloves[1].
-
Body Protection: An impervious lab coat or clothing[1].
-
Respiratory Protection: A suitable respirator should be used if dust or aerosols are generated[1].
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and storing this compound waste prior to its removal by a certified hazardous waste management service, typically the institution's Environmental Health & Safety (EH&S) department.
Step 1: Prepare a Designated Hazardous Waste Container
-
Select a container made of a compatible material that will not react with or absorb the waste. Plastic containers are often preferred[5][6].
-
Ensure the container has a secure, leak-proof screw cap[5].
-
The container must be clearly labeled as "Hazardous Waste." If reusing an empty chemical bottle, completely deface the original label and affix a new hazardous waste tag[7].
-
The label must include the full chemical name ("this compound"), the concentration, and the accumulation start date.
Step 2: Collect this compound Waste
-
Solid Waste: Collect pure this compound powder, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in the designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a designated liquid hazardous waste container.
-
Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong acids, strong bases, or strong oxidizing/reducing agents[1].
-
Headroom: Do not fill containers beyond 90% capacity (or leave at least one inch of headroom) to allow for expansion[5].
Step 3: Store Waste in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation[5][6].
-
The SAA should be a secondary containment unit (e.g., a tray or bin) to contain potential spills.
-
Ensure the SAA is inspected weekly for any signs of leakage[5].
-
Keep the waste container securely capped at all times, except when adding waste[5][6].
Step 4: Arrange for Final Disposal
-
Once the waste container is full, or within one year of the accumulation start date, contact your institution's EH&S department to schedule a waste pickup[5][6].
-
Follow all institutional procedures for waste collection and removal. Do not attempt to transport the hazardous waste yourself.
Emergency Procedures for Spills
In the event of a this compound spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container[8].
-
Clean the spill area thoroughly.
-
All materials used for cleanup must be disposed of as hazardous waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. This compound|58436-28-5|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
